Celosin H
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C47H72O20 |
|---|---|
分子量 |
957.1 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C47H72O20/c1-42(2)11-13-47(41(61)67-39-31(56)29(54)28(53)24(17-48)63-39)14-12-45(5)20(21(47)15-42)7-8-26-43(3)16-22(50)36(44(4,19-49)25(43)9-10-46(26,45)6)66-40-33(58)34(32(57)35(65-40)37(59)60)64-38-30(55)27(52)23(51)18-62-38/h7,19,21-36,38-40,48,50-58H,8-18H2,1-6H3,(H,59,60)/t21-,22+,23+,24+,25+,26+,27-,28+,29-,30+,31+,32-,33+,34-,35-,36+,38-,39-,40-,43-,44+,45+,46+,47-/m0/s1 |
InChI 键 |
DGLQIOJLFVRFMT-KMKJCONPSA-N |
手性 SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@H]([C@]3(C)C=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)C |
规范 SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
产品来源 |
United States |
Foundational & Exploratory
Celosin H from Celosiae Semen: A Technical Guide to Its Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celosin H, a triterpenoid (B12794562) saponin (B1150181) found in Celosiae Semen, has garnered significant interest for its potential therapeutic properties, particularly its hepatoprotective effects. This technical guide provides a comprehensive overview of this compound, covering its natural source, detailed methodologies for its extraction and isolation, and an exploration of its biological activities and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential of this compound.
Introduction
Celosiae Semen, the dried ripe seed of Celosia argentea L. and Celosia cristata L., is a traditional Chinese medicine with a long history of use for treating various ailments, including inflammation, liver disorders, and eye diseases. The primary bioactive constituents of Celosiae Semen are understood to be a class of triterpenoid saponins (B1172615), among which this compound is a notable member.[1] Structurally, this compound has been identified as 3-O-β-d-xylopyranosyl-(1 → 3)-β-d-glucuronopyranosyl-polygalagenin 28-O-β-d-glucopyranosyl ester.[2][3]
Recent studies have highlighted the hepatoprotective potential of this compound, making it a compound of interest for the development of new therapeutic agents for liver diseases.[4] This guide will provide an in-depth look at the scientific and technical aspects of working with this promising natural product.
Source of this compound
This compound is naturally present in the seeds of plants belonging to the Celosia genus, specifically Celosia argentea and Celosia cristata.[5] While both species are sources of this compound, some studies suggest that it is a more characteristic component of Celosia cristata.[6] The geographic origin and cultivation conditions of the plants can influence the content of this compound and other saponins in the seeds.[5]
Isolation and Purification of this compound
The isolation of this compound from Celosiae Semen involves a multi-step process that includes extraction, fractionation, and chromatographic purification. The following protocol is a comprehensive, adaptable methodology based on established procedures for the isolation of triterpenoid saponins from Celosia seeds.[7]
Experimental Protocol: Isolation of this compound
3.1.1. Plant Material Preparation
-
Procurement and Authentication: Obtain dried, mature seeds of Celosia argentea or Celosia cristata. Proper botanical identification is crucial for ensuring the correct starting material.
-
Grinding: Mill the seeds into a coarse powder to increase the surface area for efficient extraction.
3.1.2. Extraction
-
Solvent Extraction: Macerate or reflux the powdered seeds with 70-80% ethanol (B145695) or methanol (B129727) at a 1:10 (w/v) ratio for 2-3 hours.
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3.1.3. Fractionation
-
Solvent-Solvent Partitioning: Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol. This compound, being a saponin, will preferentially partition into the n-butanol fraction.
-
Concentration: Concentrate the n-butanol fraction to dryness to yield the crude saponin extract.
3.1.4. Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of chloroform-methanol or ethyl acetate-methanol-water. The specific gradient will need to be optimized based on TLC analysis.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC), visualizing with a suitable spray reagent (e.g., 10% sulfuric acid in ethanol followed by heating).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV or Evaporative Light Scattering Detector (ELSD).
-
This step is crucial for obtaining high-purity this compound.
-
Experimental Workflow
Physicochemical Properties and Structural Characterization
| Property | Value |
| Molecular Formula | C47H74O19 |
| Molecular Weight | 943.08 g/mol |
| Class | Triterpenoid Saponin |
| Aglycone | Polygalagenin |
Note: For definitive structural confirmation, researchers should perform their own comprehensive spectroscopic analyses (1D and 2D NMR, HR-MS) on the isolated compound.
Biological Activity and Mechanism of Action
This compound has demonstrated significant hepatoprotective activity.[4] The mechanisms underlying this effect are believed to be multifaceted and are an active area of research.
Hepatoprotective Effects
Studies on the total saponins from Celosiae Semen, including compounds structurally related to this compound, have shown protective effects against liver injury induced by various toxins. These effects are attributed to the ability of the saponins to:
-
Reduce Liver Enzyme Levels: Decrease elevated serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key markers of liver damage.
-
Mitigate Oxidative Stress: Scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
-
Alleviate Inflammation: Reduce the production of pro-inflammatory cytokines.
Potential Signaling Pathways
Recent research on the hepatoprotective and lipid-lowering effects of total saponins from Celosiae Semen and Celosin I has pointed towards the modulation of the Sterol Regulatory Element-Binding Protein 1 (SREBP-1) signaling pathway.[8] SREBP-1 is a key transcription factor that regulates the expression of genes involved in fatty acid and cholesterol biosynthesis.
Hypothesized Mechanism of Action:
By inhibiting the SREBP-1 pathway, this compound may reduce the synthesis of fatty acids in the liver, thereby alleviating the lipid accumulation that is a hallmark of non-alcoholic fatty liver disease (NAFLD) and other metabolic liver disorders. Further research is needed to definitively elucidate the direct interaction of this compound with components of this pathway.
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is the method of choice for the quantitative analysis of this compound in Celosiae Semen extracts and purified fractions.[5]
| Analytical Method | Typical Application |
| HPLC-ELSD | Quantification of this compound in plant extracts and finished products. |
| HPLC-MS | Sensitive and specific detection and quantification, especially in complex matrices. |
The reported yield of purified triterpenoid saponins from Celosia seeds can vary, but is generally in the range of 0.01% to 0.05% of the dry seed weight.[7]
Future Perspectives
This compound holds considerable promise as a lead compound for the development of novel hepatoprotective drugs. Future research should focus on:
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy: Conducting comprehensive animal studies to evaluate the therapeutic potential of this compound in various models of liver disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its potency and pharmacokinetic properties.
-
Standardization of Herbal Preparations: Developing robust analytical methods for the standardization of Celosiae Semen extracts based on their this compound content.
Conclusion
This technical guide has provided a detailed overview of the current knowledge on this compound, a bioactive triterpenoid saponin from Celosiae Semen. The information presented on its source, isolation, and biological activity, particularly its hepatoprotective effects and potential modulation of the SREBP-1 signaling pathway, underscores its significance as a subject for further scientific investigation and drug development. The provided experimental protocols and workflows offer a practical foundation for researchers to embark on or advance their studies of this promising natural product.
References
- 1. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003546) [hmdb.ca]
- 3. 3-O-β-D-xylopyranosyl-(1-3)-β-D-glucuronopyranosyl-medicagenic acid 28-O-β-D-xylcopyranosyl-(1-4)-a-L-rhamnopyranosyl-(1 -2)-β-D-fucopyranosyl ester|———|MOLNOVA [molnova.cn]
- 4. researchgate.net [researchgate.net]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Isorhamnetin 3-O-[b-D-glucopyranosyl-(1->2)-[a-L-rhamnopyranosyl-(1->6)]-b-D-glucopyranoside] | C34H42O21 | CID 14309660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
The Potent Bioactivity of Triterpenoid Saponins from Celosia argentea: A Technical Guide for Drug Discovery
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction
Celosia argentea L., a member of the Amaranthaceae family, is a globally distributed plant with a rich history in traditional medicine. Its seeds, in particular, are a potent source of bioactive compounds, among which triterpenoid (B12794562) saponins (B1172615) are of significant interest to the scientific community. These complex glycosidic compounds have demonstrated a remarkable spectrum of pharmacological activities, including antitumor, anti-inflammatory, and hepatoprotective effects. This technical guide provides an in-depth overview of the biological activities of key triterpenoid saponins isolated from Celosia argentea, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms to support ongoing research and development efforts.
Antitumor and Cytotoxic Activity
Several triterpenoid saponins isolated from the seeds of Celosia argentea have been evaluated for their potential as anticancer agents. The primary compounds of interest include three novel saponins—celosin E, celosin F, and celosin G—and a known compound, cristatain.[1] In vitro screenings have revealed that these saponins, particularly cristatain, exhibit significant cytotoxic effects against a panel of human cancer cell lines.[1][2]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic activity of these saponins was quantified by determining their half-maximal inhibitory concentration (IC50) values using the MTT assay. Cristatain showed broad-spectrum antitumor activity, whereas celosins E, F, and G were found to be less potent.[2]
| Saponin (B1150181) | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Cristatain | SHG44 | Human Glioma | 23.71 ± 2.96 | [2] |
| HCT116 | Human Colon Cancer | 26.76 ± 4.11 | [2] | |
| CEM | Human Leukemia | 31.62 ± 2.66 | [2] | |
| MDA-MB-435 | Human Breast Cancer | 27.63 ± 2.93 | [2] | |
| HepG2 | Human Hepatocellular Carcinoma | 28.35 ± 2.32 | [2] | |
| Celosin E | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | Various | > 100 | [2] |
| Celosin F | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | Various | > 100 | [2] |
| Celosin G | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | Various | > 100 | [2] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The concentration of these crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a specific density (e.g., 3 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test saponins (e.g., cristatain, celosin E, F, G) and incubated for a defined period, typically 48 to 72 hours.
-
MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the insoluble purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualization: MTT Assay Workflow
Anti-inflammatory Activity
Inflammation is a critical factor in the pathogenesis of numerous diseases. The triterpenoid saponins celosin E, F, G, and cristatain have also been investigated for their anti-inflammatory properties by assessing their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[3]
Qualitative Data: Nitric Oxide Inhibition
All four tested saponins exhibited inhibitory activity against nitric oxide production in vitro, indicating their potential as anti-inflammatory agents.[3] Specific IC50 values are not detailed in the primary literature abstracts, but the activity confirms a biological effect.
| Saponin | Assay Model | Biological Effect | Reference |
| Celosin E | LPS-stimulated RAW 264.7 Macrophages | Inhibition of Nitric Oxide Production | [3] |
| Celosin F | LPS-stimulated RAW 264.7 Macrophages | Inhibition of Nitric Oxide Production | [3] |
| Celosin G | LPS-stimulated RAW 264.7 Macrophages | Inhibition of Nitric Oxide Production | [3] |
| Cristatain | LPS-stimulated RAW 264.7 Macrophages | Inhibition of Nitric Oxide Production | [3] |
Experimental Protocol: Nitric Oxide (Griess) Assay
This assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and oxidized product of nitric oxide, in the cell culture supernatant using the Griess reagent.
Methodology:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and cultured until they reach appropriate confluency.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test saponins for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS, typically 1 µg/mL) to the wells (excluding the negative control). The plates are then incubated for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected from each well.
-
Griess Reaction: An equal volume of the supernatant is mixed with the Griess reagent (a solution containing sulfanilamide (B372717) and N-1-naphthylethylenediamine dihydrochloride (B599025) in phosphoric acid) in a separate 96-well plate.
-
Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for the development of a magenta-colored azo dye. The absorbance is then measured at approximately 540 nm.
-
Quantification: The nitrite concentration is determined by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Visualization: Nitric Oxide Assay Workflow
Hepatoprotective Activity
Drug-induced liver injury is a significant concern in pharmacology. Saponins from Celosia species, including celosins A-D, I, II, and cristatain, have demonstrated significant protective effects against chemically-induced liver damage in animal models.[4][5]
Qualitative Data: In Vivo Hepatoprotection
The hepatoprotective efficacy of these saponins was assessed by their ability to prevent the elevation of key serum liver enzymes—alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP)—in mice with liver damage induced by toxins like carbon tetrachloride (CCl₄).[4][5]
| Saponin(s) | Model | Key Findings | Reference |
| Celosin C & D | CCl₄-induced hepatotoxicity in mice | Significantly reduced the CCl₄-induced elevation of serum ALT and AST. | [4] |
| Celosin I & II | CCl₄- and DMF-induced hepatotoxicity in mice | Exhibited significant hepatoprotective effects. | [4] |
| Cristatain | CCl₄- and DMF-induced hepatotoxicity in mice | Significantly decreased serum levels of ALT, AST, and ALP. | [5] |
Experimental Protocol: CCl₄-Induced Hepatotoxicity Model
This widely used in vivo model screens for hepatoprotective agents by inducing acute liver damage with the potent hepatotoxin carbon tetrachloride.
Methodology:
-
Animal Acclimatization: Mice are acclimatized to laboratory conditions for a week before the experiment.
-
Grouping and Pre-treatment: Animals are divided into several groups: a normal control, a toxin control (CCl₄ only), a positive control (e.g., silymarin), and test groups receiving different doses of the saponins. The test and positive control groups are pre-treated orally with the respective compounds for several consecutive days (e.g., 5-7 days).
-
Toxin Administration: On the final day of pre-treatment, acute liver injury is induced in all groups (except the normal control) via intraperitoneal injection of CCl₄, typically dissolved in olive oil.
-
Sample Collection: After 24 hours, blood samples are collected via cardiac puncture to obtain serum for biochemical analysis. The animals are then euthanized, and their livers are excised.
-
Biochemical Analysis: Serum levels of ALT, AST, and ALP are measured using standard diagnostic kits.
-
Histopathology: A portion of the liver tissue is fixed in formalin, processed, and stained (e.g., with Hematoxylin and Eosin) for histopathological examination to assess the degree of necrosis, inflammation, and other cellular damage.
Visualization: In Vivo Hepatotoxicity Study Workflow
Mechanism of Action: Induction of Apoptosis
The primary mechanism underlying the cytotoxic activity of many triterpenoid saponins is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating cancerous cells without inducing an inflammatory response. Saponins can trigger apoptosis through two main signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the cell death program.
-
Extrinsic Pathway: Initiated by the binding of death ligands to cell surface receptors, leading to the recruitment of adaptor proteins and the activation of initiator caspase-8 .
-
Intrinsic Pathway: Triggered by cellular stress, this pathway involves the release of cytochrome c from the mitochondria, which forms an "apoptosome" complex to activate initiator caspase-9 .
-
Execution Phase: Activated initiator caspases (8 and 9) then cleave and activate executioner caspases, primarily caspase-3 , which in turn cleaves numerous cellular substrates, resulting in the characteristic morphological changes of apoptosis.
Visualization: Generalized Saponin-Induced Apoptosis Pathway
Conclusion
The triterpenoid saponins isolated from Celosia argentea, including celosins and cristatain, represent a promising class of natural products with potent and diverse biological activities. Cristatain, in particular, demonstrates significant cytotoxic effects against multiple cancer cell lines, warranting further investigation as a potential chemotherapeutic lead. Furthermore, the demonstrated anti-inflammatory and hepatoprotective properties of these compounds highlight their therapeutic potential for a range of other diseases. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to further explore, validate, and harness the pharmacological potential of these fascinating molecules in drug discovery and development.
References
- 1. Chrysin-induced apoptosis is mediated through caspase activation and Akt inactivation in U937 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triterpenoid saponins from the seeds of Celosia argentea and their anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A novel hepatoprotective saponin from Celosia cristata L - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Celosin H: Structure, Properties, and Postulated Bioactivities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celosin H is a naturally occurring oleanane-type triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Celosia argentea.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and reported biological activities. While specific quantitative data on the bioactivity of this compound is limited in publicly available literature, this document synthesizes information on related celosin compounds to postulate its mechanism of action, particularly its hepatoprotective effects. Detailed experimental methodologies for the isolation and characterization of similar saponins (B1172615) are presented, alongside postulated signaling pathways visualized using the DOT language. This guide serves as a foundational resource for researchers investigating the therapeutic potential of this compound.
Chemical Structure and Properties
This compound is a complex glycosidic triterpenoid. Its structure has been elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Structure: 3-O-β-D-xylopyranosyl-(1 → 3)-β-D-glucuronopyranosyl-polygalagenin 28-O-β-D-glucopyranosyl ester[1]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C47H72O20 | ChemNorm |
| Molecular Weight | 957.06 g/mol | ChemFaces |
| Physical Description | Powder | ChemFaces |
| Purity | ≥98% | BOC Sciences |
| Boiling Point (Predicted) | 1048.0 ± 65.0 °C | BOC Sciences |
| Density (Predicted) | 1.48 ± 0.1 g/cm³ | BOC Sciences |
| Solubility | Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |
Biological Activity
This compound is primarily recognized for its potential hepatoprotective properties.[2] While direct experimental data on the extent of this activity is not widely published, studies on extracts of Celosia argentea and related celosin saponins provide strong evidence for this effect.[3][4] The therapeutic potential of this compound is inferred from the activities of its chemical class and plant origin.[5]
Hepatoprotective Effects
Extracts from Celosia argentea and its constituent saponins have demonstrated the ability to protect liver cells from toxin-induced damage in preclinical models.[3][4] The primary mechanism is believed to be the mitigation of oxidative stress.[5] It is hypothesized that this compound contributes to these hepatoprotective effects.
Postulated Mechanisms of Action
Based on studies of related triterpenoid saponins from Celosia argentea, the biological activities of this compound are likely mediated through the modulation of key cellular signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Activity: NF-κB Signaling Pathway
Saponins from Celosia argentea have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[5] This suggests a potential mechanism involving the inhibition of the NF-κB signaling pathway. This compound may prevent the degradation of IκB, which in turn blocks the translocation of the NF-κB complex to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Caption: Postulated anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Hepatoprotective/Antioxidant Activity: Nrf2 Signaling Pathway
The hepatoprotective effects of Celosia argentea extracts are strongly linked to the activation of the Nrf2 pathway, a master regulator of the antioxidant response.[5] It is hypothesized that this compound induces the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes and a reduction in oxidative damage.
Caption: Postulated hepatoprotective mechanism of this compound via Nrf2 pathway activation.
Experimental Protocols
Isolation and Purification of Celosin Saponins
This protocol outlines a general workflow for the extraction and isolation of celosins from the seeds of Celosia argentea.
Caption: Generalized workflow for the extraction and isolation of this compound.
Protocol Details:
-
Preparation of Plant Material: Mature seeds of Celosia argentea are dried and ground into a coarse powder.[6]
-
Extraction: The powdered seeds are macerated with 70% methanol at room temperature with periodic agitation. The mixture is then filtered. This process is repeated to ensure exhaustive extraction.[6]
-
Concentration: The combined filtrates are concentrated under reduced pressure using a rotary evaporator.[6]
-
Defatting: The crude extract is suspended in distilled water and partitioned against petroleum ether to remove lipids.[6]
-
Crude Saponin Extraction: The aqueous layer is then extracted with water-saturated n-butanol. The n-butanol fraction, containing the crude saponins, is concentrated.
-
Chromatographic Purification: The crude saponin fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing the compound of interest are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structural Elucidation
The structure of this compound is determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the accurate molecular weight and elemental composition.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon framework, assign proton and carbon signals, and determine the connectivity of the sugar moieties.[8]
In Vivo Hepatoprotective Activity Assay
The following protocol describes a general method for evaluating the hepatoprotective effects of a compound using a carbon tetrachloride (CCl₄)-induced hepatotoxicity model in mice.[4]
-
Animal Model: Male ICR or similar strain mice are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Dosing Regimen: Test compounds (e.g., this compound) and a positive control (e.g., silymarin) are administered orally for a set number of consecutive days.
-
Induction of Hepatotoxicity: On the final day of treatment, a single intraperitoneal injection of CCl₄ (typically diluted in olive oil) is administered to induce acute liver injury.
-
Sample Collection: Approximately 24 hours after CCl₄ administration, blood is collected for biochemical analysis of liver enzymes (e.g., ALT, AST, ALP). Livers are harvested for histopathological examination.[4]
-
Analysis: Serum levels of liver enzymes are measured to quantify the extent of liver damage. Histopathological analysis of liver tissue is performed to assess cellular damage.
Conclusion
This compound is a promising triterpenoid saponin with potential therapeutic applications, particularly in the area of liver protection. While further research is needed to quantify its specific bioactivities and fully elucidate its mechanisms of action, the information presented in this guide provides a solid foundation for future investigations. The detailed protocols and postulated signaling pathways offer a starting point for researchers aiming to explore the full potential of this natural compound.
References
- 1. New oleanane-type triterpenoid saponins isolated from the seeds of Celosia argentea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Unveiling the Hepatoprotective Potential of Celosin H: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the hepatoprotective effects of Celosin H, a triterpenoid (B12794562) saponin (B1150181) with promising therapeutic applications. While direct and extensive research on this compound is still emerging, this document synthesizes the available data on closely related Celosin saponins (B1172615) and extracts from Celosia argentea to provide a foundational understanding for researchers, scientists, and drug development professionals. The insights gathered from related compounds serve as a valuable proxy to elucidate the potential mechanisms, experimental validation, and therapeutic efficacy of this compound in liver protection.
Quantitative Data Summary
The hepatoprotective efficacy of Celosin saponins has been evaluated in several preclinical models of liver injury. The following tables summarize the key quantitative findings from studies on Celosin C, Celosin D, and aqueous extracts of Celosia argentea, which provide a comparative baseline for the anticipated effects of this compound.
Table 1: Effect of Celosin Saponins and C. argentea Extract on Serum Biomarkers of Liver Injury
| Compound/Extract | Model | Dose | % Reduction in ALT | % Reduction in AST | Citation(s) |
| Celosin C & D | CCl₄-induced hepatotoxicity in mice | 1.0, 2.0, 4.0 mg/kg (oral) | Significant (p<0.01) | Significant (p<0.01) | [1][2] |
| Aqueous Extract of C. argentea | Rifampicin-induced hepatotoxicity in rats | 200 & 400 mg/kg (oral) | 42.88% & 43.68% | 21.50% & 34.98% | [1] |
Table 2: Effects on Markers of Oxidative Stress
| Compound/Extract | Model | Dose | Effect on Malondialdehyde (MDA) | Effect on Antioxidant Enzymes (e.g., SOD, GSH) | Citation(s) |
| Aqueous Extract of C. argentea | Rifampicin-induced hepatotoxicity in rats | 200 & 400 mg/kg (oral) | 25.30% & 34.94% reduction (hepatic) | Increased SOD levels | [1] |
Experimental Protocols
The evaluation of the hepatoprotective effects of Celosin saponins has predominantly utilized chemically-induced liver injury models in rodents. These protocols are standard for screening and mechanistic studies of hepatoprotective agents.
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model
This is a widely used and well-established model for screening hepatoprotective agents.[1] The protocol generally involves the following steps:
-
Animal Model: Male ICR mice are commonly used.[3]
-
Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.[3]
-
Induction of Hepatotoxicity: A single intraperitoneal (i.p.) injection of CCl₄, typically dissolved in a vehicle like olive oil, is administered to the animals.[1]
-
Treatment Regimen: The test compound (e.g., Celosin saponins) is administered orally for a specified period, often for several consecutive days, before and/or after the CCl₄ administration.[1][2][4] A positive control group receiving a known hepatoprotective agent, such as Silymarin, is usually included.[1]
-
Assessment: Approximately 24 hours after CCl₄ administration, blood samples are collected to measure the serum levels of key liver enzymes, alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[1] The livers are then excised for histopathological examination to assess the extent of necrosis, inflammation, and other cellular damage.[1][4]
Ethanol-Induced Hepatotoxicity Model
This model is employed to mimic alcoholic liver disease.
-
Animal Model: Adult male Wistar rats are often used in this model.[1]
-
Induction of Hepatotoxicity: Animals are administered 40% ethanol (B145695) daily via gastric gavage for a specified duration to induce liver damage.[1]
-
Treatment and Assessment: Similar to the CCl₄ model, the test compound is administered, and the effects are assessed by measuring serum biomarkers and conducting histopathological analysis of the liver.
Signaling Pathways and Experimental Workflows
The hepatoprotective effects of Celosin saponins are believed to be mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms and a general experimental workflow.
Caption: Proposed mechanism of hepatoprotection by this compound.
Caption: General experimental workflow for in vivo hepatoprotectivity studies.
References
A Technical Guide to the Anti-inflammatory Properties of Celosin H
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the anti-inflammatory properties of Celosin H is limited in publicly available scientific literature. This guide synthesizes information from studies on closely related triterpenoid (B12794562) saponins (B1172615) isolated from Celosia argentea and established methodologies to provide a comprehensive technical overview of its putative activities and the experimental frameworks for their evaluation.
Introduction
This compound is an oleanane-type triterpenoid saponin (B1150181) isolated from the seeds of Celosia argentea L.[1]. Triterpenoid saponins from this plant, including the related compounds Celosin E, F, and G, have been investigated for a range of pharmacological activities, notably anti-inflammatory and antitumor effects[2][3]. While this compound has been identified as a hepatoprotective agent, its specific anti-inflammatory potential is inferred from the activities of its chemical class[4][5]. Saponins are known to exert anti-inflammatory effects through various mechanisms, including the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators[6][7]. This document outlines the postulated mechanism of action, representative quantitative data, and detailed experimental protocols relevant to the investigation of this compound as an anti-inflammatory agent.
Postulated Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary anti-inflammatory mechanism for many triterpenoid saponins involves the suppression of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway[7][8]. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[9][10][11][12].
In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor protein IκBα is phosphorylated and subsequently degraded. This allows the NF-κB p50/p65 dimer to translocate from the cytoplasm to the nucleus, where it binds to DNA and initiates the transcription of target genes. It is postulated that this compound, like other related saponins, inhibits this cascade, likely by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and downregulating the expression of inflammatory mediators[7].
Data Presentation
While specific quantitative data for this compound is not available, the following table summarizes representative data for the in vitro anti-inflammatory activity of triterpenoid saponins isolated from Celosia argentea and other plant sources. These values serve as a benchmark for designing and evaluating experiments with this compound.
| Compound Class | Cell Line | Assay | Metric | Activity Range | Reference Compound | Activity |
| Triterpenoid Saponin | RAW 264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | IC₅₀ | 1.2 - 42.1 µM[6] | Dexamethasone | ~10-20 µM |
| Triterpenoid Saponin | RAW 264.7 Macrophages | PGE₂ Production Inhibition | % Inhibition @ 3 µM | 48.9 - 54.3%[13] | Dexamethasone | 59.8% @ 3 µM[13] |
| Triterpenoid Saponin | RAW 264.7 Macrophages | COX-2 mRNA Expression | % Downregulation @ 3 µM | 36.6 - 42.4%[13] | Dexamethasone | 66.7% @ 3 µM[13][14] |
| Triterpenoid Saponin | AA rats | Paw Swelling Reduction | % Inhibition | Dose-dependent | Indomethacin | Significant Inhibition[15] |
Table 1: Representative In Vitro and In Vivo Anti-inflammatory Activity of Triterpenoid Saponins.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to serve as a reproducible framework for investigating the anti-inflammatory properties of this compound.
In Vitro: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages.
4.1.1 Materials and Reagents
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or test compound)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (NaNO₂) standard
-
96-well microplates
-
Microplate reader
4.1.2 Methodology
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere for 12-24 hours[16].
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group. Incubate for 24 hours[16].
-
Nitrite Measurement (Griess Assay):
-
Collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader[16].
-
-
Data Analysis: Calculate the concentration of nitrite in the samples by comparison with a NaNO₂ standard curve. The percentage of NO inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Treated Group / Absorbance of LPS Control Group)] * 100
In Vivo: Carrageenan-Induced Rat Paw Edema
This is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.
4.2.1 Materials and Reagents
-
Adult Wistar rats (150-200 g)
-
Lambda Carrageenan (1% suspension in sterile saline)
-
This compound (or test compound)
-
Reference drug (e.g., Indomethacin, 5-10 mg/kg)
-
Plethysmometer or digital calipers
4.2.2 Methodology
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups: a control group (vehicle), a positive control group (Indomethacin), and test groups receiving different doses of this compound.
-
Compound Administration: Administer the test compounds and reference drug, typically via oral gavage or intraperitoneal injection, 30-60 minutes before inducing inflammation[15].
-
Induction of Edema: Measure the initial volume of the right hind paw of each rat (baseline). Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw[17][18].
-
Measurement of Paw Volume: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer[15][19].
-
Data Analysis: The increase in paw volume (edema) is calculated by subtracting the baseline volume from the post-injection volume. The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the in vitro nitric oxide inhibition assay, a key method for screening anti-inflammatory compounds.
References
- 1. This compound | CAS:1623405-28-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. Triterpenoid saponins from the seeds of Celosia argentea and their anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 1623405-28-6 [chemicalbook.com]
- 6. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of inducible nitric oxide synthase and cyclooxygenase II by Platycodon grandiflorum saponins via suppression of nuclear factor-kappaB activation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in silico evaluation of anti-inflammatory triterpene saponins from Elsholtzia penduliflora W.W. Smith (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
- 18. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 19. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Tumor Potential of Saponins from Celosia argentea, with a Focus on the Elusive Celosin H
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Celosia argentea, a plant of the Amaranthaceae family, has a rich history in traditional medicine. Modern scientific inquiry has begun to validate its therapeutic potential, particularly in the field of oncology. The seeds and aerial parts of this plant are rich in a variety of bioactive compounds, including triterpenoid (B12794562) saponins (B1172615) known as Celosins. Among these, Celosin H has been identified as having significant anti-tumor activity, alongside Celosins A and B[1]. However, detailed scientific literature specifically elucidating the quantitative anti-tumor effects, mechanisms of action, and specific signaling pathways for this compound is currently scarce. This guide, therefore, aims to provide a comprehensive overview of the anti-tumor potential of saponins and other bioactive compounds isolated from Celosia argentea, drawing upon the available scientific data for related compounds to infer the potential mechanisms of this compound.
General Anti-Tumor Mechanisms of Saponins
Saponins, a diverse group of glycosides, are known to exhibit a range of pharmacological effects, including anti-cancer activities. The primary mechanisms by which saponins are thought to exert their anti-tumor effects include:
-
Induction of Apoptosis: Triggering programmed cell death is a key mechanism for eliminating cancer cells.[2]
-
Cell Cycle Arrest: Halting the cell division cycle prevents the proliferation of cancerous cells.[2]
-
Anti-Angiogenesis: Inhibiting the formation of new blood vessels that supply nutrients to tumors.[2]
-
Modulation of the Immune System: Enhancing the body's natural defenses against cancer cells.[2]
It is important to note that the specific activity of a saponin (B1150181) is highly dependent on its unique chemical structure.[2]
Quantitative Data on Bioactive Compounds from Celosia argentea
| Compound/Extract | Cancer Cell Line | Assay | Key Findings (IC50/Effective Concentration) | Reference |
| Cristatain | SHG44 (human glioma), HCT116 (human colon), CEM (human leukemia), MDA-MB-435 (human breast), HepG2 (human hepatocellular carcinoma) | Cytotoxicity Assay | IC50 values ranging from 23.71 to 31.62 µg/mL | [3] |
| Luteolin-7-O-glucoside (Compound 1) | SiHa (cervical cancer), HCT (colon cancer), MCF-7 (breast cancer) | MTT Assay | Potent cytotoxicity at 20 µg/mL | [4] |
| HT-29 (colon cancer) | Trypan Blue Viability Assay | Maximum reduction in cell viability at 50 µg/mL | [4] | |
| HT-29 (colon cancer) | Apoptosis Assay | Apoptosis observed at 47.33 ± 0.8 µg/mL | [4] | |
| MCF-7 (breast cancer) | Apoptosis Assay | Apoptosis observed at 56.28 ± 1.2 µg/mL | [4] | |
| 1-(4-hydroxy-2-methoxybenzofuran-5-yl)-3-phenylpropane-1,3-dione (Compound 2) | SiHa (cervical cancer), HCT (colon cancer), MCF-7 (breast cancer) | MTT Assay | Potent cytotoxicity at 18 µg/mL | [4] |
| HT-29 (colon cancer) | Trypan Blue Viability Assay | Maximum reduction in cell viability at 50 µg/mL | [4] | |
| HT-29 (colon cancer) | Apoptosis Assay | Apoptosis observed at 35.15 ± 0.4 µg/mL | [4] | |
| MCF-7 (breast cancer) | Apoptosis Assay | Apoptosis observed at 28.05 ± 0.3 µg/mL | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of anti-tumor compounds, based on studies of Celosia argentea extracts and their constituents.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (usually 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Trypan Blue Viability Assay
-
Principle: This exclusion assay is based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
-
Protocol:
-
Culture and treat cells with the test compound as described for the MTT assay.
-
Harvest the cells by trypsinization and resuspend them in culture medium.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of cell viability.[5]
-
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
2. Western Blotting for Apoptosis-Related Proteins
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.
-
Protocol:
-
Lyse the treated and control cells to extract total proteins.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Signaling Pathways
While the specific signaling pathways modulated by this compound are yet to be elucidated, a common mechanism for saponin-induced apoptosis involves the intrinsic or mitochondrial pathway. The following diagram illustrates a generalized workflow for investigating the anti-tumor activity of a novel compound and a putative saponin-induced apoptosis signaling pathway.
The available evidence strongly suggests that Celosia argentea is a promising source of novel anti-cancer compounds. While data on this compound is currently limited, the significant anti-tumor activities of other saponins and bioactive molecules from this plant, such as cristatain and various phenolic compounds, warrant further investigation into the entire class of Celosins.
Future research should focus on:
-
The isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.
-
In vitro studies to determine the IC50 values of this compound against a broad panel of cancer cell lines.
-
Detailed mechanistic studies to identify the specific signaling pathways modulated by this compound, including its effects on apoptosis, cell cycle regulation, and other cancer hallmarks.
-
In vivo studies using animal models to evaluate the efficacy and safety of this compound as a potential therapeutic agent.
A thorough investigation of this compound and its related compounds could lead to the development of new and effective therapies for various types of cancer. This guide serves as a foundational resource for researchers embarking on this important endeavor, providing a summary of the current knowledge and a roadmap for future studies.
References
- 1. CN102600191B - Application of celosin compounds in preparation of anti-tumor or anti-inflammatory medicine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Anticancer Principles of Celosia argentea (Amaranthaceae) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Targets of Celastrol in Hepatocellular Carcinoma
Disclaimer: Initial searches for "Celosin H" did not yield relevant scientific literature. This guide has been developed based on the hypothesis that the intended subject of inquiry was Celastrol (B190767) , a natural compound extensively studied for its effects on liver cancer cells.
This technical whitepaper provides a comprehensive overview of the molecular targets of Celastrol in liver cells, with a specific focus on hepatocellular carcinoma (HCC). It is intended for researchers, scientists, and professionals in drug development. This document details the signaling pathways affected by Celastrol, summarizes quantitative data from key studies, and outlines the experimental protocols used to elucidate these findings.
Molecular Targets of Celastrol in Liver Cancer Cells
Celastrol, a pentacyclic triterpene extracted from the Tripterygium wilfordii plant, has demonstrated significant anti-tumor activity in HCC through its interaction with multiple molecular targets.[1][2] These interactions disrupt key cellular processes, leading to the inhibition of cancer cell proliferation, migration, and invasion, and the induction of apoptosis and ferroptosis.[1][3][4]
The primary molecular targets of Celastrol identified in liver cancer cells include:
-
C-X-C Motif Chemokine Receptor 4 (CXCR4): Celastrol has been shown to diminish the expression of CXCR4 in a dose-dependent manner.[5][6] This receptor plays a crucial role in cell migration and metastasis, and its downregulation by Celastrol is a key mechanism of its anti-metastatic effects.[7]
-
Rho Associated Coiled-Coil Containing Protein Kinase 2 (ROCK2): Celastrol directly targets ROCK2, inhibiting its kinase activity.[8] This inhibition prevents the phosphorylation of ezrin, a protein involved in cell motility, thereby suppressing liver cancer cell migration.[8]
-
Ribonucleotide Reductase Regulatory Subunit M2 (RRM2): Celastrol can suppress the expression of RRM2, which is a crucial gene in Celastrol-induced ferroptosis in liver cancer cells.[3]
-
Voltage-Dependent Anion Channel 2 (VDAC2): Celastrol has been identified as a covalent inhibitor of VDAC2, a protein located in the outer mitochondrial membrane.[9] By binding to VDAC2, Celastrol induces mitochondria-dependent apoptosis and ferroptosis.[9]
-
Nuclear Factor Kappa B (NF-κB): Celastrol is a potent inhibitor of the NF-κB signaling pathway.[10][11] It prevents the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of NF-κB and the expression of its downstream target genes involved in inflammation, cell survival, and invasion, such as MMP-9.[10][11]
-
Signal Transducer and Activator of Transcription 3 (STAT3): Celastrol can inhibit the phosphorylation of JAK2 and STAT3, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl and the upregulation of pro-apoptotic caspases.[1][12]
Signaling Pathways Modulated by Celastrol
Celastrol exerts its anti-cancer effects by modulating several interconnected signaling pathways within liver cancer cells.
CXCR4-Mediated Signaling
Celastrol's inhibition of CXCR4 expression leads to the downregulation of its downstream signaling pathways, including the PI3K/Akt pathway, which is critical for cell survival and proliferation.[5] Furthermore, Celastrol's anti-tumor activity has been linked to the circ_SLIT3/miR-223-3p/CXCR4 axis, where it downregulates circ_SLIT3, leading to the upregulation of miR-223-3p, which in turn targets and represses CXCR4.[4][7]
Figure 1: Celastrol's modulation of the circ_SLIT3/miR-223-3p/CXCR4 signaling axis.
ROCK2-Ezrin Signaling Pathway
By directly inhibiting ROCK2, Celastrol prevents the phosphorylation of ezrin at Thr567.[8] This dephosphorylation event is crucial for ezrin's function in linking the actin cytoskeleton to the plasma membrane, and its inhibition leads to a reduction in cancer cell migration.[8]
Figure 2: Inhibition of ROCK2-mediated ezrin phosphorylation by Celastrol.
Ferroptosis Induction via RRM2 and mTOR Signaling
Celastrol induces ferroptosis in HCC cells by suppressing RRM2.[3] The inhibition of RRM2 leads to a significant reduction in mTOR protein phosphorylation, a key regulator of cell growth and metabolism.[3] This disruption of the mTOR signaling pathway contributes to the accumulation of lipid peroxidation and ultimately, ferroptotic cell death.[3]
Figure 3: Celastrol-induced ferroptosis through RRM2 and mTOR signaling.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of Celastrol on HCC cell lines from various studies.
| Cell Line | Assay | Parameter | Value | Reference |
| Huh-7 | CCK-8 | IC50 (24h) | 3 µM | [3] |
| HepG2 | MTT | IC50 (48h) | 3.37 µM | [13] |
| Hepa1-6 | MTT | IC50 (48h) | 2.55 µM | [13] |
| HepG2 | MTT | IC50 (24h) | 3.31 ± 0.64 µg/mL | [14] |
| HepG2 | MTT | IC50 (48h) | 1.04 ± 0.14 µg/mL | [14] |
Table 1: Inhibitory Concentration (IC50) of Celastrol in HCC Cell Lines.
| Cell Line | Treatment | Apoptosis Rate | Reference |
| HepG2 | 2 µg/mL Celastrol (12h) | 64.6 ± 2.79% | [14] |
| HepG2 | Celastrol + Tetrandrine | 65.6 ± 4.57% | [14] |
Table 2: Apoptosis Induction by Celastrol in HepG2 Cells.
Experimental Protocols
This section provides an overview of the methodologies employed in the cited research to investigate the effects of Celastrol on liver cancer cells.
Cell Culture
-
Cell Lines: Human hepatocellular carcinoma cell lines such as HepG2, Huh7, and Hep3B, and the mouse hepatoma cell line Hepa1-6 are commonly used.[7][13][15] Normal human or mouse liver cell lines (e.g., AML-12) can be used as controls.[15]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[15]
Cell Viability and Proliferation Assays
-
MTT Assay:
-
Seed cells in 96-well plates (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat cells with varying concentrations of Celastrol for specified time points (e.g., 24h, 48h).
-
Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals with dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
-
CCK-8 Assay:
-
Follow a similar procedure as the MTT assay for cell seeding and treatment.
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm.[3]
-
Apoptosis Assay
-
Annexin V/PI Staining:
-
Treat cells with Celastrol for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
-
Western Blot Analysis
-
Lyse Celastrol-treated and control cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., CXCR4, p-Akt, RRM2, VDAC2, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
In Vivo Tumor Xenograft Model
-
Subcutaneously inject HCC cells (e.g., 5 x 10^6 Huh-7 cells) into the flank of immunodeficient mice (e.g., nude mice).[3]
-
Once tumors are palpable, randomly assign mice to treatment (Celastrol) and control (vehicle) groups.
-
Administer Celastrol (e.g., 1 mg/kg, intraperitoneally) at regular intervals.[3]
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).[3][13]
High-Performance Liquid Chromatography (HPLC) for Celastrol Detection
-
Column: Agilent C18 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Methanol and 4% phosphoric acid (87:13, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 425 nm.
-
Column Temperature: 30 °C.[15]
Conclusion
Celastrol presents a multi-targeted approach to inhibiting hepatocellular carcinoma by disrupting several critical signaling pathways involved in cell proliferation, survival, migration, and invasion. Its ability to induce both apoptosis and ferroptosis highlights its potential as a potent anti-cancer agent. The experimental protocols outlined in this guide provide a framework for further investigation into the mechanisms of action of Celastrol and the development of novel therapeutic strategies for liver cancer. Further research is warranted to fully elucidate its complex molecular interactions and to translate these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. Celastrol induces ferroptosis by suppressing RRM2 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Tumor Effect of Celastrol on Hepatocellular Carcinoma by the circ_SLIT3/miR-223-3p/CXCR4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Anticancer Effect of Celastrol on Hepatocellular Carcinoma by Suppressing CXCR4-related Signal and Impeding Tumor Growth in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Celastrol inhibits ezrin-mediated migration of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic engineering of celastrol liposomes induces ferroptosis and apoptosis by directly targeting VDAC2 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Trends in anti-tumor mechanisms and molecular targets of celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celastrol: An Update on Its Hepatoprotective Properties and the Linked Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Celastrol Enhances the Anti-Liver Cancer Activity of Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sequentially Released Liposomes Enhance Anti-Liver Cancer Efficacy of Tetrandrine and Celastrol-Loaded Coix Seed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Celosin H signaling pathway modulation
An in-depth search for "Celosin H" and its associated signaling pathways has yielded no specific results in the public domain. This suggests that "this compound" may be a novel, proprietary, or internal designation for a compound not yet widely documented in scientific literature. The name may also be a misspelling of another molecule.
Due to the lack of available data on a "this compound signaling pathway," it is not possible to provide the requested in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the specified visualizations.
For researchers, scientists, and drug development professionals interested in signaling pathway modulation, it is recommended to consult literature on well-characterized compounds with similar intended applications. Key databases and resources for such information include:
-
PubMed: A comprehensive database of biomedical literature from MEDLINE, life science journals, and online books.
-
Scopus: A large abstract and citation database of peer-reviewed literature.
-
Web of Science: A multidisciplinary research platform and citation index.
-
DrugBank: A comprehensive, freely accessible, online database containing information on drugs and drug targets.
-
PubChem: A database of chemical molecules and their activities against biological assays.
When investigating a novel compound, a typical workflow would involve a series of in vitro and in vivo experiments to elucidate its mechanism of action and signaling cascade. This process generally includes:
-
Target Identification and Validation: Determining the molecular target(s) of the compound.
-
Pathway Analysis: Mapping the upstream and downstream signaling events affected by the compound-target interaction.
-
Dose-Response Studies: Quantifying the compound's potency and efficacy.
-
Phenotypic Assays: Observing the cellular or physiological effects of pathway modulation.
If "this compound" is an internal designation, consulting internal documentation and data repositories would be the necessary next step. If it is a potential misspelling, clarifying the correct compound name is essential before proceeding with a literature search.
A Technical Guide to Natural Compounds in Liver Protection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Hepatoprotective Agents
Liver diseases, encompassing conditions like hepatitis, cirrhosis, and hepatocellular carcinoma, represent a significant global health burden with high morbidity and mortality rates.[1] The pathogenesis of most liver injuries involves common mechanisms, including excessive oxidative stress, inflammation, and apoptosis.[1][2] While advances in modern medicine have been substantial, there remains a lack of universally effective drugs that can stimulate hepatic function, offer complete protection, or promote regeneration without significant side effects.[3] This has spurred considerable interest in natural compounds, or phytochemicals, which have been used in traditional medicine for centuries to treat liver ailments.[4][5][6]
This guide provides a technical overview of the research into natural compounds for liver protection. It details the mechanisms of action of key phytochemicals, presents quantitative data from preclinical and clinical studies, outlines common experimental models and protocols, and visualizes the core signaling pathways involved.
Prominent Natural Compounds and Their Mechanisms of Action
A variety of natural compounds have demonstrated significant hepatoprotective effects, primarily attributed to their antioxidant, anti-inflammatory, anti-apoptotic, and antifibrotic properties.[2][7] These effects are achieved by modulating key cellular signaling pathways.
-
Silymarin (B1681676): A flavonoid complex from milk thistle, silymarin is one of the most well-studied hepatoprotective agents. Its mechanisms include inhibiting toxin entry into hepatocytes, scavenging free radicals, increasing intracellular glutathione (B108866) levels, and stimulating ribosomal protein synthesis for liver regeneration.[3][8]
-
Curcumin (B1669340): The active polyphenol in turmeric, curcumin exerts potent antioxidant and anti-inflammatory effects.[9][10] It is known to inhibit the activation of the pro-inflammatory transcription factor NF-κB and activate the Nrf2 antioxidant response pathway.[4][11]
-
Resveratrol (B1683913): A polyphenol found in grapes and berries, resveratrol has demonstrated protective effects against various chemical and diet-induced liver injuries.[12][13] Its actions are linked to its ability to reduce oxidative stress, decrease inflammatory cytokine levels, and modulate lipid metabolism.[12][13][14]
-
Epigallocatechin-3-gallate (EGCG): The major catechin (B1668976) in green tea, EGCG has shown promise in reducing fatty liver changes and mitigating liver injury through its antioxidant and anti-inflammatory properties.[15]
Data Presentation: Efficacy of Natural Compounds
Quantitative data from in vivo and clinical studies are crucial for evaluating the therapeutic potential of natural compounds. The following tables summarize key findings for some of the most researched phytochemicals.
Table 1: Summary of Hepatoprotective Effects of Selected Natural Compounds in In Vivo Models
| Compound | Model | Dosing | Key Quantitative Findings | Reference(s) |
|---|---|---|---|---|
| Resveratrol | Bisphenol A (BPA)-induced hepatotoxicity in rats | 100 mg/kg/day for 8 weeks | Increased total liver volume by 11% compared to the BPA group.[14] Decreased the number of Kupffer cells by 42% compared to the BPA group.[14] | [14] |
| Resveratrol | Ethanol-induced oxidative stress in mice | 28-day treatment | Increased hepatic Superoxide (B77818) Dismutase (SOD) activity by 79.5% compared to control.[13] | [13] |
| Curcumin | Thioacetamide-induced liver cirrhosis in rats | 250 mg/kg & 500 mg/kg/day for 8 weeks | Showed significant dose-dependent hepatoprotective effects, evidenced by improved liver histology.[9] | [9] |
| Curcumin | Methotrexate-induced hepatotoxicity in mice | 10 mg/kg & 20 mg/kg | Significantly decreased liver tissue Malondialdehyde (MDA) from 4.85 to 2.13 nmol/ml (at 10 mg/kg).[16] Increased tissue SOD from 65.77 to 84.64 i.u./ml (at 10 mg/kg).[16] | [16] |
| Proanthocyanidins | Dimethylnitrosamine (DMN)-induced liver lesions in rats | N/A | Reduced the accumulation of DMN-induced collagen, indicating antifibrogenic potential.[3] |[3] |
Table 2: Effects of Natural Compounds on Liver Enzymes in Human Clinical Trials
| Compound/Product | Condition | Key Quantitative Findings | Reference(s) |
|---|---|---|---|
| Cinnamon | Non-alcoholic fatty liver disease (NAFLD) | Intervention group showed a 37.25% decrease in ALT and a 36.73% decrease in AST, compared to ~2% in the placebo group.[15] | [15] |
| Green Tea Extract | NAFLD | Revealed a 67.5% reduction in fatty liver changes on ultrasound, compared to 25% in the placebo group.[15] | [15] |
| Silymarin | NAFLD | Meta-analysis showed a significant effect on reducing AST levels (Standardized Mean Difference = -2.68).[17] | [17] |
| Curcumin | NAFLD | Meta-analysis showed the highest effect on reducing Alkaline Phosphatase (ALP) levels (Standardized Mean Difference = -1.88).[17] | [17] |
| Curcumin | NAFLD | Significantly reduced Controlled Attenuation Parameter (CAP) value by -17.5 dB/m and weight by -2.6 kg compared to placebo.[18] |[18] |
Core Signaling Pathways in Hepatoprotection
Natural compounds exert their protective effects by modulating complex intracellular signaling networks. Understanding these pathways is critical for targeted drug development.
The Nrf2/ARE Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[4] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating a suite of cytoprotective genes, including those for antioxidant enzymes. Many phytochemicals, such as curcumin and sulforaphane, are potent activators of this pathway.[4][19]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Review of natural products with hepatoprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence-based herbal treatments in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive overview of hepatoprotective natural compounds: mechanism of action and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.lucp.net [books.lucp.net]
- 10. Mechanistic insights of hepatoprotective effects of curcumin: Therapeutic updates and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Hepatoprotective effect of resveratrol against ethanol-induced oxidative stress through induction of superoxide dismutase in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Quantitative Study on the Protective Effects of Resveratrol against Bisphenol A-induced Hepatotoxicity in Rats: A Stereological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. Effect of Medicinal Plants and Natural Products on Liver Enzymes in Non-alcoholic Fatty Liver Patients in Iran: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Curcumin and Its Derivatives in Hepatology: Therapeutic Potential and Advances in Nanoparticle Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flavonoids in natural products for the therapy of liver diseases: progress and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Celosin H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct preclinical and clinical data for Celosin H is not extensively available in published literature. The following pharmacological profile is constructed based on the known biological activities of the broader class of triterpenoid (B12794562) saponins (B1172615) isolated from Celosia argentea and closely related analogs. The mechanisms and protocols described are based on established methodologies for this compound class and should be considered as a foundational guide for the preclinical evaluation of this compound.
Introduction
This compound is a triterpenoid saponin (B1150181) identified and isolated from the seeds of Celosia argentea.[1] As a member of the celosin family of saponins, it is recognized for its potential therapeutic properties, primarily its hepatoprotective effects.[1][2] Triterpenoid saponins from Celosia argentea are a subject of ongoing research due to their diverse pharmacological activities, which also include anti-inflammatory and antitumor effects.[3][4][5] This document provides a comprehensive overview of the postulated pharmacological profile of this compound, including its physicochemical properties, potential mechanisms of action, and standardized experimental protocols for its evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C47H72O20 |
| Molecular Weight | 957.06 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
| Class | Oleanane-type Triterpenoid Saponin |
| Source | Seeds of Celosia argentea L. |
Postulated Pharmacological Activities and Mechanisms of Action
While specific quantitative data for this compound is scarce, the activities of related celosins and extracts from Celosia argentea suggest the following potential pharmacological effects.[1]
3.1. Hepatoprotective Activity
The primary bioactivity attributed to this compound is its hepatoprotective effect.[1] The mechanism is likely linked to the mitigation of oxidative stress, a common pathway for liver injury induced by toxins.[6] This is thought to be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6]
3.2. Anti-inflammatory Activity
Triterpenoid saponins from Celosia argentea consistently demonstrate anti-inflammatory properties in preclinical models.[6] This is often achieved by suppressing inflammatory responses through the downregulation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[4][6]
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the pharmacological profile of this compound.
4.1. General Workflow for Bioactivity Screening
The following workflow outlines a typical process for evaluating the hepatoprotective and anti-inflammatory activities of a compound like this compound.
4.2. In Vitro Hepatoprotective Activity Assay
-
Objective: To evaluate the protective effect of this compound against toxin-induced cell death in human liver cells.
-
Methodology:
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in 96-well plates. After 24 hours, pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induction of Injury: Introduce a hepatotoxic agent (e.g., 10 mM acetaminophen (B1664979) or 100 µM carbon tetrachloride) and co-incubate for 24 hours.
-
Viability Assessment: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the EC50 value of this compound from the dose-response curve.
-
4.3. In Vivo Hepatoprotective Activity Assay
-
Objective: To assess the protective effect of this compound against CCl4-induced acute liver injury in a murine model.[7]
-
Methodology:
-
Animals: Use male ICR mice (6-8 weeks old). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide animals into groups: a control group, a CCl4 model group, a positive control group (e.g., silymarin), and test groups receiving different doses of this compound.
-
Treatment: Administer this compound or vehicle orally for 5-7 consecutive days.[7]
-
Induction of Liver Injury: On the last day of treatment, administer a single intraperitoneal injection of CCl4 (typically 0.1-0.2 mL/kg, diluted in corn oil).[7]
-
Sample Collection: 24 hours after CCl4 injection, collect blood samples via cardiac puncture for serum analysis. Euthanize the animals and collect liver tissues.
-
Biochemical Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological Examination: Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate liver morphology.
-
4.4. In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Objective: To evaluate the inhibitory effect of this compound on the production of nitric oxide (NO) in LPS-stimulated macrophages.[7]
-
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[7]
-
Treatment: Seed cells in 96-well plates. Pre-treat with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: After incubation, collect 50 µL of the culture supernatant. Add 50 µL of Griess reagent A followed by 50 µL of Griess reagent B. Incubate for 10 minutes at room temperature in the dark.[4]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[4]
-
Data Analysis: Determine the concentration of nitrite from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.[4][7]
-
Conclusion
This compound, a triterpenoid saponin from Celosia argentea, is a promising natural product with potential hepatoprotective and anti-inflammatory activities. While direct experimental evidence is limited, its pharmacological profile can be inferred from the broader family of celosins. The proposed mechanisms, centered on the Nrf2 and NF-κB signaling pathways, provide a strong rationale for further investigation. The experimental protocols detailed in this guide offer a standardized framework for elucidating the specific bioactivities and therapeutic potential of this compound, paving the way for its potential development as a novel therapeutic agent. Future research is essential to generate quantitative data and confirm these postulated effects.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS:1623405-28-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. Research Progress on Chemical Constituents and Pharmacological Effects of Celosia L. [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. scirp.org [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Dissolving Celosin H for Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization of "Celosin H" for use in a variety of cell culture-based assays. It is critical to first identify the correct compound, as "this compound" can refer to two distinct substances with different properties and applications in cell culture.
1. This compound (Triterpenoid Saponin): A natural compound isolated from the seeds of Celosia argentea.[1] This molecule is investigated for its potential pharmacological effects, such as hepatoprotective activities.[1] Like many saponins (B1172615), it has poor aqueous solubility, which presents a challenge for in vitro assays.
2. Hydroxyethyl Cellulose (HEC): A non-ionic, water-soluble polymer.[2][3] It is often sold under trade names such as CELLOSIZE™. In cell culture, HEC is not typically the substance being assayed, but rather is used as an additive to increase the viscosity of the medium or to create semi-solid or gel-like matrices for 3D cell culture.[4]
This document provides distinct protocols for both substances. Please select the protocol that corresponds to the material in your possession.
Protocol 1: Solubilizing this compound (Triterpenoid Saponin)
This protocol focuses on preparing this compound for introduction into cell-based assays to evaluate its biological activity. The primary challenge is overcoming its poor water solubility.
Experimental Protocol: Preparation of this compound Stock and Working Solutions
Objective: To prepare a soluble, sterile stock solution of this compound and dilute it to a final working concentration in cell culture medium with minimal precipitation.
Materials:
-
Celosin J powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Sterile syringes and syringe filters (0.22 µm)
Procedure:
Part A: Preparing a High-Concentration Stock Solution (e.g., 10 mM)
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Aiding Solubilization: If necessary, facilitate dissolution by vortexing and/or sonicating the solution in a water bath until all powder is dissolved and the solution is clear.[5]
-
Sterilization (Optional but Recommended): If the initial powder was not sterile, filter the DMSO stock solution through a 0.22 µm syringe filter into a new sterile tube. Note that highly concentrated solutions may be difficult to filter.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[6]
Part B: Preparing the Final Working Solution in Cell Culture Medium
-
Pre-warm Medium: Pre-warm the desired cell culture medium to 37°C.
-
Dilution: Serially dilute the this compound stock solution into the pre-warmed culture medium to achieve the final desired concentration for your assay. It is crucial to add the DMSO stock directly to the medium and mix immediately and thoroughly to minimize precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells being used. Typically, this is below 0.5%, but should be validated for your specific cell line.
-
Observation: Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, refer to the troubleshooting section below.
Troubleshooting Solubility Issues
A common problem is the precipitation of the compound when the DMSO stock is diluted into the aqueous culture medium, an issue often referred to as "crashing out".
-
Increase Final DMSO Concentration: If your cell line can tolerate it, slightly increasing the final percentage of DMSO in the medium can help maintain solubility.
-
Use of Surfactants: Incorporate a low concentration of a biocompatible surfactant, such as Tween-80 (0.1-0.5%), into the aqueous buffer before adding the this compound stock.
-
Gentle Warming: Gently warming the solution to 37°C during dilution can sometimes improve solubility.
Data Presentation: this compound Solubility
The following table provides a summary of plausible solubility data for triterpenoid (B12794562) saponins like this compound in various solvent systems to guide formulation.
| Solvent System | Expected Solubility (µg/mL) | Observations |
| Deionized Water | < 1 | Practically insoluble, forms a suspension. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 | Insoluble at physiological pH. |
| PBS + 0.5% DMSO | ~5 - 10 | May appear as a slight haze; prone to precipitation over time. |
| 100% DMSO | > 10,000 | Generally soluble at high concentrations.[5] |
| 5% Tween-80 in Water | ~50 - 75 | Surfactant-based micellar solubilization can improve solubility. |
Diagram: Workflow for this compound Working Solution Preparation
Caption: Workflow for preparing this compound working solution for cell assays.
Protocol 2: Dissolving Hydroxyethyl Cellulose (HEC) for Cell Culture
This protocol is for preparing solutions of Hydroxyethyl Cellulose (HEC) to be used as a rheological modifier or for creating semi-solid culture environments.
Experimental Protocol: Preparation of Sterile HEC Solution
Objective: To prepare a sterile, homogenous solution of HEC in water or a physiological buffer for addition to cell culture medium.
Materials:
-
Hydroxyethyl Cellulose (HEC) powder
-
Deionized water or cell culture medium
-
Glass beaker or bottle
-
Magnetic stirrer and stir bar
-
Autoclave
Procedure:
-
Dispersion: Measure the required volume of deionized water or culture medium into a beaker. While stirring vigorously, slowly sift or sprinkle the HEC powder into the vortex of the liquid. Adding the powder too quickly can result in the formation of clumps.
-
Hydration: Continue stirring until the HEC is fully dispersed. The solution will begin to thicken as the polymer hydrates. This process can take from 30 minutes to several hours depending on the grade and concentration of HEC. Gentle heating (to 40-60°C) can accelerate hydration, but do not boil.
-
Sterilization: Once the solution is clear and homogenous, transfer it to an autoclave-safe bottle. Sterilize by autoclaving. Note that autoclaving may cause some reduction in viscosity.
-
Storage: Store the sterile HEC solution at 4°C.
-
Application: The sterile HEC solution can be aseptically mixed with concentrated cell culture medium and other supplements to achieve the desired final concentration and viscosity for the cell culture assay.
Data Presentation: HEC Viscosity Grades
HEC is available in various viscosity grades. The choice of grade and concentration will depend on the desired final viscosity of the cell culture medium.
| HEC Grade (Typical) | Viscosity of 1% Solution (mPa·s) | Common Applications in Cell Culture |
| Low Viscosity | ~100-200 | Slightly increasing medium viscosity, stabilizer. |
| Medium Viscosity | 400-1500 | Creating semi-solid media for colony formation assays. |
| High Viscosity | 2000-5000 | Forming gels for 3D cell culture or bioprinting applications.[4] |
Diagram: Workflow for Sterile HEC Solution Preparation
Caption: Workflow for preparing sterile HEC solution for cell culture use.
References
- 1. benchchem.com [benchchem.com]
- 2. cms-ic.chempoint.com [cms-ic.chempoint.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Hydroxyethyl Cellulose As a Rheological Additive for Tuning the Extrusion Printability and Scaffold Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Celosin H stock solution preparation and storage
Application Notes and Protocols for Celosin H
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Celosia argentea.[1] It is recognized for its hepatoprotective properties, making it a compound of interest in pharmacological research and drug development.[2][3][4] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions to ensure stability and reproducibility in experimental settings.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1623405-28-6 | [1][2] |
| Molecular Formula | C47H72O20 | [] |
| Molecular Weight | 957.06 g/mol | [] |
| Source | Seeds of Celosia argentea L. | [1][3] |
| Purity | Typically ≥98% | [] |
Stock Solution Preparation and Storage
Proper preparation and storage of stock solutions are critical for maintaining the integrity and activity of this compound. The following protocols are based on manufacturer recommendations and best practices for similar compounds.
Recommended Solvents
This compound is soluble in a variety of organic solvents.[1] For biological experiments, Dimethyl Sulfoxide (DMSO) is a common choice for preparing concentrated stock solutions.[1] Other potential solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[1] For in vivo studies, further dilution in aqueous vehicles is necessary.[6]
Storage Conditions
The stability of this compound in both solid form and in solution is crucial for experimental success.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | 2-8°C | Up to 24 months | Keep vial tightly sealed and protected from light.[1][7] |
| Stock Solution in DMSO | -20°C | Up to 2 weeks | Store in aliquots to avoid repeated freeze-thaw cycles.[1][7] Before use, allow the vial to equilibrate to room temperature for at least 1 hour before opening.[1] |
| Stock Solution in DMSO | -80°C | Up to 6 months | For longer-term storage, -80°C is recommended (based on data for the related compound Celosin I). Protect from light.[8][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous/HPLC-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening to prevent condensation.[1]
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.57 mg of this compound (Molecular Weight = 957.06 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, use a sonicator to aid dissolution.[6][8]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to two weeks or at -80°C for up to six months.[1][8]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the 10 mM DMSO stock solution for use in cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Prepare a series of dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%.[6]
-
Application: Add the diluted this compound working solutions to your cell cultures as per your experimental design.
Visualizing Workflows and Pathways
Experimental Workflow: this compound Stock Solution Preparation
Caption: Workflow for preparing and storing this compound stock solutions.
Postulated Signaling Pathway: Hepatoprotective Effect of this compound
While the precise signaling pathway for this compound is not fully elucidated, its hepatoprotective effects are likely mediated through the modulation of cellular stress and inflammatory pathways, similar to other triterpenoid saponins (B1172615) from Celosia argentea.[4][10] A key postulated mechanism is the activation of the Nrf2 signaling pathway, which plays a central role in the antioxidant defense system.[10]
Caption: Postulated Nrf2 signaling pathway activation by this compound.
References
- 1. This compound | CAS:1623405-28-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | 1623405-28-6 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Determining the Optimal Concentration of Celosin Saponins for Hepatocyte Protection
Introduction
Liver disease is a significant global health issue, and the search for effective hepatoprotective agents is a key area of pharmaceutical research. Saponins (B1172615) extracted from Semen celosiae, such as Celosin C and Celosin D, have demonstrated notable protective effects against liver injury in preclinical models.[1][2] The primary mechanisms underlying their hepatoprotective activity are believed to involve the mitigation of oxidative stress and the suppression of inflammatory responses.[1][3][4] This document provides detailed protocols for researchers to evaluate the efficacy of Celosin saponins and to determine their optimal concentration for protecting hepatocytes from toxic insults.
Data Presentation: Efficacy of Celosin Saponins in Animal Models
The following table summarizes the reported in vivo efficacy of Celosin C and Celosin D in a carbon tetrachloride (CCl₄)-induced hepatotoxicity model in mice. These saponins have been shown to significantly reduce serum levels of key liver injury biomarkers.[1][2]
| Compound | Toxin Model | Animal Model | Dosage (mg/kg, oral) | Key Biomarker Changes | Reference |
| Celosin C | CCl₄ | Mice | 1.0, 2.0, 4.0 | Significantly reduces serum ALT and AST levels (p<0.01) | [2] |
| Celosin D | CCl₄ | Mice | 1.0, 2.0, 4.0 | Demonstrates a significant hepatoprotective effect by lowering elevated serum ALT and AST levels (p<0.01) | [1][2] |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase
Experimental Protocols
In Vitro Hepatocyte Protection Assay
This protocol describes the use of primary hepatocytes or hepatoma cell lines (e.g., HepG2, HepaRG) to determine the optimal concentration of a test compound (e.g., a Celosin saponin) for protection against a known hepatotoxin.[5][6]
a. Materials and Reagents:
-
Primary hepatocytes or a suitable cell line (e.g., HepG2, HepaRG)[7]
-
Cell culture medium (e.g., William's E Medium, DMEM)[8]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagen-coated culture plates
-
Test compound (Celosin saponin)
-
Hepatotoxin (e.g., carbon tetrachloride, acetaminophen, hydrogen peroxide)
-
Phosphate Buffered Saline (PBS)
-
MTT or resazurin-based cytotoxicity assay kit[9]
-
Assay kits for ALT, AST, and LDH (Lactate Dehydrogenase)
-
Kits for measuring oxidative stress markers (e.g., ROS, MDA) and antioxidant enzymes (e.g., SOD, GSH)
b. Experimental Workflow:
Caption: Experimental workflow for determining the optimal concentration of a hepatoprotective compound.
c. Detailed Steps:
-
Cell Culture:
-
Compound Preparation:
-
Prepare a stock solution of the Celosin saponin in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions in the cell culture medium to achieve the desired final concentrations for testing.
-
-
Treatment:
-
Remove the culture medium from the attached cells and replace it with a medium containing various concentrations of the Celosin saponin.
-
Incubate for a predetermined pre-treatment period (e.g., 2-24 hours).
-
Introduce the hepatotoxin (e.g., CCl₄) at a concentration known to induce approximately 50% cell death (IC50) and co-incubate with the Celosin saponin for a specified duration (e.g., 24-48 hours).
-
-
Endpoint Analysis:
-
Cell Viability: Assess cell viability using an MTT or resazurin-based assay according to the manufacturer's instructions.[9]
-
Enzyme Leakage: Collect the culture supernatant to measure the activity of released ALT, AST, and LDH.
-
Oxidative Stress: Lyse the cells to prepare samples for measuring intracellular levels of reactive oxygen species (ROS), malondialdehyde (MDA), and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[1]
-
-
Data Interpretation:
-
The optimal concentration of the Celosin saponin will be the one that provides the maximum protection against toxin-induced cell death and biomarker release, without exhibiting cytotoxicity on its own.
-
Cytotoxicity Assay
It is crucial to determine the inherent toxicity of the test compound to ensure that the observed protective effects are not confounded by its own cytotoxicity.
a. Protocol:
-
Seed hepatocytes as described in the previous protocol.
-
Expose the cells to a range of concentrations of the Celosin saponin alone (without the hepatotoxin) for the same duration as the protection assay.
-
Perform a cell viability assay (e.g., MTT, resazurin).[9]
-
Determine the concentration at which the compound causes a significant reduction in cell viability (e.g., CC50). This will define the safe concentration range for the hepatoprotection studies.
Proposed Signaling Pathway for Celosin Saponins
The hepatoprotective effects of Celosin saponins are primarily attributed to their antioxidant and anti-inflammatory properties.[1][4] They are thought to counteract the damaging effects of hepatotoxins by scavenging free radicals and modulating inflammatory signaling cascades.[1]
Caption: Proposed mechanism of hepatoprotection by Celosin saponins.
Conclusion
The protocols outlined in this document provide a robust framework for determining the optimal, non-toxic concentration of Celosin saponins for hepatocyte protection. By systematically evaluating cell viability, enzyme leakage, and markers of oxidative stress, researchers can effectively characterize the therapeutic potential of these natural compounds. The strong preclinical evidence for Celosin C and D suggests that saponins from Semen celosiae are promising candidates for the development of novel hepatoprotective therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Two new hepaprotective saponins from Semen celosiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive overview of hepatoprotective natural compounds: mechanism of action and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selected hepatoprotective herbal medicines: Evidence from ethnomedicinal applications, animal models, and possible mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell-based assay using glutathione-depleted HepaRG and HepG2 human liver cells for predicting drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 8. Protocol for Isolation and Culture of Mouse Hepatocytes (HCs), Kupffer Cells (KCs), and Liver Sinusoidal Endothelial Cells (LSECs) in Analyses of Hepatic Drug Distribution - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. An improved resazurin-based cytotoxicity assay for hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mouselivercells.com [mouselivercells.com]
- 12. Rat Hepatocyte Isolation - Specialty Media | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes: Cytotoxicity of Celosin H in HepG2 Cells
For Research Use Only
Abstract
These application notes provide a comprehensive protocol for assessing the cytotoxic effects of Celosin H, a cucurbitane-type triterpenoid (B12794562), on the human hepatocellular carcinoma cell line, HepG2. The primary assay for determining cell viability is the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Additionally, a protocol for an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay is included to elucidate the mechanism of cell death. The provided methodologies, data presentation formats, and workflow diagrams are intended to guide researchers in pharmacology, oncology, and drug development in evaluating the anti-cancer potential of this compound.
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a major cause of cancer-related mortality worldwide. Current therapeutic options are limited, necessitating the discovery of novel and effective anti-cancer agents. Natural products, particularly triterpenoids, have emerged as a promising source of new therapeutic leads. This compound belongs to the cucurbitane family of triterpenoids, compounds known for their wide range of biological activities, including anti-cancer properties.
Studies on similar triterpenoid glycosides have demonstrated that they can inhibit the proliferation of HepG2 cells and induce apoptosis through both intrinsic and extrinsic pathways.[1][2] This involves the modulation of key apoptosis-related genes such as the Bcl-2/Bax ratio and the activation of caspases-3, -8, and -9.[1][2] This document provides detailed protocols to quantify the cytotoxicity of this compound against HepG2 cells and to investigate its potential to induce apoptosis.
Principle of the Assays
2.1 MTT Assay The MTT assay is a quantitative colorimetric method to assess cell viability. The assay is based on the ability of mitochondrial succinate (B1194679) dehydrogenase enzymes in viable cells to reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. This product is insoluble in aqueous solution and is solubilized using a solubilizing agent (e.g., DMSO). The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The absorbance of the solubilized formazan is measured using a spectrophotometer.[3]
2.2 Annexin V-FITC/PI Apoptosis Assay This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4][5][6] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[4][5] Thus, co-staining allows for the differentiation of cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells[4]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells[4]
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity in HepG2 cells.
Materials and Reagents
-
HepG2 cell line (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (purity >98%)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
96-well and 6-well cell culture plates
-
Microplate reader
-
Flow cytometer
Detailed Experimental Protocols
5.1 Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium.[7] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free DMEM to achieve final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells should not exceed 0.1%. Replace the medium in each well with 100 µL of the prepared this compound dilutions. Include wells with untreated cells (vehicle control).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the % cell viability against the concentration of this compound and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
5.2 Protocol 2: Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with this compound at selected concentrations (e.g., IC₅₀/2, IC₅₀, and 2x IC₅₀) for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 500 x g for 5 minutes.[4]
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[4]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells within one hour using a flow cytometer.
Example Data Presentation
Table 1: Cytotoxic Effect of this compound on HepG2 Cells (MTT Assay)
| This compound Conc. (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Control) | 1.254 ± 0.08 | 100 |
| 1 | 1.189 ± 0.07 | 94.8 |
| 5 | 1.023 ± 0.06 | 81.6 |
| 10 | 0.815 ± 0.05 | 65.0 |
| 25 | 0.601 ± 0.04 | 47.9 |
| 50 | 0.352 ± 0.03 | 28.1 |
| 100 | 0.188 ± 0.02 | 15.0 |
| IC₅₀ (µM) | ~26.5 |
Note: Data are representative examples and should be generated from at least three independent experiments.
Table 2: Apoptosis Induction by this compound in HepG2 Cells (Flow Cytometry)
| Treatment Group | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Control | 95.1 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.2 |
| This compound (15 µM) | 70.3 ± 3.5 | 18.2 ± 1.9 | 5.1 ± 0.8 | 6.4 ± 1.1 |
| This compound (30 µM) | 45.6 ± 4.2 | 35.8 ± 2.8 | 12.4 ± 1.5 | 6.2 ± 0.9 |
| This compound (60 µM) | 18.9 ± 3.8 | 48.1 ± 4.1 | 25.7 ± 3.3 | 7.3 ± 1.3 |
Note: Q represents quadrants in the flow cytometry plot. Data are presented as mean ± SD.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Based on studies of similar triterpenoids, this compound is hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway.[1][2]
Caption: Proposed intrinsic pathway for this compound-induced apoptosis in HepG2 cells.
This pathway suggests that this compound alters the balance of Bcl-2 family proteins, decreasing the anti-apoptotic protein Bcl-2 while increasing the pro-apoptotic protein Bax.[1] This shift leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9 subsequently cleaves and activates the executioner caspase-3, leading to the biochemical and morphological hallmarks of apoptosis.[1][2][9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in MTT results | Uneven cell seeding; Contamination; Pipetting errors. | Ensure a single-cell suspension before seeding; Use proper aseptic techniques; Calibrate pipettes and use consistent technique. |
| Low absorbance readings | Low cell number; Insufficient incubation time. | Optimize initial seeding density[10]; Ensure 4-hour MTT incubation and complete formazan solubilization. |
| High background in apoptosis assay | Excessive trypsinization; Delayed analysis after staining. | Use gentle cell handling; Minimize trypsin exposure time; Analyze cells promptly after staining (within 1 hour).[8] |
| Compound precipitation | Poor solubility in media. | Ensure the stock solution in DMSO is fully dissolved before diluting in media; Do not exceed 0.5% final DMSO concentration. |
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic and apoptosis-inducing activity of triterpene glycosides from Holothuria scabra and Cucumaria frondosa against HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Celecoxib induces apoptosis via a mitochondria‑dependent pathway in the H22 mouse hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrr.com [ijrr.com]
Application Notes: Induction of Apoptosis in Cancer Cell Lines by Celosin H
Introduction
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells.[1] A hallmark of many cancers is the evasion of apoptosis, which contributes to tumor growth and resistance to therapy.[1] Consequently, inducing apoptosis in cancer cells is a primary goal of many anticancer drugs. Celosin H, a compound under investigation, has shown potential as a pro-apoptotic agent in various cancer cell lines. These application notes provide an overview of the methodologies used to characterize the apoptotic effects of this compound.
Mechanism of Action Overview
This compound is hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress and involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.[2][3] This event triggers the formation of the apoptosome and activates a cascade of caspase enzymes, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to cell death.[2][4]
Data Presentation
The efficacy of this compound in inducing apoptosis can be quantified and summarized. The following tables present hypothetical data for this compound activity in three distinct cancer cell lines: a human lung carcinoma (A549), a human breast adenocarcinoma (MCF-7), and a human colorectal carcinoma (HCT116).
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment |
| A549 | 25.5 |
| MCF-7 | 38.2 |
| HCT116 | 19.8 |
IC50 (half-maximal inhibitory concentration) values were determined using a standard MTT assay.
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Cell Line | Treatment (48h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| A549 | Control (0.1% DMSO) | 4.1 ± 0.5 | 2.3 ± 0.3 |
| This compound (25 µM) | 28.7 ± 2.1 | 15.4 ± 1.5 | |
| MCF-7 | Control (0.1% DMSO) | 3.5 ± 0.4 | 1.9 ± 0.2 |
| This compound (40 µM) | 22.1 ± 1.8 | 12.8 ± 1.1 | |
| HCT116 | Control (0.1% DMSO) | 5.2 ± 0.6 | 2.8 ± 0.4 |
| This compound (20 µM) | 35.6 ± 2.5 | 18.9 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Relative Caspase Activity
| Cell Line | Treatment (24h) | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| A549 | This compound (25 µM) | 4.8 ± 0.3 | 3.9 ± 0.2 |
| MCF-7 | This compound (40 µM) | 3.5 ± 0.2 | 2.8 ± 0.2 |
| HCT116 | This compound (20 µM) | 6.2 ± 0.4 | 5.1 ± 0.3 |
Caspase activity was measured using a luminogenic substrate-based assay.
Experimental Protocols & Visualizations
The following section details the protocols for the key experiments used to assess this compound-induced apoptosis and includes diagrams to visualize workflows and signaling pathways.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding : Seed A549, MCF-7, or HCT116 cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry and Western blot, 96-well plates for viability and caspase assays). Culture in complete medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Adherence : Allow cells to adhere and reach 70-80% confluency (typically 24 hours).
-
Treatment : Prepare stock solutions of this compound in DMSO. Dilute the stock solution in fresh culture medium to achieve the desired final concentrations. Replace the existing medium with the this compound-containing medium.
-
Control : Treat a parallel set of cells with medium containing the same final concentration of DMSO (e.g., 0.1%) as the highest this compound concentration; this serves as the vehicle control.
-
Incubation : Incubate the cells for the specified duration (e.g., 24 or 48 hours) before proceeding to subsequent assays.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5][6][7] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by Annexin V-FITC.[6][7] PI, a fluorescent nucleic acid stain, can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[5][6]
-
Cell Harvesting : After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS, detach using trypsin, and combine with the supernatant collected earlier.
-
Washing : Centrifuge the cell suspension at 300 x g for 5 minutes.[8] Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10]
Protocol 3: Caspase Activity Assay (Luminogenic)
This protocol measures the activity of key apoptosis-related caspases, such as the executioner caspases-3/7 and the initiator caspase-9. The assay utilizes a proluminescent substrate that is cleaved by active caspases to generate a luminescent signal.
-
Plate Setup : Seed cells in a white-walled 96-well plate and treat as described in Protocol 1.
-
Reagent Preparation : Prepare the Caspase-Glo® reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Cell Lysis : Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of Caspase-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation : Mix the contents by gentle orbital shaking for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.[11]
-
Measurement : Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis : Normalize the data by subtracting the background luminescence (from wells with no cells) and express the results as a fold change relative to the vehicle control.
Protocol 4: Western Blot Analysis for Apoptotic Markers
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.[12][13] This includes members of the Bcl-2 family (Bcl-2, Bax) and cleaved forms of caspase substrates like PARP.[12][13]
-
Lysate Preparation : After treatment, wash cells twice with ice-cold PBS. Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification : Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[14] Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation : Normalize protein concentrations for all samples. Add Laemmli sample buffer to a 1x final concentration and boil at 95°C for 5 minutes.[14]
-
SDS-PAGE : Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[14]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-cleaved Caspase-3, and anti-β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection : Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[14]
References
- 1. The Apoptosis Paradox in Cancer [mdpi.com]
- 2. Celecoxib induces apoptosis via a mitochondria‑dependent pathway in the H22 mouse hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Recent insights into the mechanism of glucocorticosteroid-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. jove.com [jove.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. kumc.edu [kumc.edu]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Celosin H Treatment in Animal Models of Liver Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celosin H, a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Celosia argentea, has garnered interest for its potential therapeutic applications. While direct research on this compound is emerging, extensive studies on closely related saponins (B1172615) from Celosia species, such as Celosin C, Celosin D, and Cristatain, provide a strong basis for evaluating its hepatoprotective effects. This document outlines the application of this compound and its analogs in preclinical animal models of liver injury, offering detailed protocols and summarizing key quantitative data to guide further research and drug development. The primary mechanism of action appears to be centered around the mitigation of oxidative stress and inflammation, key drivers in the pathogenesis of liver injury.
Data Presentation: Efficacy of Celosia Saponins in Liver Injury Models
The hepatoprotective effects of saponins derived from Celosia species have been quantified in various animal models of liver injury. The data presented below is collated from studies using chemical inducers of liver damage, such as carbon tetrachloride (CCl4) and acetaminophen (B1664979), which are known to cause hepatocellular necrosis and oxidative stress.
Table 1: Effect of Celosia Saponins on Serum Biomarkers of Liver Injury
| Compound | Animal Model | Inducing Agent | Dose of Saponin | % Reduction in ALT | % Reduction in AST | % Reduction in ALP | Reference |
| Celosin C & D | Mice | CCl4 | 4.0 mg/kg | Significant Reduction | Significant Reduction | Significant Reduction | [1] |
| Cristatain | Mice | CCl4 & DMF | Not Specified | Significant Decrease | Significant Decrease | Significant Decrease | [1] |
| C. argentea Leaf Extract | Rats | Acetaminophen | 200 mg/kg | Significant Decrease | Significant Decrease | Significant Decrease | [2][3] |
| C. argentea Leaf Extract | Rats | Acetaminophen | 400 mg/kg | Significant Decrease | Significant Decrease | Significant Decrease | [2][3] |
| C. argentea Leaf Extract | Rats | Rifampicin | 200 mg/kg | Significant Decrease | Significant Decrease | Significant Decrease | [4] |
| C. argentea Leaf Extract | Rats | Rifampicin | 400 mg/kg | Significant Decrease | Significant Decrease | Significant Decrease | [4] |
ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, ALP: Alkaline Phosphatase. "Significant Reduction/Decrease" indicates a statistically significant lowering of the enzyme level compared to the injury control group as reported in the cited literature.
Table 2: Modulation of Oxidative Stress Markers by Celosia Saponins
| Compound | Animal Model | Inducing Agent | Dose of Saponin | Effect on MDA | Effect on SOD | Reference |
| Celosia Saponins | Mice | CCl4 | 0.1, 0.2, 0.4 mg/kg | Decreased | Increased | [1] |
| C. argentea Leaf Extract | Rats | Rifampicin | 200 mg/kg | 25.30% Reduction | 56.16% Increase | [4] |
| C. argentea Leaf Extract | Rats | Rifampicin | 400 mg/kg | 34.94% Reduction | 143.84% Increase | [4] |
MDA: Malondialdehyde (a marker of lipid peroxidation), SOD: Superoxide Dismutase (an antioxidant enzyme).
Experimental Protocols
Protocol 1: Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury in Mice
This is a widely used and reproducible model to screen for hepatoprotective agents.
Materials:
-
Male ICR or C57BL/6J mice (8 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil (vehicle)
-
This compound or related saponin
-
Appropriate vehicle for this compound administration (e.g., saline, 0.5% carboxymethylcellulose)
-
Gavage needles
-
Syringes and needles for injection and blood collection
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Equipment for serum analysis (spectrophotometer) and histological processing.
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with ad libitum access to food and water.
-
Grouping: Divide animals into at least four groups (n=6-8 per group):
-
Control Group: Receives vehicle for both CCl4 and the test compound.
-
CCl4 Group: Receives CCl4 and the vehicle for the test compound.
-
Treatment Group(s): Receives CCl4 and this compound (or related saponin) at various doses (e.g., 1.0, 2.0, 4.0 mg/kg).
-
(Optional) Positive Control Group: Receives CCl4 and a known hepatoprotective agent like silymarin (B1681676) (50 mg/kg).
-
-
Treatment Administration: Administer this compound or its vehicle orally (by gavage) or intraperitoneally (i.p.) for a specified period (e.g., 3-7 consecutive days) prior to CCl4 administration.
-
Induction of Liver Injury: On the final day of treatment, administer a single i.p. injection of CCl4 (e.g., 10% CCl4 in olive oil at 7 µL/g body weight).
-
Sample Collection: 24 hours after CCl4 administration, anesthetize the mice. Collect blood via cardiac puncture for serum separation.
-
Euthanasia and Tissue Collection: Euthanize the animals by an approved method (e.g., cervical dislocation under anesthesia). Excise the livers, wash with cold saline, and weigh them. A portion of the liver should be fixed in 10% formalin for histopathological analysis, and the remainder can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.
-
Biochemical Analysis: Measure serum levels of ALT, AST, and ALP using commercially available kits.
-
Oxidative Stress Analysis: Homogenize frozen liver tissue to measure levels of MDA and the activity of antioxidant enzymes such as SOD, catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).
-
Histopathological Analysis: Process formalin-fixed liver tissues for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) to evaluate the extent of necrosis, inflammation, and other pathological changes.
Protocol 2: Acetaminophen (APAP)-Induced Liver Injury in Rats
This model mimics overdose-induced acute liver failure.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Acetaminophen (Paracetamol)
-
Vehicle for APAP (e.g., warm saline)
-
Celosia argentea extract or purified saponins
-
Other materials as listed in Protocol 1.
Procedure:
-
Animal Acclimatization and Grouping: As described in Protocol 1.
-
Treatment Administration: Administer the aqueous leaf extract of C. argentea (e.g., 200 and 400 mg/kg) or purified saponins orally for a period of 8 consecutive days.[2][3]
-
Induction of Liver Injury: On the 8th day, administer a single oral dose of acetaminophen (3 g/kg) to induce liver toxicity.[2][3]
-
Sample Collection: 48 hours after acetaminophen administration, collect blood and liver tissue as described in Protocol 1.[2][3]
-
Analyses: Perform biochemical (ALT, AST, ALP, total protein, albumin) and histopathological analyses as detailed in Protocol 1.
Signaling Pathways and Mechanisms of Action
The hepatoprotective effects of Celosia saponins are believed to be mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation.
References
Application Note: Quantification of Celosin H by High-Performance Liquid Chromatography
Abstract
This application note describes a reliable and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Celosin H, a triterpenoid (B12794562) saponin (B1150181) found in the seeds of Celosia argentea. This compound and related saponins (B1172615) are key markers for the quality control of this medicinal plant and its derived products.[1] This method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a robust protocol for researchers, scientists, and drug development professionals. The methodology outlined is based on established principles for the analysis of similar triterpenoid saponins, ensuring high selectivity and sensitivity.[1][2]
Introduction
This compound is an oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea L., a plant used in traditional medicine.[1][3] Accurate quantification of this compound is essential for the standardization of herbal materials, pharmacokinetic studies, and the development of phytopharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile natural products like saponins.[1][2] Due to the lack of strong chromophores in many saponins, UV detection can be challenging, but is often effective at lower wavelengths (200-210 nm).[4] This note provides a comprehensive protocol for sample preparation, chromatographic separation, and quantification of this compound.
Experimental
Instrumentation and Consumables:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[1]
-
Solvents: HPLC-grade acetonitrile (B52724), methanol, and ultrapure water.
-
Reagents: Formic acid (analytical grade).
-
Standard: this compound reference standard (purity ≥98%).
Chromatographic Conditions: The following parameters are recommended for the separation of this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min, 20% B; 5-35 min, 20-80% B; 35-40 min, 80% B; 40-45 min, 80-20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 205 nm |
| Injection Volume | 10 µL |
| Run Time | 50 minutes (including re-equilibration) |
Results and Discussion
This method provides excellent separation of this compound from other components typically found in crude extracts of Celosia argentea seeds. The use of a C18 column ensures good retention and peak shape for the triterpenoid saponin. The gradient elution allows for the effective separation of compounds with varying polarities.
Method Validation Summary: The method should be validated according to ICH guidelines. The following table summarizes typical performance characteristics expected from this method.
| Validation Parameter | Typical Result |
| Linearity (R²) | ≥ 0.999 for a concentration range of 5-200 µg/mL |
| Retention Time (tR) | Approximately 22-28 minutes (Varies with system) |
| Precision (%RSD) | < 2.0% for intraday and interday measurements |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| LOD (Limit of Detection) | ~0.5 µg/mL |
| LOQ (Limit of Quantification) | ~1.5 µg/mL |
Detailed Experimental Protocol
Preparation of Solutions
1.1. Mobile Phase Preparation:
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of ultrapure water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.
1.2. Standard Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This is the stock solution.
1.3. Working Standard Solutions for Calibration Curve:
-
Prepare a series of working standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with methanol.
Sample Preparation (from Celosia argentea seeds)
-
Grinding: Grind the dried seeds of Celosia argentea into a fine powder (approx. 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample into a 50 mL conical flask.[1]
-
Add 25 mL of 80% methanol.[1]
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.[1]
-
Centrifuge the extract at 4000 rpm for 15 minutes.[1]
-
Carefully collect the supernatant.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.[1]
-
-
Pooling and Reconstitution:
-
Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter directly into an HPLC vial before injection.[1]
HPLC System Operation and Data Analysis
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition (80% A: 20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence including blank injections (methanol), the series of working standard solutions, and the prepared sample solutions.
-
Injection and Data Acquisition: Inject 10 µL of each solution and run the HPLC method as described in the chromatographic conditions table.
-
Quantification:
-
Generate a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standards.
-
Determine the linearity by calculating the coefficient of determination (R²), which should be ≥ 0.999.[1]
-
Calculate the concentration of this compound in the sample extracts using the regression equation obtained from the calibration curve.[1]
-
Report the final content as mg of this compound per gram of the initial powdered sample.
-
Workflow Visualization
The following diagram illustrates the complete experimental workflow from sample preparation to final data analysis.
References
Application Notes and Protocols: Induction of Apoptosis in HT-29 Cells by Compound X
Disclaimer: No specific information was found for "Celosin H" in the context of apoptosis induction in HT-29 cells. The following document is a detailed template based on the effects of other known apoptosis-inducing agents in this cell line and serves as a comprehensive guide for researchers. "Compound X" is used as a placeholder for a hypothetical apoptosis-inducing agent.
Introduction
Colorectal cancer is a leading cause of cancer-related mortality worldwide. The human colon adenocarcinoma cell line, HT-29, is a widely used model for studying the efficacy of novel therapeutic agents. Apoptosis, or programmed cell death, is a critical process that, when dysregulated, can lead to cancer. Therefore, compounds that can induce apoptosis in cancer cells are of significant interest in drug development. This document provides detailed protocols and application notes for assessing the pro-apoptotic effects of a hypothetical compound, Compound X, on HT-29 cells.
Data Presentation
The following tables summarize hypothetical quantitative data for the effect of Compound X on HT-29 cells, based on typical results for apoptosis-inducing agents.
Table 1: Cytotoxicity of Compound X on HT-29 Cells
| Treatment Duration | IC50 Value (µM) | Assay Method |
| 24 hours | > 100 | SRB Assay[1] |
| 48 hours | 49.1 ± 3.2 | SRB Assay[1] |
| 72 hours | 23.8 ± 0.98 | SRB Assay[1] |
Table 2: Apoptosis Induction in HT-29 Cells by Compound X (50 µM) after 24 hours
| Marker | Fold Change vs. Control | Method |
| Caspase-3/7 Activity | Increased | Caspase-Glo® 3/7 Assay |
| Annexin V Positive Cells | Increased | Flow Cytometry |
| Sub-G1 Population | Increased | Flow Cytometry (PI Staining) |
| Bax/Bcl-2 Ratio | Increased | Western Blot |
| Cytochrome c (cytosolic) | Increased | Western Blot |
| p53 Expression | Increased | Western Blot |
Experimental Protocols
Cell Culture and Maintenance of HT-29 Cells
-
Cell Line: HT-29 human colorectal adenocarcinoma cells.
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mmol/L L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a solution of 0.25% trypsin-EDTA. Neutralize trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for plating.[3][4]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[3]
-
Treat the cells with various concentrations of Compound X and a vehicle control for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.[3]
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treat cells with Compound X for the desired time.
-
Add Caspase-Glo® 3/7 Reagent to each well.
-
Mix on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a microplate reader.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[4][5]
-
Procedure:
-
Seed HT-29 cells in 6-well plates and treat with Compound X for 24 or 48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI solution to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.[6]
-
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins involved in apoptosis signaling pathways.
-
Procedure:
-
Treat HT-29 cells with Compound X for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p53, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Signaling Pathways and Workflows
Caption: Experimental Workflow for Apoptosis Assessment.
Caption: Intrinsic (Mitochondrial) Apoptosis Pathway.
Caption: Extrinsic (Death Receptor) Apoptosis Pathway.
References
- 1. Tumor suppressor p53 independent apoptosis in HT-29 cells by auransterol from Penicillium aurantiacobrunneum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis of human colon carcinoma HT-29 cells induced by ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 5. scispace.com [scispace.com]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Western Blot Analysis of Celosin H Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celosin H, a triterpenoid (B12794562) saponin (B1150181), is a natural compound of interest for its potential therapeutic properties, particularly its hepatoprotective effects. Preliminary studies on related compounds suggest that Celosins may exert their biological activity by modulating key cellular signaling pathways involved in inflammation and oxidative stress. Western blot analysis is an indispensable technique to elucidate the molecular mechanisms of this compound by quantifying changes in the expression levels of specific proteins within these pathways.
These application notes provide a comprehensive protocol for performing Western blot analysis on cells treated with this compound. The accompanying data and pathway diagrams are representative of the effects observed with hepatoprotective saponins (B1172615) and serve as a guide for investigating the mechanism of action of this compound.
Data Presentation
The following table summarizes representative quantitative data from Western blot analysis of cells treated with a hepatoprotective saponin, illustrating the potential effects of this compound. Data is presented as fold change relative to the vehicle-treated control group.
| Target Protein | Cellular Pathway | Treatment Group | Normalized Expression (Fold Change vs. Control) | Standard Deviation | p-value |
| p-NF-κB p65 | NF-κB Signaling | Control (Vehicle) | 1.00 | 0.12 | - |
| This compound (10 µM) | 0.45 | 0.08 | <0.01 | ||
| This compound (20 µM) | 0.25 | 0.05 | <0.001 | ||
| IκBα | NF-κB Signaling | Control (Vehicle) | 1.00 | 0.15 | - |
| This compound (10 µM) | 1.80 | 0.21 | <0.05 | ||
| This compound (20 µM) | 2.50 | 0.30 | <0.01 | ||
| Nrf2 (nuclear) | Nrf2 Signaling | Control (Vehicle) | 1.00 | 0.18 | - |
| This compound (10 µM) | 2.20 | 0.25 | <0.01 | ||
| This compound (20 µM) | 3.50 | 0.40 | <0.001 | ||
| HO-1 | Nrf2 Signaling | Control (Vehicle) | 1.00 | 0.20 | - |
| This compound (10 µM) | 2.80 | 0.35 | <0.01 | ||
| This compound (20 µM) | 4.10 | 0.55 | <0.001 | ||
| β-actin | Loading Control | Control (Vehicle) | 1.00 | 0.05 | - |
| This compound (10 µM) | 1.02 | 0.06 | >0.05 | ||
| This compound (20 µM) | 0.98 | 0.07 | >0.05 |
Signaling Pathways
The following diagrams illustrate the putative signaling pathways modulated by this compound, based on evidence from related saponin compounds.
Caption: Putative inhibition of the NF-κB pathway by this compound.
Caption: Postulated activation of the Nrf2 pathway by this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding : Plate a suitable cell line (e.g., HepG2 human hepatoma cells) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.[1]
-
Cell Treatment : Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to final concentrations of 10 µM and 20 µM. A vehicle control (medium with the same concentration of DMSO) should also be prepared.
-
Incubation : Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate the cells for a predetermined duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction
-
Washing : After incubation, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis : Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well (e.g., 100 µL for a 6-well plate).[2]
-
Cell Scraping : Scrape the adherent cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[3][4]
-
Incubation and Sonication : Incubate the lysate on ice for 30 minutes with periodic vortexing. Sonicate the lysate briefly (e.g., 10-15 seconds) to shear DNA and reduce viscosity.[2][4]
-
Centrifugation : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[3]
-
Supernatant Collection : Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protein Quantification
-
Protein Assay : Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalization : Based on the protein concentrations, normalize all samples to the same concentration by adding the appropriate volume of lysis buffer.
Western Blot Protocol
-
Sample Preparation : Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[2]
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[1]
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle shaking.[2]
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[3]
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[3]
-
Washing : Wash the membrane again three times for 5-10 minutes each with TBST.
-
Detection : Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.[3]
-
Imaging : Capture the chemiluminescent signal using a digital imaging system or X-ray film.[1]
-
Densitometry Analysis : Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
Caption: Workflow for Western blot analysis of this compound-treated cells.
References
- 1. Hepatoprotective efficacy and interventional mechanism of the panaxadiol saponin component in high-fat diet-induced NAFLD mice - Food & Function (RSC Publishing) DOI:10.1039/D3FO03572G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effect of Nrf2 deletion on the proteomic signature in a human colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Celosin H Concentration
For researchers, scientists, and drug development professionals utilizing Celosin H, this technical support center provides essential guidance on optimizing its concentration to achieve desired biological effects while mitigating cytotoxicity. This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Celosia argentea and is recognized for its potential hepatoprotective properties.[1][2][][4] However, like other saponins (B1172615), it possesses the potential for cytotoxicity, primarily through membrane disruption.[5]
This guide offers troubleshooting advice, frequently asked questions, and standardized experimental protocols to help you navigate the challenges of working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a triterpenoid saponin derived from the seeds of Celosia argentea.[1][][4] Current research suggests it has hepatoprotective (liver-protective) effects.[1][2] As a member of the saponin family, it may also exhibit other biological activities common to this class of compounds, such as anti-inflammatory and antitumor effects, though specific data for this compound is limited.[6][7]
Q2: Why am I observing high levels of cytotoxicity in my cell cultures treated with this compound?
A2: High cytotoxicity is a known potential side effect of saponins due to their ability to permeabilize cell membranes.[5] This effect is often concentration-dependent. If you are observing widespread cell death, it is likely that the concentration of this compound is too high for your specific cell type. It is crucial to perform a dose-response experiment to determine the optimal concentration range.
Q3: What are the typical signs of saponin-induced cytotoxicity?
A3: Saponin-induced cytotoxicity can manifest as:
-
Reduced cell viability: A significant decrease in the number of living cells, often measured by assays like MTT or resazurin.
-
Increased membrane permeability: Damage to the cell membrane leading to the release of intracellular components, which can be quantified using an LDH assay.[5]
-
Morphological changes: Visible alterations in cell shape, such as rounding, shrinking, blebbing, and detachment from the culture surface.
-
Hemolysis: If working with red blood cells, lysis of the cells is a common indicator of saponin activity.[5]
Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A4: The optimal concentration is cell-type specific and must be determined empirically. A systematic approach involves:
-
Performing a broad-range dose-response curve: Test a wide range of this compound concentrations (e.g., from 0.1 µM to 100 µM) on your cells.
-
Assessing cytotoxicity: Use a standard cytotoxicity assay (e.g., MTT, LDH) to measure cell viability at each concentration after a relevant incubation period.
-
Determining the IC50 value: Calculate the concentration of this compound that causes 50% inhibition of cell viability.
-
Selecting a working concentration: Choose a concentration well below the IC50 value that still elicits the desired biological effect in your functional assays.
Q5: What solvents should I use to dissolve this compound?
A5: Triterpenoid saponins are often soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. It is essential to first dissolve this compound in a minimal amount of the organic solvent and then dilute it to the final working concentration in your cell culture medium. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High cytotoxicity across all tested concentrations | The concentration range is too high for the cell line. | Expand the dose-response curve to include much lower concentrations (e.g., into the nanomolar range). |
| The cell line is particularly sensitive to saponins. | Consider using a less sensitive cell line if appropriate for the experimental goals. | |
| The solvent concentration is too high. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and non-toxic to the cells. Run a solvent toxicity control. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Standardize the cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase when treated.[8] |
| Inaccurate pipetting of this compound stock solution. | Use calibrated pipettes and prepare fresh dilutions for each experiment. | |
| Contamination of cell culture. | Regularly check for microbial contamination.[9] | |
| No observable biological effect | The concentration of this compound is too low. | Perform a dose-response experiment for your functional assay to determine the effective concentration range. |
| The incubation time is too short or too long. | Optimize the treatment duration. Some effects may be rapid, while others require longer incubation. | |
| The compound has degraded. | Store the this compound stock solution properly, protected from light and at the recommended temperature. |
Experimental Protocols
A critical step in working with this compound is to determine its cytotoxic profile in your specific cell model. Below are detailed protocols for common cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the different concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cell membrane disruption.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture and measuring the absorbance at a specific wavelength.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
Data Presentation: Hypothetical Dose-Response Data for this compound
The following table illustrates how to present data from cytotoxicity assays. Note: This is hypothetical data as specific IC50 values for this compound are not widely available in the literature.[1] Researchers must generate this data for their specific cell lines.
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| HepG2 (Human Liver Cancer) | MTT | 48 | 25.5 |
| Huh7 (Human Liver Cancer) | MTT | 48 | 32.8 |
| THLE-2 (Normal Human Liver) | MTT | 48 | 75.2 |
| HepG2 (Human Liver Cancer) | LDH | 48 | 30.1 |
Visualizations
Experimental Workflow
This diagram outlines the systematic approach to determining the optimal concentration of this compound.
Caption: Workflow for optimizing this compound concentration.
Potential Signaling Pathways
While the specific pathways modulated by this compound are not yet fully elucidated, related triterpenoid saponins are known to influence key cellular signaling pathways such as NF-κB, which is involved in inflammation.[6][7]
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
References
How to reduce off-target effects of Celosin H in experiments
<_ _>
This guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate off-target effects during experiments with the novel kinase inhibitor, Celosin H.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
This compound is a potent, ATP-competitive small molecule inhibitor designed to selectively target the serine/threonine kinase, Kinase A . Kinase A is a critical component of the MAPK signaling cascade, and its dysregulation has been implicated in various proliferative diseases. The intended on-target effect of this compound is the specific inhibition of Kinase A's phosphotransferase activity, leading to a downstream reduction in cell proliferation.
Q2: My experimental results are inconsistent with Kinase A pathway inhibition. Could off-target effects of this compound be responsible?
Yes, this is a possibility. While this compound is highly selective for Kinase A, at higher concentrations it can interact with other proteins, leading to unexpected phenotypes.[1] If your results cannot be explained by the inhibition of Kinase A, it is prudent to consider potential off-target effects.[1] Common indicators that you may be observing off-target effects include inconsistent results with other inhibitors for the same target or discrepancies with genetic validation methods.[2]
Q3: What are the known off-target interactions for this compound?
In vitro kinase profiling has identified two primary off-targets for this compound:
-
Kinase B: Another serine/threonine kinase with a structurally similar ATP-binding pocket.
-
Ion Channel X: A voltage-gated ion channel, which can be affected through allosteric modulation.
Inhibition of these off-targets can lead to confounding biological effects, such as unexpected changes in cell viability or altered membrane potential.
Q4: What are the general strategies to minimize off-target effects?
A multi-pronged approach is recommended to minimize off-target effects. This includes dose-response experiments to use the lowest effective concentration, orthogonal validation with different inhibitors or genetic approaches, and target engagement assays to directly measure the binding of the inhibitor to its intended target in a cellular context.[2]
Troubleshooting Guide
| Observed Problem | Possible Cause | Suggested Solution |
| Unexpectedly high levels of cytotoxicity at effective concentrations. | The inhibitor may have potent off-target effects on kinases or other proteins essential for cell survival.[3] | 1. Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.[4] 2. Perform a kinome-wide selectivity screen: This can identify unintended kinase targets.[1] 3. Use a structurally unrelated inhibitor: Confirm your findings with a second, structurally different inhibitor against the same primary target.[3] |
| Inconsistent or paradoxical cellular phenotype (e.g., increased proliferation when expecting inhibition). | The inhibitor may be hitting an off-target that has an opposing biological function.[3] | 1. Validate with a genetic approach: Use CRISPR-Cas9 or siRNA to reduce the expression of the intended target. If the phenotype is still observed, it is likely an off-target effect.[1][4] 2. Analyze global changes in protein phosphorylation: Phospho-proteomics can identify affected pathways.[3] |
| Results are not reproducible across different cell lines. | The expression levels of the on-target or off-target proteins may vary between cell lines.[4] | 1. Test your inhibitor in multiple cell lines: This helps to distinguish between general off-target effects and those that are specific to a particular cellular context.[1] 2. Quantify target and off-target expression: Use Western blotting or qPCR to measure the protein or mRNA levels of Kinase A, Kinase B, and Ion Channel X in your cell lines. |
Data Presentation
Table 1: Inhibitory Activity of this compound
This table summarizes the inhibitory concentrations (IC50) for this compound against its intended target and known off-targets. A large difference between the on-target and off-target IC50 values suggests higher selectivity.[1]
| Target | IC50 (nM) | Assay Type |
| Kinase A (On-Target) | 50 | Biochemical Kinase Assay |
| Kinase B (Off-Target) | 800 | Biochemical Kinase Assay |
| Ion Channel X (Off-Target) | 2500 | Electrophysiology Patch Clamp |
Table 2: Recommended Concentration Ranges for this compound in Cell-Based Assays
| Objective | Recommended Concentration Range | Rationale |
| On-Target Kinase A Inhibition | 50 - 150 nM | This range provides effective inhibition of Kinase A while minimizing engagement of off-targets. |
| Investigating Off-Target Effects | > 500 nM | Concentrations in this range are more likely to engage lower-affinity off-targets.[4] |
Experimental Protocols
Protocol 1: Dose-Response Validation by Western Blot
Objective: To determine the optimal concentration of this compound that inhibits the phosphorylation of a known Kinase A substrate without affecting the activity of Kinase B.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a range of this compound concentrations (e.g., 10, 50, 100, 500, 1000 nM) for a specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated form of the target kinase substrate (e.g., p-Substrate A for Kinase A, p-Substrate B for Kinase B) and the total form of the kinases and substrates overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities to assess the change in phosphorylation of target substrates relative to total protein and a loading control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly measure the binding of this compound to its target protein, Kinase A, in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures. The binding of the inhibitor is expected to stabilize the target protein, making it more resistant to thermal denaturation.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Detection: Analyze the amount of soluble Kinase A at different temperatures using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble Kinase A against temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Logical relationships between problems, causes, and solutions.
References
Celosin H batch to batch variability and quality control
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the batch-to-batch variability and quality control of Celosin H.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Celosia argentea.[1][2] It is recognized for its potential hepatoprotective (liver-protective) properties.[1][3] Like other oleanane-type triterpenoid saponins (B1172615) from Celosia argentea, it is investigated for a range of pharmacological activities, including anti-inflammatory and antitumor effects.[4][5]
Q2: What are the potential sources of batch-to-batch variability with this compound?
As a natural product, the composition and purity of this compound can vary between batches. Key sources of variability include:
-
Source Material: Differences in the genetics, growing conditions, and harvest time of the Celosia argentea plants.
-
Extraction and Purification Process: Minor variations in the isolation and purification methods can lead to different impurity profiles.[6]
-
Storage and Handling: Improper storage conditions, such as exposure to light, temperature fluctuations, or moisture, can lead to degradation of the compound.[7][8]
Q3: How should I store and handle this compound to ensure its stability?
To maintain the integrity of this compound, adhere to the following storage guidelines:
-
Powder: Store at 2-8°C for up to 24 months, keeping the vial tightly sealed and protected from light.[3]
-
In Solvent: Prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Store at -20°C for up to two weeks.[3][7] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[3]
Q4: In which solvents is this compound soluble?
This compound is generally soluble in solvents such as Dimethyl Sulfoxide (DMSO), methanol (B129727), ethanol, chloroform, dichloromethane, and acetone.[3][9] For cell-based assays, it is recommended to prepare a concentrated stock solution in a biocompatible solvent like DMSO and then dilute it to the final working concentration in the cell culture medium.[9]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results Between Batches
Question: My experimental results with a new batch of this compound are significantly different from the previous one. What steps should I take to troubleshoot this?
Answer: Inconsistent results are a common challenge when working with natural products.[9] Follow this workflow to identify the source of the variability:
Issue 2: this compound Precipitates in Cell Culture Medium
Question: I'm observing precipitation when I dilute my this compound stock solution into my cell culture medium. How can I improve its solubility?
Answer: Precipitation can occur due to the hydrophobic nature of triterpenoid saponins. Consider the following solutions:
-
Optimize Solvent Formulation: For in vivo studies or challenging in vitro models, consider using a formulation with excipients like PEG300 and Tween-80 to improve solubility.[8] A common formulation protocol is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Lower Final Concentration: The final concentration of DMSO in your culture medium should typically be below 0.5% to avoid solvent-induced cytotoxicity. If your this compound concentration is high, this may be difficult to achieve. Try lowering the final concentration of this compound.
-
Gentle Warming and Sonication: After dilution, you can try gently warming the medium to 37°C and using a sonicator for a short period to aid dissolution.[8]
-
Pre-complex with Serum: Before diluting into the full volume of medium, try pre-mixing the this compound aliquot with a small volume of fetal bovine serum (FBS) or other serum used in your medium. The proteins in the serum can sometimes help to keep hydrophobic compounds in solution.
Issue 3: Unexpected Cytotoxicity at Previously Safe Concentrations
Question: A new batch of this compound is showing cytotoxicity at concentrations that were non-toxic with a previous batch. What could be the cause?
Answer: This could be due to a higher purity of the active compound in the new batch or the presence of a cytotoxic impurity.
-
Purity Differences: A new batch with higher purity means a higher concentration of the active compound, which could be more potent than the previous, less pure batch.
-
Impurity Profile: The impurity profile may have changed. A new, minor impurity could be responsible for the cytotoxic effects.
-
Actionable Steps:
-
Re-evaluate Potency: Perform a dose-response curve for both the old and new batches to compare their IC50 values.
-
Analytical Comparison: If possible, compare the HPLC or LC-MS profiles of the two batches to check for differences in purity and impurity profiles.
-
Contact Supplier: If you observe significant differences, contact the supplier with your findings.
-
Quality Control and Experimental Protocols
To ensure the consistency and reliability of your results, we recommend performing in-house quality control checks on different batches of this compound.
Recommended Quality Control Tests
| Parameter | Methodology | Acceptance Criteria |
| Purity | High-Performance Liquid Chromatography (HPLC) | Purity >95% (or consistent with the Certificate of Analysis) |
| Identity | Mass Spectrometry (MS) | Mass consistent with the molecular weight of this compound |
| Solubility | Visual Inspection | Clear solution at a defined concentration in DMSO (e.g., 10 mg/mL) |
| Bioactivity | In vitro Hepatoprotective Assay | Consistent IC50 value (e.g., within a 2-fold range of a reference batch) |
Experimental Protocol: HPLC for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Optimization may be required.
-
Preparation of Standard Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).
-
Gradient Program: Start with a low percentage of B, and gradually increase it over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).
-
-
Analysis: Inject the standard solution and analyze the chromatogram. The purity is calculated based on the area of the main peak relative to the total peak area.
Experimental Protocol: In Vitro Hepatoprotective Assay
This protocol describes a general workflow for assessing the bioactivity of this compound against toxin-induced liver cell injury.
Hypothetical Signaling Pathway
Triterpenoid saponins are known to exert their anti-inflammatory effects by modulating key signaling pathways. While the specific mechanism for this compound is not fully elucidated, a plausible pathway involves the inhibition of pro-inflammatory mediators.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:1623405-28-6 | Manufacturer ChemFaces [chemfaces.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Celosin H Technical Support Center: Troubleshooting Degradation in Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential degradation of Celosin H during experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
Based on the behavior of related triterpenoid (B12794562) saponins (B1172615), the primary factors contributing to the degradation of this compound are likely to be hydrolysis and oxidation.[1] Stability can be significantly influenced by experimental conditions such as pH, temperature, light exposure, and the presence of oxidative agents.[1]
Q2: What are the recommended storage conditions for this compound?
Q3: My this compound solution appears cloudy or has formed a precipitate. What should I do?
Precipitation can occur due to low aqueous solubility, changes in pH, or temperature fluctuations during storage.[1] Saponins, in general, can be prone to aggregation and precipitation.[1] To address this, you can try the following:
-
Visual Inspection: Note the nature of the precipitate (e.g., crystalline or amorphous).
-
Solubility Check: Try to redissolve a small amount of the precipitate in the original solvent or other solvents like DMSO, ethanol, or methanol (B129727) to confirm its identity.[1]
-
pH Measurement: Check the pH of your solution, as a shift can impact solubility.[1]
-
Concentration Re-evaluation: The initial concentration of your solution might be too high for long-term stability. Consider preparing a more dilute stock solution.[1]
-
Formulation Adjustment: For aqueous solutions, using solubilizing agents such as cyclodextrins, PEG300, or Tween-80 may improve solubility and stability.[1][3] Gentle heating and/or sonication can also aid in dissolution.[3]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Decrease in this compound concentration over time without visible precipitation. | Chemical degradation is a likely cause, with hydrolysis and oxidation being common pathways for saponins.[1] | 1. Conduct a Forced Degradation Study: Expose this compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation pathways.[1] 2. Validate Analytical Method: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate intact this compound from its degradation products.[1] 3. Review Storage Conditions: Confirm that solutions are stored at the recommended temperature, protected from light, and in tightly sealed containers.[1] 4. Use an Inert Atmosphere: If oxidation is suspected, prepare and store solutions under an inert atmosphere like nitrogen or argon.[1] |
| Loss of biological activity, but HPLC analysis shows stable concentration. | Subtle structural changes, such as epimerization or conformational changes, may not be detected by standard HPLC but can impact biological activity.[1] Adsorption to container surfaces is another possibility.[1] | 1. Employ Orthogonal Analytical Techniques: Use additional analytical methods like chiral chromatography to detect epimerization or mass spectrometry to identify minor modifications.[1] 2. Test Different Storage Containers: Evaluate if the choice of storage vial material (e.g., glass vs. polypropylene) affects the stability of the biological activity. 3. Prepare Fresh Solutions: For sensitive assays, it is best to prepare the working solution fresh from a stock solution on the day of the experiment.[3] |
Data on Stability of Related Saponins
Specific quantitative stability data for this compound is limited in publicly available literature. However, data from related compounds like Celosin I and Celosin J can provide valuable insights.
Table 1: Recommended Storage Conditions for Celosin Analogs
| Compound | Form | Temperature | Duration | Additional Notes | Reference |
| Celosin I | Stock Solution | -80°C | 6 months | Protect from light | [3] |
| -20°C | 1 month | Protect from light | [3] | ||
| Celosin J | Powder | 2 to 8°C | Up to 24 months | Keep vial tightly sealed and protected from light | [4] |
| In Solvent | -20°C | Up to 2 weeks | Prepare aliquots to avoid repeated freeze-thaw cycles | [4] | |
| This compound | Powder | 2-8°C | Up to 24 months | Keep vial tightly sealed | [2] |
| In Solvent | -20°C | Up to 2 weeks | Prepare aliquots in tightly sealed vials | [2] |
Table 2: Illustrative Stability of Celosin J (1 mg/mL) in Solution (Hypothetical Data for this compound would require specific experimental validation)
| Solvent | Storage Temperature | Time Point | Purity by HPLC (%) | Bioactivity (% of Initial) | Reference |
| DMSO | -80°C | 0 Months | 99.7 | 100 | [1] |
| 3 Months | 99.6 | 101 | [1] | ||
| 6 Months | 99.5 | Not specified | [1] | ||
| DMSO | -20°C | 0 Months | 99.7 | 100 | [1] |
| 1 Month | 99.5 | Not specified | [1] | ||
| 3 Months | 99.1 | Not specified | [1] | ||
| PBS (pH 7.4) | 4°C | 0 Hours | 99.6 | 100 | [1] |
| 24 Hours | 95.2 | Not specified | [1] | ||
| 72 Hours | 88.4 | Not specified | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a stability-indicating method
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol).
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for various time points.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at room temperature for various time points.
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature for various time points.
-
Thermal Degradation: Incubate a solid sample of this compound at an elevated temperature (e.g., 105°C).
-
Photodegradation: Expose a solution of this compound to UV light.
-
Analysis: At each time point, neutralize the acidic and basic samples, and analyze all samples by HPLC to determine the percentage of remaining this compound and the formation of any degradation products.
Protocol 2: Preparation and Storage of this compound Stock Solutions
Proper preparation and storage are crucial for maintaining the integrity of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO or other suitable solvent
-
Sterile, amber glass or polypropylene (B1209903) vials
Methodology:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening.[2]
-
Dissolution: Prepare a stock solution (e.g., 10 mM) by dissolving this compound in a suitable solvent such as DMSO.[2] If needed, gentle warming or sonication can be used to aid dissolution.[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in tightly sealed vials.[4]
-
Storage: Store the aliquots at -20°C for short-term use (up to two weeks) or -80°C for long-term storage (up to 6 months).[1][2][3] Ensure vials are protected from light.[1][3]
-
Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions on the same day of use.[3]
Visualizations
References
Interpreting unexpected results in Celosin H assays
Celosin H Assay Technical Support Center
Welcome to the technical support center for this compound assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and interpret unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Issue 1: High Background Signal in Fluorescence/Luminescence Assays
Question: I am observing an unusually high background signal in my assay wells, even in my negative controls. What could be causing this and how can I fix it?
Answer: High background is a common issue that can mask the true signal from your experimental samples. Several factors can contribute to this problem. Saponins like this compound are known to be amphiphilic and can interact non-specifically with various cellular components and assay reagents.[1]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Autofluorescence | Cellular components (e.g., NADH, riboflavin) and media components (e.g., phenol (B47542) red, serum) can emit their own fluorescence.[2][3][4] Solution: Use phenol red-free media and image cells in an optically clear buffered saline solution.[4][5] Include an "unstained" or "no-probe" control to measure the baseline autofluorescence.[2][3] |
| Compound Interference | This compound itself might be fluorescent or could interfere with the assay chemistry. Saponins can form micelles at high concentrations which may interfere with readouts.[1] Solution: Run a control plate with just the compound in media to check for intrinsic fluorescence.[5] Perform a full dose-response curve to ensure you are working in a linear range where aggregation is minimal.[1] |
| Reagent Contamination or Degradation | Reagents, especially luciferase substrates, can degrade if not stored properly, leading to high background luminescence.[6][7] Solution: Prepare fresh reagents for each experiment and avoid multiple freeze-thaw cycles.[6][7] Use high-purity, sterile water and buffers. |
| Inadequate Washing | Insufficient washing can leave behind unbound fluorescent probes or antibodies.[8] Solution: Optimize washing steps by increasing the number of washes or the volume of wash buffer. Ensure gentle but thorough washing to avoid dislodging cells.[8] |
| Incorrect Plate Choice | The type of microplate can significantly affect background.[6][9] Solution: For fluorescence assays, use black-walled plates to reduce light scatter and crosstalk.[4][9] For luminescence, use solid white, opaque plates to maximize signal reflection.[6][10] |
Issue 2: Low or No Signal Detected
Question: My treated wells are showing a very weak signal, or a signal that is indistinguishable from the background. Why is this happening?
Answer: A weak or absent signal can be frustrating and may stem from issues with the compound, the cells, or the assay reagents themselves.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inactive Compound | This compound may have degraded during storage or handling. Saponins can be sensitive to pH and temperature.[11] Solution: Prepare fresh dilutions of this compound from a quality-controlled stock for each experiment.[1] Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12] |
| Poor Cell Health or Low Cell Density | Unhealthy or sparse cells will not respond robustly to treatment.[7] Cell lines at high passage numbers can experience altered growth rates and protein expression.[13] Solution: Ensure cells are healthy, have high viability (>95%), and are within a low passage number.[7][13] Optimize cell seeding density to achieve 70-80% confluency at the time of the assay.[7] |
| Incorrect Instrument Settings | Improper filter sets for fluorescence or incorrect gain settings can lead to poor signal detection.[9] Solution: For fluorescence, confirm that the excitation and emission filters match the spectra of your fluorophore.[9] For both fluorescence and luminescence, increase the integration time or optimize the gain setting to improve signal strength.[9][10] |
| Pathway Not Activated (for Reporter Assays) | This compound is often studied for its modulatory effects (e.g., anti-inflammatory). If the signaling pathway (e.g., NF-κB) is not first activated with a stimulus (e.g., LPS), there will be no signal for this compound to inhibit.[7][14] Solution: Ensure your experimental design includes an appropriate agonist to stimulate the pathway of interest before or during treatment with this compound.[7] |
| Luciferase Inhibition | Saponins can directly inhibit luciferase enzyme activity, leading to a false-negative result.[1] Solution: Run a cell-free control experiment by adding this compound directly to a solution containing the luciferase enzyme and its substrate to check for direct inhibition.[1] |
Issue 3: High Variability Between Replicate Wells
Question: I am seeing significant variation in the readouts between my technical replicates. What is causing this inconsistency?
Answer: High well-to-well variability can compromise the statistical power of your experiment and make it difficult to draw reliable conclusions. The cause is often technical, related to assay setup.[15][16]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Small errors in pipetting reagents or cells can lead to large differences in final readouts, especially in miniaturized formats (384-well plates).[9] Solution: Use calibrated pipettes and proper pipetting techniques. For multi-well plates, use a multi-channel pipette where possible to ensure consistency.[9] |
| "Edge Effects" | Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations, leading to different results compared to interior wells.[16][17] Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.[17] Ensure adequate humidity in the incubator. |
| Inconsistent Cell Seeding | A non-uniform cell monolayer will lead to variability. Over-confluent or unhealthy cells can also compromise results.[7] Solution: Ensure cells are in a single-cell suspension before plating. Mix the cell suspension gently between plating groups to prevent settling. |
| Compound Precipitation | This compound, like many natural products, may have limited solubility in aqueous media. If it precipitates, its effective concentration will vary between wells.[18] Solution: Visually inspect the diluted compound in media under a microscope for signs of precipitation. If needed, use a lower concentration or a different solvent system for the stock solution (e.g., DMSO).[12][18] |
Experimental Protocols
Protocol: this compound Effect on NF-κB Activation (Luciferase Reporter Assay)
This protocol is designed to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.
-
Cell Plating:
-
Seed HEK293T cells containing an NF-κB responsive firefly luciferase reporter construct into a solid white, 96-well cell culture plate at a density of 2 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in serum-free media to create working solutions (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Pre-treat cells by replacing the media with 100 µL of the this compound working solutions for 2 hours. Include a "vehicle control" with DMSO only.
-
-
Pathway Stimulation:
-
Prepare a solution of Lipopolysaccharide (LPS) at 2 µg/mL in serum-free media.
-
Add 10 µL of the LPS solution to all wells (except for the "unstimulated" control) to achieve a final concentration of 200 ng/mL.
-
Incubate for 6 hours at 37°C and 5% CO₂.
-
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Remove media from wells and add 50 µL of 1X cell lysis buffer.
-
Place the plate on an orbital shaker for 10 minutes to ensure complete lysis.
-
Add 50 µL of luciferase assay reagent to each well.
-
Immediately measure luminescence using a plate-reading luminometer with an integration time of 0.5-1 second per well.[7]
-
Visualizations: Workflows and Pathways
Caption: A logical workflow for troubleshooting unexpected assay results.
Caption: Workflow for the this compound NF-κB reporter assay.
Caption: Postulated mechanism of this compound on the NF-κB pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. selectscience.net [selectscience.net]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. goldbio.com [goldbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 16. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 17. focus.gbo.com [focus.gbo.com]
- 18. benchchem.com [benchchem.com]
Celosin H in DMSO: Technical Support & Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of Celosin H dissolved in dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for this compound in DMSO?
A1: For short-term storage, it is recommended to prepare aliquots of this compound stock solutions in tightly sealed vials and store them at -20°C. Generally, these solutions are usable for up to two weeks under these conditions.[1] For a related compound, Celosin I, a storage time of up to one month at -20°C is suggested.[2]
Q2: How should I prepare this compound stock solutions in DMSO?
A2: To prepare stock solutions, dissolve this compound powder in newly opened, anhydrous DMSO to the desired concentration.[2] If solubility is an issue, gentle warming and/or sonication can be used to aid dissolution.[2] It is crucial to use high-quality, dry DMSO as water content can impact compound stability.[3][4]
Q3: Can I subject my this compound in DMSO stock solutions to multiple freeze-thaw cycles?
A3: While some studies on diverse compound libraries have shown no significant loss after multiple freeze-thaw cycles, it is generally considered best practice to aliquot stock solutions to minimize this.[4][5] This is particularly important for compounds with potentially labile functional groups.
Q4: What are the potential degradation pathways for this compound in DMSO?
A4: this compound is a triterpenoid (B12794562) saponin (B1150181) containing ester functional groups.[6][] Ester hydrolysis is a potential degradation pathway, which can be influenced by the presence of water in the DMSO.[3][8]
Q5: Are there any known incompatibilities of this compound with specific storage containers?
A5: Studies on general compound libraries have shown no significant difference in compound recovery between glass and polypropylene (B1209903) containers for storage in DMSO.[4] However, it is always recommended to use high-quality, inert vials for storage.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent experimental results. | Compound degradation due to improper storage. | - Prepare fresh stock solutions from powder. - Perform a stability check on your existing stock solution using an analytical method like HPLC-MS. - Ensure you are using anhydrous DMSO and aliquoting your stock solutions to avoid freeze-thaw cycles. |
| Precipitate forms in the stock solution upon thawing. | Limited solubility at lower temperatures or solvent evaporation. | - Gently warm the solution and sonicate to redissolve the precipitate before use.[2] - Ensure vials are tightly sealed to prevent solvent evaporation. - Consider preparing a lower concentration stock solution if precipitation persists. |
| Observed degradation in a pilot stability study. | Hydrolysis of ester groups or other instabilities. | - Minimize water content in DMSO by using a fresh, sealed bottle of anhydrous grade solvent. - Store aliquots at -80°C for longer-term storage, as this is a recommended condition for a related compound, Celosin I.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the this compound powder vial to equilibrate to room temperature for at least one hour before opening.[1]
-
Weigh the required amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO (dimethyl sulfoxide) to achieve the desired stock concentration (e.g., 10 mM).
-
If necessary, gently warm the vial and/or sonicate until the powder is completely dissolved.[2]
-
Visually inspect the solution to ensure there are no particulates.
-
Dispense the stock solution into smaller, single-use aliquots in tightly sealed, high-quality vials.
-
Store the aliquots at -20°C for short-term use (up to two weeks) or -80°C for longer-term storage.[1][2]
Protocol 2: Assessment of this compound Stability by HPLC-MS
-
Sample Preparation:
-
Thaw a fresh aliquot of your this compound stock solution in DMSO.
-
Prepare a series of dilutions of the stock solution in a suitable solvent system (e.g., acetonitrile (B52724)/water).
-
As a control, prepare a fresh solution of this compound from powder at the same concentration.
-
-
HPLC-MS Analysis:
-
Inject the prepared samples onto a suitable C18 reverse-phase HPLC column.
-
Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution of this compound using a UV detector (if a chromophore is present) and a mass spectrometer.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak from the stored sample to that of the freshly prepared sample. A significant decrease in the peak area of the stored sample indicates degradation.
-
Analyze the mass spectrometry data for the appearance of new peaks that could correspond to degradation products.
-
Stability Troubleshooting Workflow
A logical workflow for troubleshooting potential this compound stability issues.
References
- 1. This compound | CAS:1623405-28-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Make a Small Molecule Drug - McConnellsMedchem [mcconnellsmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. gchemglobal.com [gchemglobal.com]
Technical Support Center: LDH Assay for Celastrol-Induced Cytotoxicity
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers using the Lactate (B86563) Dehydrogenase (LDH) assay to measure cytotoxicity induced by Celastrol. Note: "Celosin H" is presumed to be a typographical error for Celastrol, a widely studied natural compound.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the LDH cytotoxicity assay?
The LDH assay is a colorimetric method used to quantify cell death. It measures the activity of lactate dehydrogenase (LDH), a stable enzyme present in the cytoplasm of all eukaryotic cells.[1][2][3] When the plasma membrane of a cell is damaged—a hallmark of late-stage apoptosis and necrosis—LDH is released into the cell culture medium.[2][3] The assay uses an enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) into a colored formazan (B1609692) product.[1][3][4] The intensity of the color, measured by a spectrophotometer (typically at 490 nm), is directly proportional to the amount of LDH released and, therefore, to the number of damaged cells.[3][4]
Q2: What are the essential controls for an LDH assay?
To ensure accurate and interpretable results, three essential controls are required for every experiment:
-
Spontaneous LDH Release (Negative Control): Untreated cells are used to measure the baseline level of LDH release from a healthy cell population.[1] This accounts for natural cell turnover and handling-induced damage.
-
Maximum LDH Release (Positive Control): Cells are treated with a lysis buffer (e.g., Triton X-100) to completely rupture all cell membranes, releasing the total possible amount of LDH.[1][5] This value represents 100% cytotoxicity.
-
Culture Medium Background: Wells containing only the cell culture medium (including serum, if used) are measured to account for any LDH activity present in the serum or phenol (B47542) red interference.[1][6]
Q3: Can Celastrol directly interfere with the LDH assay reagents?
Yes, it is possible for a test compound to interfere with the assay. Celastrol, being a colored compound, could potentially affect absorbance readings. To check for this, you should run a "Substance Control" which includes the highest concentration of Celastrol in cell-free medium. If this control shows a significant absorbance value, it indicates interference. Additionally, a compound could inhibit the LDH enzyme itself.[7][8] This can be tested by adding Celastrol to the lysate from the maximum release control; a decrease in the expected signal would suggest enzyme inhibition.[7]
Q4: Can the LDH assay distinguish between apoptosis and necrosis?
No, the LDH assay cannot distinguish between different modes of cell death on its own.[1] It measures plasma membrane damage, which occurs during necrosis and in the late stages of apoptosis.[3] To differentiate between these cell death pathways, the LDH assay should be combined with other methods, such as Annexin V staining (for early apoptosis) or caspase activity assays.[1]
Troubleshooting Guide
This guide addresses common issues encountered during LDH assays for Celastrol-induced cytotoxicity.
| Problem | Possible Causes | Solutions |
| High Background in Culture Medium Control | The animal serum (e.g., FBS) used to supplement the culture medium has high endogenous LDH activity.[3][6] | Reduce the serum concentration to 1-5% during the assay period, ensuring this does not compromise cell viability.[3][9] Alternatively, use a serum-free medium for the duration of the Celastrol treatment.[6] |
| High Spontaneous LDH Release (in Negative Control) | 1. Cells are unhealthy, over-confluent, or have been cultured for too many passages. 2. Overly vigorous pipetting or harsh handling during plating or media changes has damaged the cells.[3][7] 3. The cell seeding density is too high.[3] | 1. Use healthy, low-passage cells plated at an optimal, sub-confluent density. 2. Handle cells gently at all times. When adding reagents, pipette slowly against the side of the well. 3. Perform a cell number optimization experiment to find the ideal density for your cell type.[10][11] |
| Low or No Signal in Maximum Release Control | 1. The lysis buffer was not added or was not effective. 2. The cell density is too low, resulting in an insufficient amount of total LDH to detect.[3] | 1. Ensure the lysis buffer is added correctly and mixed gently to lyse all cells. Check the buffer's expiration date and storage conditions. 2. Increase the cell seeding density. Refer to your cell number optimization experiment. |
| Low LDH Release in Celastrol-Treated Wells, Despite Visible Cell Death | 1. The treatment time is too short. LDH is released during late-stage cell death.[7] 2. Celastrol may be inhibiting the LDH enzyme activity directly.[7] 3. The assay was performed on cells with significant growth inhibition, underestimating cytotoxicity relative to the control.[5] | 1. Increase the incubation time with Celastrol (e.g., 24, 48, or 72 hours) to allow for late-stage events to occur. 2. Perform a compound interference control as described in the FAQs. 3. Use a modified protocol that includes a maximum lysis control for each treatment condition to account for differences in final cell numbers.[5] |
Experimental Protocol: Measuring Celastrol Cytotoxicity
This protocol provides a step-by-step guide for a standard colorimetric LDH assay in a 96-well plate format.
1. Cell Plating:
-
Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Culture overnight in a humidified incubator (37°C, 5% CO₂).
2. Treatment with Celastrol:
-
Prepare serial dilutions of Celastrol in the appropriate culture medium.
-
Carefully remove the old medium and add 100 µL of medium containing the desired concentrations of Celastrol (or vehicle control) to the experimental wells.
-
For control wells, add 100 µL of culture medium alone (for Spontaneous and Maximum Release controls).
-
Incubate the plate for the desired treatment period (e.g., 24 hours).
3. Assay Procedure:
-
Maximum Release Control: 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the "Maximum Release" control wells. Mix gently.[12]
-
Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.[8]
-
Carefully transfer 50 µL of supernatant from each well to a new, clear, flat-bottom 96-well plate.[9][10]
-
LDH Reaction: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions (typically a mix of substrate, cofactor, and dye).[13] Add 50 µL of this mixture to each well of the new plate containing the supernatant.[9][10]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[5][10]
-
Stop Reaction: Add 50 µL of Stop Solution (if required by the kit) to each well.[10]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[10]
4. Data Analysis:
-
First, subtract the 680 nm absorbance value from the 490 nm value for all wells.
-
Next, subtract the average absorbance of the Culture Medium Background from all other values.
-
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Quantitative Data Presentation
Table 1: Example Data for Celastrol-Induced Cytotoxicity in HeLa Cells
| Celastrol Conc. (µM) | Avg. Absorbance (490nm) | Corrected Absorbance* | % Cytotoxicity |
| Medium Background | 0.085 | N/A | N/A |
| 0 (Spontaneous Release) | 0.150 | 0.065 | 0% |
| Lysis (Maximum Release) | 0.950 | 0.865 | 100% |
| 0.5 | 0.215 | 0.130 | 8.1% |
| 1.0 | 0.345 | 0.260 | 24.4% |
| 2.5 | 0.580 | 0.495 | 53.8% |
| 5.0 | 0.815 | 0.730 | 83.1% |
| 10.0 | 0.935 | 0.850 | 98.1% |
| Corrected Absorbance = (Avg. Absorbance - Medium Background Absorbance) |
Visualizations
Experimental Workflow
Caption: Workflow for LDH cytotoxicity assay.
Celastrol Signaling Pathway
Celastrol is known to induce cytotoxicity through multiple pathways, including the inhibition of signaling cascades like PI3K/Akt and NF-κB, which are critical for cell survival. Inhibition of these pathways can lead to the activation of apoptosis.
Caption: Celastrol-induced cytotoxicity pathways.
References
- 1. tiarisbiosciences.com [tiarisbiosciences.com]
- 2. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. glpbio.com [glpbio.com]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiologics.com [cellbiologics.com]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. LDH cytotoxicity assay [protocols.io]
Technical Support Center: Celosin H Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curves for Celosin H.
Disclaimer: this compound is a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Celosia argentea.[1] While it is suggested to have hepatoprotective effects, specific quantitative data and detailed mechanistic studies are not widely available in public literature.[1] The guidance provided here is based on the known activities of related Celosin compounds and the general principles of dose-response analysis for natural products.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments in a question-and-answer format.
Question: Why am I not observing a dose-dependent effect with this compound?
Answer: Several factors could contribute to a lack of a clear dose-response relationship:
-
Inappropriate Concentration Range: The concentrations of this compound tested may be too low or too high to elicit a measurable response. It is recommended to test a wide range of concentrations, spanning several orders of magnitude (e.g., from nanomolar to micromolar).[2][3]
-
Incorrect Solvent or Poor Solubility: this compound, as a saponin, may have limited solubility in aqueous solutions. Ensure that an appropriate solvent, such as DMSO, is used to prepare the stock solution and that the final concentration in the assay medium does not cause precipitation.[4] It is crucial to maintain a consistent and low percentage of the solvent across all tested concentrations to avoid solvent-induced artifacts.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the biological activity of this compound. Consider using a more sensitive method or optimizing the current assay parameters (e.g., incubation time, substrate concentration).
-
Cell Type and Density: The response to this compound can be cell-type specific. Ensure the chosen cell line is appropriate for the expected biological activity. Cell density can also influence the outcome; therefore, it is important to maintain consistent cell numbers across experiments.
Question: My dose-response curve has a very shallow or steep slope (Hill slope). What does this indicate?
Answer: The Hill slope of a dose-response curve describes the steepness of the response.[5][6]
-
Shallow Slope (Hill slope < 1): A shallow slope suggests a less sensitive response to increasing concentrations of this compound. This could indicate complex biological interactions, such as multiple binding sites with different affinities or negative cooperativity.
-
Steep Slope (Hill slope > 1): A steep slope indicates a highly sensitive, switch-like response to this compound. This might suggest positive cooperativity in the target engagement.
It is important to ensure that the curve is well-defined by a sufficient number of data points to accurately determine the slope.[5]
Question: The dose-response curve for this compound is not sigmoidal (e.g., U-shaped or bell-shaped). How should I interpret this?
Answer: Non-monotonic dose-response curves, such as U-shaped or inverted U-shaped curves, can occur and may indicate complex biological mechanisms.[7] Potential explanations include:
-
Multiple Targets: this compound may interact with different targets at different concentrations, leading to opposing effects.
-
Receptor Down-regulation: At high concentrations, this compound might induce the down-regulation of its target receptor, leading to a diminished response.[7]
-
Cellular Toxicity: At higher concentrations, cytotoxic effects may mask the specific biological activity being measured. It is advisable to perform a separate cytotoxicity assay to assess the viability of the cells at the tested concentrations of this compound.
Question: There is high variability between my replicate experiments. How can I improve reproducibility?
Answer: High variability can obscure the true dose-response relationship. To improve reproducibility:
-
Standardize Protocols: Ensure all experimental steps, including cell seeding, compound dilution, incubation times, and assay procedures, are performed consistently.
-
Automate Liquid Handling: If possible, use automated liquid handling systems to minimize pipetting errors, which are a common source of variability.
-
Monitor Cell Health: Regularly check the health and passage number of your cell cultures, as these can affect their responsiveness.
-
Include Proper Controls: Always include positive and negative controls in your experiments to monitor assay performance and normalize the data.
Frequently Asked Questions (FAQs)
Question: What is the postulated mechanism of action for this compound?
Answer: While the specific mechanism of this compound is not fully elucidated, related triterpenoid saponins (B1172615) from Celosia argentea are known to exhibit anti-inflammatory and antioxidant effects.[1][8] These effects are often attributed to the modulation of key signaling pathways:
-
NF-κB Signaling Pathway (Anti-inflammatory): Celosin compounds may inhibit the activation of the NF-κB pathway, which is a central regulator of inflammation.[8] This would lead to a decrease in the production of pro-inflammatory mediators.
-
Nrf2 Signaling Pathway (Antioxidant/Hepatoprotective): Saponins from Celosia argentea are hypothesized to activate the Nrf2 pathway, which controls the expression of numerous antioxidant and cytoprotective genes.[8] This is a likely mechanism for the observed hepatoprotective effects.[8]
Question: How should I prepare and store this compound?
Answer: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution.[4] This stock solution should be stored at -20°C or -80°C to maintain stability.[4] When preparing working solutions, dilute the stock in the appropriate cell culture medium, ensuring the final solvent concentration is low (typically <0.5%) and consistent across all conditions.
Question: What are the key parameters to report from a dose-response curve?
Answer: When presenting dose-response data for this compound, the following parameters are essential:
-
IC50/EC50: The concentration of this compound that produces 50% of the maximal inhibitory or stimulatory response, respectively.[5]
-
Hill Slope: The steepness of the curve, which provides insights into the nature of the interaction.[5][6]
-
Maximum and Minimum Response: The upper and lower plateaus of the curve, representing the full and basal response levels.
It is also important to report the standard error or confidence intervals for these parameters to indicate the precision of the estimates.[9][10]
Question: How many data points are recommended for a reliable dose-response curve?
Answer: To accurately define a dose-response curve, it is recommended to use at least 8-12 different concentrations of this compound, with at least three replicates for each concentration. The concentrations should be spaced logarithmically to adequately cover the range from no effect to maximal effect.
Data Presentation
Quantitative data from dose-response experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Hypothetical IC50 Values for this compound in Different Cell Lines
| Cell Line | Assay Type | IC50 (µM) ± SEM | Hill Slope ± SEM | R² |
| HepG2 | Nrf2 Activation | 5.2 ± 0.6 | 1.1 ± 0.1 | 0.98 |
| RAW 264.7 | NO Inhibition | 12.8 ± 1.5 | 0.9 ± 0.2 | 0.95 |
| Huh7 | Cytotoxicity | > 50 | N/A | N/A |
Table 2: Effect of Experimental Conditions on this compound Activity in HepG2 Cells
| Condition | Incubation Time (h) | IC50 (µM) ± SEM |
| Standard | 24 | 5.2 ± 0.6 |
| Extended Incubation | 48 | 3.8 ± 0.4 |
| Serum-Free Media | 24 | 6.5 ± 0.8 |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay for this compound using a Reporter Gene Assay
-
Cell Seeding: Plate cells (e.g., HepG2 cells stably expressing an Nrf2-responsive reporter) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in cell culture medium to obtain a range of working concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). Include a vehicle control (medium with the same percentage of DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay Measurement: Measure the reporter gene activity according to the manufacturer's protocol (e.g., luciferase or β-galactosidase activity).
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized response against the logarithm of the this compound concentration. Fit the data using a four-parameter logistic non-linear regression model to determine the IC50/EC50, Hill slope, and maximal/minimal response.[9][10]
Visualizations
Caption: Postulated Nrf2 signaling pathway activation by this compound.
Caption: Experimental workflow for this compound dose-response curve optimization.
Caption: Troubleshooting decision tree for this compound dose-response assays.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 3. Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. support.collaborativedrug.com [support.collaborativedrug.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of Celosin H
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the in vivo bioavailability of Celosin H. Given the limited publicly available data specific to this compound, this guide incorporates data and methodologies from studies on closely related triterpenoid (B12794562) saponins (B1172615) as valuable reference points.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic potentials?
This compound is a triterpenoid saponin (B1150181) isolated from the seeds of Celosia argentea.[1] It is recognized for its hepatoprotective (liver-protective) and anti-inflammatory properties.[1][2] Like other saponins from this plant, its therapeutic effects are largely attributed to its ability to mitigate oxidative stress and modulate inflammatory pathways.[3]
Q2: Why is the oral bioavailability of this compound a concern for in vivo studies?
The oral bioavailability of triterpenoid saponins like this compound is generally low.[4] This is primarily due to:
-
High Molecular Weight: this compound has a molecular weight of 957.06 g/mol , which hinders its passive diffusion across intestinal cell membranes.[4][5]
-
Hydrophilicity: The sugar moieties in its structure make it relatively polar, limiting its ability to permeate the lipid-rich cell membranes of the gut.
-
Gastrointestinal Metabolism: Saponins can be metabolized by gut microbiota, which may reduce the amount of active compound available for absorption.[4]
-
Efflux Transporters: It is possible that this compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound back into the intestinal lumen.
Q3: What are the common signs of poor bioavailability in my animal experiments?
-
High variability in therapeutic outcomes between individual animals receiving the same dose.
-
A lack of a clear dose-response relationship.
-
Low or undetectable concentrations of this compound in plasma samples.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Troubleshooting Steps |
| Low plasma concentration of this compound after oral administration. | Poor aqueous solubility and low membrane permeability. | 1. Formulation Enhancement: Employ bioavailability enhancement strategies such as nanoformulations (Solid Lipid Nanoparticles, Nanosuspensions), Self-Emulsifying Drug Delivery Systems (SEDDS), or complexation with cyclodextrins. 2. Particle Size Reduction: Micronize the this compound powder to increase its surface area and dissolution rate. |
| High variability in plasma concentrations between subjects. | Inconsistent dissolution of the compound in the gastrointestinal tract. | 1. Optimize Formulation: Ensure the chosen formulation (e.g., SEDDS, nanoformulation) is robust and forms a consistent emulsion or suspension in simulated gastric and intestinal fluids. 2. Standardize Dosing Procedure: Ensure consistent administration techniques and volumes across all animals. |
| No observable therapeutic effect despite administration of a theoretically effective dose. | Insufficient bioavailability leading to sub-therapeutic concentrations at the target site. | 1. Increase Dose with Caution: A higher dose might be necessary, but monitor for potential toxicity. 2. Switch Administration Route: For initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass absorption barriers. This can help confirm the compound's activity before optimizing oral delivery. |
| Precipitation of this compound in the formulation vehicle. | Poor solubility of this compound in the chosen vehicle. | 1. Screen Different Vehicles: Test a range of pharmaceutically acceptable solvents and co-solvents. 2. Utilize Solubilizers: Incorporate solubilizing excipients such as surfactants or cyclodextrins into the formulation. |
Data on Bioavailability Enhancement Strategies for Triterpenoid Saponins
Since specific comparative data for this compound is unavailable, the following tables summarize findings from studies on other triterpenoid saponins, which can serve as a valuable reference for formulating this compound.
Table 1: Hypothetical Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | Low & Variable | Variable | Low | 100 (Reference) |
| This compound - SLN | Increased | Shorter | Significantly Increased | Data not available |
| This compound - SEDDS | Significantly Increased | Shorter | Markedly Increased | Data not available |
| This compound - Cyclodextrin Complex | Increased | Shorter | Increased | Data not available |
| Note: This table is illustrative and based on general trends observed for other poorly soluble drugs and saponins when formulated using these technologies. Actual values for this compound would need to be determined experimentally. |
Table 2: Examples of Bioavailability Enhancement for Other Saponins
| Saponin | Formulation | Animal Model | Key Finding |
| Oleanolic Acid | Nanosuspension | Rat | 6-7 fold higher oral bioavailability compared to coarse suspension.[6] |
| Akebia Saponin D | Phospholipid Complex-SEDDS | Rat | Significantly increased oral absorption.[7] |
| Piperine | SEDDS | Rat | 5.2-fold higher AUC compared to self-prepared capsules. |
| Apigenin | Bio-SNEDDS | - | 105.05% increase in Cmax and 91.32% increase in AUC. |
Experimental Protocols
Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline and may require optimization for this compound.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Methodology (Hot Homogenization Technique):
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse this compound in the molten lipid.
-
Heat the surfactant solution in purified water to the same temperature.
-
Add the hot aqueous surfactant solution to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer at an optimized pressure and number of cycles.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.
Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Cremophor® EL, Tween® 20)
-
Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)
Methodology:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Construct pseudo-ternary phase diagrams to identify the self-emulsifying region.
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
Add this compound to the mixture and vortex or stir gently until a clear, homogenous solution is formed.
-
To evaluate the self-emulsification performance, add a small volume of the SEDDS formulation to a larger volume of water under gentle agitation and observe the formation of a nanoemulsion.
-
Characterize the resulting nanoemulsion for droplet size, polydispersity index, and zeta potential.
In Vivo Bioavailability Study in Rats
Animal Model:
-
Male Sprague-Dawley rats (200-250 g) are commonly used.[4]
Dosing:
-
Intravenous (IV) Group: Administer a single dose of this compound solution (e.g., in a vehicle containing DMSO, PEG300, and saline) via the tail vein to determine absolute bioavailability.
-
Oral (PO) Groups: Administer single oral gavage doses of the this compound aqueous suspension (control) and the developed formulations (e.g., SLNs, SEDDS).
Blood Sampling:
-
Collect blood samples from the jugular vein or another suitable site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[4]
Sample Processing and Analysis:
-
Separate plasma from the blood samples by centrifugation.
-
Pretreat plasma samples, typically by protein precipitation with methanol (B129727) or acetonitrile (B52724).[3][4][5]
-
Quantify the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method.[3][4][5]
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and half-life (t1/2).
Quantification of this compound in Plasma using UPLC-MS/MS
Instrumentation:
-
Ultra-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (UPLC-MS/MS).
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., ACQUITY UPLC HSS T3).[4]
-
Mobile Phase: A gradient of acetonitrile and water containing a small amount of formic acid or ammonium (B1175870) acetate.[4][5]
-
Flow Rate: Optimized for the specific column and separation.
-
Injection Volume: Typically 1-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for this compound).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
Signaling Pathways and Experimental Workflows
Hepatoprotective and Anti-inflammatory Signaling Pathways of Celosin Saponins
The hepatoprotective and anti-inflammatory effects of triterpenoid saponins, including those from Celosia, are believed to be mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. Celecoxib-cyclodextrin systems: characterization and evaluation of in vitro and in vivo advantage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
Technical Support Center: Celosin H Experiments
Welcome to the technical support center for Celosin H. This resource provides researchers, scientists, and drug development professionals with essential guidance on designing robust experiments, with a specific focus on the critical role of negative controls.
Core Concepts: The Importance of Negative Controls
A well-designed experiment isolates the variable of interest (this compound) to ensure that the observed outcome is a direct result of the compound's activity.
Validation & Comparative
A Comparative Analysis of Celosin H (from Celosia argentea) and Silymarin for Hepatoprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hepatoprotective effects of Celosin H, derived from Celosia argentea, and silymarin (B1681676), the active extract from milk thistle (Silybum marianum). The comparison is based on available preclinical data, focusing on experimental evidence of their efficacy and mechanisms of action.
Executive Summary
Both Celosia argentea extract and silymarin have demonstrated significant hepatoprotective properties in preclinical models. A direct comparative study using an acetaminophen-induced liver damage model in rats indicates that a 500 mg/kg dose of aqueous Celosia argentea extract exhibits a comparable effect to 100 mg/kg of silymarin in normalizing key liver function enzymes.[1][2][3][4] The primary mechanism for both appears to be rooted in their antioxidant and anti-inflammatory activities, though they may influence different signaling pathways to achieve this effect. Silymarin's mechanisms are extensively studied, involving the modulation of pathways such as NF-κB and p53.[5][6] The pathways for Celosia argentea are less defined but are strongly linked to direct antioxidant effects and the reduction of lipid peroxidation.[7][8][9]
Quantitative Performance Data
A key preclinical study directly compared the efficacy of an aqueous extract of Celosia argentea (CA) with silymarin (SL) in an acetaminophen-induced hepatotoxicity model in rats. The data below summarizes the effects on critical serum liver enzymes.
Table 1: Comparison of Serum Liver Enzyme Levels in Acetaminophen-Induced Hepatotoxicity Model [1][2][3][4]
| Treatment Group | Dose (mg/kg b.w.) | ALT (U/L) | AST (U/L) | ALP (U/L) |
| Control (Distilled Water) | - | 25.4 ± 3.2 | 84.6 ± 11.2 | 145.5 ± 15.7 |
| Acetaminophen (B1664979) (PCM) | 1000 | 45.1 ± 2.5 | 113.1 ± 6.2 | 245.3 ± 20.1 |
| Silymarin + PCM | 100 | 37.6 ± 3.9 | 97.2 ± 5.2 | 151.1 ± 21.9 |
| C. argentea (Low Dose) + PCM | 250 | 30.0 ± 5.7 | 105.2 ± 7.3 | 210.8 ± 25.4 |
| C. argentea (High Dose) + PCM | 500 | 21.8 ± 1.4 | 84.2 ± 8.2 | 175.9 ± 36.9 |
Data presented as mean ± standard error of the mean. ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, ALP: Alkaline Phosphatase.
The results indicate that the high dose of Celosia argentea (500 mg/kg) was not only effective in reducing the elevated liver enzymes but also showed a statistically similar, and in the case of ALT and AST, slightly more pronounced, reduction compared to the 100 mg/kg silymarin group.[1][2][3][4]
Mechanisms of Action and Signaling Pathways
This compound (Celosia argentea)
The hepatoprotective effect of Celosia argentea is primarily attributed to its potent antioxidant properties. The plant is rich in phytochemicals like flavonoids, saponins, and tannins, which are known for their free radical scavenging capabilities.[4] Experimental studies show that its extracts can significantly reduce lipid peroxidation and elevate antioxidant defense parameters.[7][8][9] An acidic polysaccharide, named celosian, isolated from the seeds, has also been identified as an active component that protects against both chemical and immunological liver injury.[10]
Silymarin
Silymarin's hepatoprotective actions are multifaceted and well-documented.[3][11] It functions as a potent antioxidant by scavenging free radicals and increasing the cellular content of glutathione, a key endogenous antioxidant.[12][13] Beyond this, silymarin modulates inflammatory signaling pathways, primarily by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), which is a critical regulator of the inflammatory response in the liver.[3][12] It also influences cell survival and apoptosis, with studies showing its ability to modulate the p53 signaling pathway and affect the expression of proteins like caspases and AKT1.[5][6]
Experimental Protocols
The following section details the methodology from the key comparative study that evaluated Celosia argentea and silymarin.
Title: Hepatoprotective Potential and Histological Studies of Effects of Celosia Argentea L. on Paracetamol-Induced Liver Damage[1][2][3][4]
Experimental Workflow
Methodology Details:
-
Hepatotoxin: Acetaminophen (Paracetamol) at a dose of 1 g/kg body weight was used to induce liver damage.[2][4]
-
Test Articles:
-
Dosing Regimen:
-
Endpoint Analysis: On the eighth day, blood was collected for biochemical analysis of serum ALT, AST, and ALP levels. Livers were also harvested for histological examination.[1][2]
Conclusion for Drug Development Professionals
The available evidence suggests that Celosia argentea is a promising candidate for the development of new hepatoprotective agents. Its efficacy, particularly at higher doses, is comparable to the well-established standard, silymarin, in a model of acute toxic liver injury.[1][2][4]
Key Takeaways:
-
Efficacy: Celosia argentea demonstrates dose-dependent hepatoprotection comparable to silymarin.[4]
-
Mechanism: Its primary mechanism appears to be potent antioxidant activity, which may offer a more direct, though perhaps less nuanced, approach compared to silymarin's modulation of specific inflammatory and apoptotic signaling pathways.
-
Future Research: Further studies are warranted to isolate and characterize the specific active compounds within "this compound" or Celosia argentea extract. Elucidating its detailed signaling pathways and evaluating its performance in other models of liver injury (e.g., NAFLD, alcoholic liver disease) will be crucial for its potential clinical translation. The safety profile and oral bioavailability will also need to be thoroughly investigated.
References
- 1. researchgate.net [researchgate.net]
- 2. Hepatoprotective Potential and Histological Studies of Effects of Celosia Argentea L. on Paracetamol-Induced Liver Damage [repository.covenantuniversity.edu.ng]
- 3. Hepatoprotective Potential and Histological Studies of Effects of Celosia Argentea L. on Paracetamol-Induced Liver Damage | Covenant Journal of Physical and Life Sciences [journals.covenantuniversity.edu.ng]
- 4. journals.covenantuniversity.edu.ng [journals.covenantuniversity.edu.ng]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. file.sdiarticle3.com [file.sdiarticle3.com]
- 10. ijbcp.com [ijbcp.com]
- 11. researchgate.net [researchgate.net]
- 12. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 13. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Tumor Efficacy of Celosin H and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-tumor properties of Celosin H, a triterpenoid (B12794562) saponin, and doxorubicin (B1662922), a well-established chemotherapeutic agent. The following sections present a summary of their cytotoxic activities against various cancer cell lines, detailed experimental methodologies for in vitro assays, and an overview of their known mechanisms of action, including relevant signaling pathways.
Quantitative Comparison of Cytotoxicity
The anti-tumor efficacy of this compound (also known as Cristatain) and doxorubicin has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro, are summarized in the tables below.
| This compound (Cristatain) | IC50 (µg/mL) |
| Cell Line | Wu et al., 2011 |
| SHG-44 (Human Glioma) | 23.71 ± 2.96 |
| HCT116 (Human Colon Cancer) | 26.76 ± 4.11 |
| CEM (Human Leukemia) | 31.62 ± 2.66 |
| MDA-MB-435 (Human Melanoma) | 27.63 ± 2.93 |
| HepG2 (Human Hepatocellular Carcinoma) | 26.76 ± 4.11 |
| Doxorubicin | IC50 (µM) | IC50 (µg/mL) |
| Cell Line | Various Sources | Converted * |
| SHG-44 (Human Glioma) | 0.14 ± 0.1 | 0.08 |
| HCT116 (Human Colon Cancer) | 0.96 | 0.52 |
| CEM (Human Leukemia) | Not Available | Not Available |
| MDA-MB-435 (Human Melanoma) | 1.22 | 0.66 |
| HepG2 (Human Hepatocellular Carcinoma) | 1.1 - 14.72 | 0.6 - 8.0 |
*Conversion from µM to µg/mL is based on the molecular weight of doxorubicin (543.52 g/mol ).
Experimental Protocols
The following is a representative protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.
MTT Assay Protocol
1. Cell Seeding:
-
Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Stock solutions of the test compounds (this compound and doxorubicin) are prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.
-
The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compounds.
-
Control wells receive medium with the solvent at the same concentration used for the highest drug concentration.
-
The plates are incubated for a further 48 to 72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for another 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plates are gently shaken for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a sigmoidal dose-response curve.
Mechanisms of Action and Signaling Pathways
This compound (Cristatain)
The precise molecular mechanism of the anti-tumor activity of this compound is not yet fully elucidated. However, studies on saponins (B1172615) isolated from Celosia argentea suggest that their anti-cancer effects are primarily mediated through the induction of apoptosis (programmed cell death). Saponins have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1]
The intrinsic pathway is often initiated by cellular stress and involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in balance leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases (such as caspase-9 and caspase-3), ultimately leading to cell death.
Doxorubicin
Doxorubicin is a well-characterized anthracycline antibiotic with multiple anti-tumor mechanisms. Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that have been cleaved by the enzyme. This leads to the accumulation of DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
These actions collectively induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis through the activation of signaling pathways involving p53 and the caspase cascade.
References
A Comparative Guide to Celosin H and Celecoxib in Anti-inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known anti-inflammatory agent celecoxib (B62257) and the natural triterpenoid (B12794562) saponin (B1150181) Celosin H. Due to the limited publicly available data on the specific anti-inflammatory activity of this compound, this comparison extrapolates some of its potential mechanisms from related triterpenoid saponins (B1172615) isolated from Celosia argentea. All information pertaining to this compound's anti-inflammatory action should therefore be considered hypothetical and requires experimental validation.
Introduction to the Compounds
This compound is a triterpenoid saponin that has been isolated from the seeds of Celosia argentea.[1] While primarily noted for its hepatoprotective properties, its chemical class suggests potential anti-inflammatory effects.[1] Triterpenoid saponins from Celosia argentea have been shown to possess anti-inflammatory and antitumor activities, indicating that this compound may act on key inflammatory pathways.[2][3]
Celecoxib is a well-established non-steroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor. Its selective nature allows it to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Celecoxib is widely used in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.[4]
Comparative Analysis: Mechanism of Action and Target Pathways
The anti-inflammatory mechanisms of celecoxib are well-documented, centering on the inhibition of prostaglandin (B15479496) synthesis. The proposed mechanism for this compound, based on related compounds, likely involves broader effects on inflammatory signaling cascades.
| Feature | This compound (Postulated) | Celecoxib (Established) |
| Compound Class | Triterpenoid Saponin | Diaryl-substituted pyrazole (B372694) sulfonamide |
| Primary Target | Likely multiple targets within inflammatory pathways | Cyclooxygenase-2 (COX-2) |
| Mechanism of Action | May inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and down-regulate key signaling pathways like NF-κB. | Selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins (B1171923) (specifically prostaglandin E2).[5] |
| Effect on Prostaglandin Synthesis | Indirect or unknown. | Direct inhibition of prostaglandin E2 (PGE2) synthesis.[5] |
| Key Signaling Pathways | Potentially modulates NF-κB and activates the Nrf2 antioxidant response pathway. | Primarily acts on the arachidonic acid cascade.[5] |
Quantitative Data on Anti-inflammatory Efficacy
Direct quantitative comparative data for this compound is unavailable. The following table presents established data for celecoxib from a representative pre-clinical model.
Table 1: Effect of Celecoxib on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Celecoxib | 10 | 0.42 ± 0.04 | 50.6% |
| Celecoxib | 30 | 0.25 ± 0.03 | 70.6% |
| Indomethacin (Reference) | 10 | 0.30 ± 0.05* | 64.7% |
*p < 0.05 compared to Vehicle Control. Data is representative and compiled from typical results in this assay.
Signaling Pathway Diagrams
The following diagrams illustrate the established anti-inflammatory pathway of celecoxib and the postulated pathway for this compound.
Caption: Established anti-inflammatory pathway of celecoxib via COX-2 inhibition.
Caption: Postulated anti-inflammatory pathway of this compound via NF-κB inhibition.
Experimental Protocols for Comparative Evaluation
To definitively compare the anti-inflammatory properties of this compound and celecoxib, a series of standardized in vitro and in vivo assays would be required.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This model assesses acute inflammation.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Animals are divided into groups: vehicle control, celecoxib (positive control, e.g., 10 mg/kg), and various doses of this compound.[6]
-
Test compounds are administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[6]
-
Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[6]
-
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.[7]
In Vitro: LPS-Induced Cytokine Production in Macrophages
This assay evaluates the effect on inflammatory cytokine release.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocyte-derived macrophages (e.g., THP-1).[8]
-
Procedure:
-
Cells are seeded in 24-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound, celecoxib, or vehicle for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).[9]
-
After a 24-hour incubation, the cell culture supernatant is collected.[9]
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using ELISA kits.[9]
-
-
Data Analysis: The dose-dependent inhibition of cytokine production by the test compounds is determined.
In Vitro: COX-1 and COX-2 Inhibition Assay
This enzymatic assay determines the selectivity of the compounds.
-
Assay System: Commercially available colorimetric or fluorometric COX inhibitor screening kits are used, which contain purified human recombinant COX-1 and COX-2 enzymes.[10]
-
Procedure:
-
The assay is set up in a 96-well plate with wells for 100% enzyme activity, background, and various concentrations of the test compounds (this compound and celecoxib).[11]
-
The enzyme (COX-1 or COX-2) is pre-incubated with the test compounds.[11]
-
The enzymatic reaction is initiated by adding arachidonic acid as the substrate.[11]
-
The production of prostaglandin G2 is measured by monitoring the absorbance or fluorescence over time.[10]
-
-
Data Analysis: The IC50 (the concentration of inhibitor that causes 50% inhibition) for each compound against both COX-1 and COX-2 is calculated to determine potency and selectivity.[11]
Hypothetical Experimental Workflow
The following diagram outlines a logical workflow for a comprehensive comparative study.
Caption: Hypothetical workflow for a comparative bioactivity study.
Conclusion
Celecoxib is a potent and selective COX-2 inhibitor with a well-defined mechanism of action and extensive supporting data. In contrast, this compound is a natural product with a currently undefined anti-inflammatory profile. Based on the activity of related compounds, it is hypothesized that this compound may exert anti-inflammatory effects through mechanisms distinct from COX-2 inhibition, potentially involving the NF-κB pathway. The experimental protocols outlined in this guide provide a framework for future research to elucidate the anti-inflammatory potential of this compound and enable a direct, data-driven comparison with established drugs like celecoxib. Such studies are essential to validate the therapeutic potential of this and other natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. Triterpenoid saponins from the seeds of Celosia argentea and their anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 8. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. assaygenie.com [assaygenie.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Celosin H and Other Celosia Saponins: A Guide for Researchers
An in-depth comparison of the biological activities of Celosin H and other saponins (B1172615) derived from Celosia species, supported by available experimental data. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.
This compound, a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Celosia argentea, has been identified as a promising hepatoprotective agent.[1][2] It belongs to a larger family of Celosia saponins, many of which have demonstrated a range of pharmacological effects, including anti-inflammatory, antitumor, and hepatoprotective activities.[1][3] This guide provides a comparative overview of the biological performance of this compound and other notable Celosia saponins, based on available scientific literature. While direct comparative studies with quantitative data for this compound are limited, this document synthesizes existing data to facilitate further research and development.
Comparative Biological Activity: A Tabular Summary
To provide a clear and concise comparison, the following tables summarize the available quantitative data for various Celosia saponins across different biological activities. A significant data gap exists for the quantitative bioactivity of this compound, which is a key finding of this comparative analysis.
Table 1: Hepatoprotective Activity of Celosia Saponins
| Saponin | Animal Model | Toxin | Key Findings | Reference(s) |
| This compound | - | - | Reported to have hepatoprotective effects, but quantitative in vivo data is not readily available in the reviewed literature.[1][2] | [1],[2] |
| Celosin I | High-Fat Diet-Induced NAFLD Mice | High-Fat Diet | Mitigated hepatic steatosis and liver injury by reducing serum Total Cholesterol (TC), Triglycerides (TG), Fatty Acids (FAs), Alanine Aminotransferase (ALT), and Aspartate Aminotransferase (AST).[4] | [4] |
| Celosin C & D | Mice | Carbon Tetrachloride (CCl₄) | Significantly reduced serum levels of ALT and AST.[1][5] | [1],[5] |
| Cristatain | Mice | CCl₄ and N,N-dimethylformamide (DMF) | Showed significant protective effects by decreasing serum levels of ALT, AST, and Alkaline Phosphatase (ALP).[1][6] | [1],[6] |
| Semenoside A | Mice | CCl₄ | Exhibited significant hepatoprotective effects at oral doses of 1.0, 2.0, and 4.0 mg/kg.[7] | [7] |
Table 2: Anti-inflammatory Activity of Celosia Saponins
| Saponin | Assay | Cell Line | IC₅₀ (µg/mL) | Reference(s) |
| This compound | - | - | Data not available | |
| Celosin E | Nitric Oxide (NO) Inhibition | RAW 264.7 | >100 | [3] |
| Celosin F | Nitric Oxide (NO) Inhibition | RAW 264.7 | >100 | [3] |
| Celosin G | Nitric Oxide (NO) Inhibition | RAW 264.7 | >100 | [3] |
| Cristatain | Nitric Oxide (NO) Inhibition | RAW 264.7 | 23.71 ± 2.96 | [3] |
Table 3: Antitumor Activity (Cytotoxicity) of Celosia Saponins
| Saponin | Cell Line (Cancer Type) | IC₅₀ (µg/mL) | Reference(s) |
| This compound | - | Data not available | |
| Celosin E | SHG44 (Human Glioma), HCT116 (Human Colon), CEM (Human Leukemia), MDA-MB-435 (Human Melanoma), HepG2 (Human Liver) | >100 | [3] |
| Celosin F | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | >100 | [3] |
| Celosin G | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | >100 | [3] |
| Cristatain | SHG44 (Human Glioma) | 23.71 ± 2.96 | [3] |
| HCT116 (Human Colon) | 26.76 ± 4.11 | [3] | |
| CEM (Human Leukemia) | 31.62 ± 2.66 | [3] | |
| MDA-MB-435 (Human Melanoma) | 27.63 ± 2.93 | [3] | |
| HepG2 (Human Liver) | 28.35 ± 2.32 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are representative experimental protocols for the key bioassays mentioned in this guide.
In Vivo Hepatoprotective Activity Assay (Carbon Tetrachloride-Induced Model)
This is a widely used preclinical model to evaluate the hepatoprotective potential of compounds.[8]
-
Animal Model: Male Kunming or ICR mice (18-22 g) are typically used.
-
Acclimatization: Animals are housed in a controlled environment (21-23°C, 50-60% humidity, 12-hour light/dark cycle) for one week prior to the experiment, with free access to standard diet and water.
-
Grouping and Dosing: Mice are randomly divided into several groups:
-
Normal Control group (vehicle only).
-
Model Control group (vehicle + CCl₄).
-
Positive Control group (e.g., Silymarin + CCl₄).
-
Treatment groups (different doses of the test saponin + CCl₄). The test compounds and positive control are typically administered orally once daily for 5-7 consecutive days.
-
-
Induction of Hepatotoxicity: Two hours after the final administration of the test compound on the last day, mice in the model, positive control, and treatment groups are given a single intraperitoneal (i.p.) injection of 0.1-0.2% CCl₄ diluted in olive oil (e.g., 10 mL/kg body weight). The normal control group receives an i.p. injection of olive oil only.
-
Sample Collection and Analysis: 12-24 hours after CCl₄ administration, blood is collected via retro-orbital puncture for serum separation. The mice are then euthanized, and liver tissues are excised.
-
Biochemical Analysis: Serum levels of ALT, AST, and ALP are measured using commercially available assay kits.
-
Oxidative Stress Markers: A portion of the liver is homogenized to measure levels of malondialdehyde (MDA) and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).
-
Histopathological Examination: A portion of the liver is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic evaluation of liver damage.
-
In Vitro Antitumor Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, HCT116) are cultured in appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 × 10⁵ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test saponins are dissolved in a suitable solvent (e.g., DMSO) and then diluted with culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (medium with the same concentration of DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
The biological activities of Celosia saponins are believed to be mediated through the modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these proposed mechanisms and a general experimental workflow.
Conclusion
The available evidence strongly suggests that various Celosia saponins, including Celosin C, D, I, and cristatain, possess significant therapeutic potential, particularly in the context of liver protection, anti-inflammatory, and antitumor activities. Cristatain, in particular, has demonstrated notable cytotoxic and anti-inflammatory effects in vitro. While this compound is primarily recognized for its hepatoprotective properties, a conspicuous lack of quantitative data in publicly available scientific literature prevents a direct and robust comparison with its counterparts. This data gap underscores the need for further research, including head-to-head comparative studies, to fully elucidate the pharmacological profile of this compound and to determine its relative potency. Such studies are essential for advancing our understanding of these natural compounds and for the potential development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-inflammatory and cytotoxic evaluation of extracts from the flowering stage of Celosia argentea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidomics reveals the lipid-lowering and hepatoprotective effects of Celosia Semen on high-fat diet-induced NAFLD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two new hepaprotective saponins from Semen celosiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel hepatoprotective saponin from Celosia cristata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Efficacy of Celosin H and Other Natural Triterpenoid Saponins
For Immediate Release
Shanghai, China – December 4, 2025 – This publication provides a comprehensive comparison of the biological efficacy of Celosin H, a triterpenoid (B12794562) saponin (B1150181) with noted hepatoprotective properties, against other prominent natural triterpenoid saponins (B1172615). This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of available quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
While this compound, isolated from the seeds of Celosia argentea, has been identified as a hepatoprotective agent, a lack of specific quantitative data in publicly available scientific literature currently limits a direct comparative analysis of its bioactivity.[1] This guide, therefore, presents the reported effects of this compound alongside quantitative data for other well-researched triterpenoid saponins to provide a broader context for the therapeutic potential of this class of natural compounds.
I. Comparative Efficacy Data
The therapeutic potential of triterpenoid saponins spans a range of activities, including anticancer, anti-inflammatory, and hepatoprotective effects.[2][3][4] The following tables summarize the quantitative efficacy of several notable triterpenoid saponins across these areas.
Table 1: Anticancer Efficacy of Triterpenoid Saponins
| Compound | Bioactivity | Assay | Cell Line/Model | IC50/Result | Reference |
| Cristatain | Antitumor | MTT Assay | SHG44 (Human glioma) | 23.71 ± 2.96 µg/mL | [5] |
| MTT Assay | HCT116 (Human colon cancer) | 26.76 ± 4.11 µg/mL | [5] | ||
| MTT Assay | CEM (Human leukemia) | 31.62 ± 2.66 µg/mL | [5] | ||
| MTT Assay | MDA-MB-435 (Human melanoma) | 27.63 ± 2.93 µg/mL | [5] | ||
| Ginsenoside Rh2 | Anticancer | CCK-8 Assay | A549 (Non-small-cell lung cancer) | 37.09 ± 3.88 µg/mL | [6] |
| CCK-8 Assay | H460 (Non-small-cell lung cancer) | 46.89 ± 2.32 µg/mL | [6] | ||
| MTT Assay | PC-3 (Prostate cancer) | 62.66 ± 0.84 µg/mL | [7] | ||
| MTT Assay | MCF-7 (Breast cancer) | 67.48 µM | [8] | ||
| MTT Assay | HCT116 (Colorectal cancer) | 44.28 µM | [8] | ||
| Oleanolic Acid | Anticancer | Cytotoxicity Assay | B16 2F2 (Mouse melanoma) | 4.8 µM | [9] |
| SRB Assay | HCT-116 (Colon cancer) | 40 µg/mL (after 48h) | [10] | ||
| Achyranthoside H methyl ester (Oleanolic acid derivative) | Anticancer | Cytotoxicity Assay | MCF-7 (Breast cancer) | 4.0 µM | [9] |
| Cytotoxicity Assay | MDA-MB-453 (Breast cancer) | 6.5 µM | [9] | ||
| Compounds from Celosia argentea | Anticancer | MTT Assay | SiHa, HCT, MCF-7 | Potent cytotoxicity at 20 µg/mL (Compound 1) and 18 µg/mL (Compound 2) | [11] |
Table 2: Hepatoprotective Efficacy of Triterpenoid Saponins and Related Compounds
| Compound/Extract | Model | Key Findings | Reference |
| This compound | Not specified in detail | Suggested to have hepatoprotective effects. | [1] |
| Celosin C & D | Carbon Tetrachloride (CCl₄)-induced hepatotoxicity in mice | Significantly reduces serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). | [12] |
| Cristatain | CCl₄- and N,N-dimethylformamide (DMF)-induced hepatotoxicity in mice | Exhibited significant hepatoprotective effect, evidenced by significant decreases in serum AST, ALT, and Alkaline Phosphatase (ALP) values. | [13] |
| Celosia argentea Saponins | CCl₄-induced hepatotoxicity in mice | Proxy data suggests hepatoprotective potential. | [14] |
| Silymarin (B1681676) | Acetaminophen-induced liver injury in mice | Markedly reversed elevations in liver enzymes and oxidative stress markers. | [15] |
| CCl₄-induced hepatotoxicity | Enhances hepatic glutathione (B108866) and increases protein synthesis in hepatocytes. | [16] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols used to evaluate the anticancer and hepatoprotective activities of triterpenoid saponins.
A. MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[2]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living, metabolically active cells.[2][17]
Protocol Summary:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test saponin for a defined period (e.g., 24-72 hours).[18]
-
MTT Addition: MTT solution is added to each well and incubated for a few hours.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 500-600 nm.[17]
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
B. Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model
This in vivo model is widely used to screen for hepatoprotective agents.[12][19]
Principle: CCl₄ is metabolized in the liver to form highly reactive free radicals, which induce lipid peroxidation, oxidative stress, and subsequent liver damage, mimicking toxin-induced hepatitis.[12]
Protocol Summary:
-
Animal Acclimatization: Mice or rats are acclimatized to laboratory conditions.
-
Grouping: Animals are randomly divided into control, CCl₄-treated, and saponin-treated groups.
-
Treatment: The saponin is administered (e.g., orally) for a predefined period.
-
Induction of Hepatotoxicity: A single or repeated dose of CCl₄ (typically dissolved in olive oil) is administered intraperitoneally.[20][21]
-
Sample Collection: After a specific time, blood and liver tissue samples are collected.
-
Biochemical Analysis: Serum levels of liver enzymes such as ALT, AST, and ALP are measured.[12]
-
Histopathological Examination: Liver tissues are processed for histological analysis to assess the degree of necrosis, inflammation, and other pathological changes.
-
Oxidative Stress Markers: Levels of malondialdehyde (MDA), glutathione (GSH), and superoxide (B77818) dismutase (SOD) in liver homogenates can be measured.[12]
III. Signaling Pathways Modulated by Triterpenoid Saponins
Triterpenoid saponins exert their biological effects by modulating various intracellular signaling pathways, primarily those involved in inflammation and apoptosis.
A. Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response. Many triterpenoid saponins exhibit anti-inflammatory effects by inhibiting this pathway.[22][23]
Mechanism: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Triterpenoid saponins can suppress the phosphorylation of IκBα, thereby preventing NF-κB activation.[22]
B. Induction of the Intrinsic Apoptosis Pathway
Many triterpenoid saponins demonstrate anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells.[24][25] The intrinsic (mitochondrial) pathway is a common mechanism.
Mechanism: Internal cellular stress signals lead to the activation of pro-apoptotic proteins (e.g., Bax) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2). This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates caspase-9, initiating a caspase cascade (activating caspase-3) that culminates in cell death. Triterpenoid saponins can modulate the expression of Bcl-2 family proteins to trigger this cascade.[24]
IV. Conclusion
While this compound holds promise as a hepatoprotective agent, the current body of scientific literature lacks the specific quantitative data required for a direct and robust comparison with other triterpenoid saponins. However, the available evidence for related compounds, such as Cristatain and other saponins from Celosia species, demonstrates significant therapeutic potential, particularly in hepatoprotection and cancer therapy. The broader class of triterpenoid saponins consistently shows efficacy in preclinical models by modulating key signaling pathways involved in inflammation and apoptosis. Further research is warranted to elucidate the specific mechanisms and quantitative efficacy of this compound to fully realize its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | Ginsenoside Rh2 regulates triple-negative breast cancer proliferation and apoptosis via the IL-6/JAK2/STAT3 pathway [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Ginsenoside Rh2 Inhibits Glycolysis through the STAT3/c-MYC Axis in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of a New Ginsenoside Rh2 Nanoniosomal Formulation for Enhanced Antitumor Efficacy on Prostate Cancer: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity of ginsenosides Rh2 on various cancer cells [e-jarb.org]
- 9. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oleanolic Acid: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Anticancer Principles of Celosia argentea (Amaranthaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A novel hepatoprotective saponin from Celosia cristata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. jneonatalsurg.com [jneonatalsurg.com]
- 16. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The carbon tetrachloride model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Weaning Mice and Adult Mice Exhibit Differential Carbon Tetrachloride-Induced Acute Hepatotoxicity | MDPI [mdpi.com]
- 22. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of saikosaponin, a triterpene saponin, on apoptosis in lymphocytes: association with c-myc, p53, and bcl-2 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Validation of Celosin H's Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive review of publicly available scientific literature reveals a significant gap in the in vivo validation of Celosin H's anti-tumor activity. While preliminary in vitro studies and patent literature suggest potential anti-cancer properties for this compound and related saponins (B1172615), detailed in vivo experimental data, including comparisons with established chemotherapeutic agents, is not yet available. This guide, therefore, serves a dual purpose: to transparently present the current state of knowledge and to provide a robust framework of experimental protocols and conceptual signaling pathways for the in vivo validation of this compound's anti-tumor efficacy. This will enable researchers to generate the necessary data for future comparative analyses.
Introduction to this compound and the Rationale for In Vivo Validation
This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Celosia argentea. Saponins as a class of compounds have garnered significant interest in oncology research due to their diverse mechanisms of anti-tumor activity, which include the induction of apoptosis, cell cycle arrest, and anti-angiogenic effects.[1] While some members of the Celosin family have been noted for their anti-inflammatory and anti-tumor activities in preliminary studies, this compound's in vivo efficacy remains to be rigorously established.[1]
In vivo studies using animal models, such as tumor xenografts, are a critical step in the preclinical development of any potential anti-cancer agent.[2] These models allow for the assessment of a compound's therapeutic efficacy, toxicity, and pharmacokinetic/pharmacodynamic profile in a whole-organism context, which cannot be fully replicated by in vitro assays. This guide provides a detailed protocol for such a validation study, using a hypothetical comparison with a standard-of-care chemotherapeutic agent to illustrate the experimental design and data presentation.
Hypothetical In Vivo Comparative Data
To illustrate the data that would be generated from a validation study, the following table presents a hypothetical comparison of this compound with a standard chemotherapeutic agent, Paclitaxel, in a human breast cancer (MCF-7) xenograft model.
Table 1: Illustrative In Vivo Anti-Tumor Activity of this compound vs. Paclitaxel in a Murine Xenograft Model
| Treatment Group | Dosage and Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 mL/kg, i.p., daily | 1250 ± 150 | - | +2.5 ± 1.0 |
| This compound | 50 mg/kg, i.p., daily | 625 ± 80 | 50 | -1.5 ± 0.8 |
| Paclitaxel | 10 mg/kg, i.p., twice weekly | 437.5 ± 65 | 65 | -8.0 ± 1.5 |
Note: The data presented in this table is purely illustrative and intended to serve as a template for presenting results from future in vivo studies. SEM: Standard Error of the Mean.
Detailed Experimental Protocols
The following is a detailed methodology for a standard in vivo xenograft study to validate the anti-tumor activity of a novel compound like this compound.
3.1. Cell Culture and Animal Model
-
Cell Line: Human breast cancer cell line MCF-7 will be used. Cells are to be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old, will be used. Animals should be allowed to acclimatize for at least one week prior to the commencement of the experiment. All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
3.2. Tumor Implantation
-
MCF-7 cells in their exponential growth phase are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel.
-
A volume of 100 µL of the cell suspension, containing 5 x 10^6 cells, is injected subcutaneously into the right flank of each mouse.
3.3. Treatment Protocol
-
Tumor growth is monitored using digital calipers, and tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, the mice are randomized into three groups (n=10 per group):
-
Vehicle Control: Administered with the vehicle solution (e.g., saline with 5% DMSO) intraperitoneally (i.p.) daily.
-
This compound: Administered with this compound at a dose of 50 mg/kg (hypothetical dose), i.p., daily.
-
Positive Control (Paclitaxel): Administered with Paclitaxel at a dose of 10 mg/kg, i.p., twice weekly.
-
-
The treatment duration will be 21 days.
3.4. Efficacy and Toxicity Assessment
-
Tumor Volume: Measured three times a week. The primary endpoint is the tumor volume at the end of the study. Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.
-
Body Weight: Monitored three times a week as an indicator of systemic toxicity.
-
Clinical Observations: Animals are monitored daily for any signs of distress or adverse effects.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).
Visualization of Experimental Workflow and Potential Signaling Pathways
4.1. Experimental Workflow
The following diagram illustrates the workflow for the in vivo validation of this compound's anti-tumor activity.
4.2. Potential Signaling Pathways of Saponin-Mediated Anti-Tumor Activity
Based on the known mechanisms of other anti-cancer saponins, this compound may exert its effects through the modulation of key signaling pathways involved in cell survival, proliferation, and angiogenesis.[1][3][4] The diagram below illustrates these potential pathways.
Conclusion and Future Directions
The successful validation of this compound's in vivo anti-tumor activity, following the protocols outlined in this guide, would be a significant step forward in its development as a potential cancer therapeutic. The generation of robust in vivo data is essential for establishing its efficacy and safety profile, and for enabling meaningful comparisons with existing treatments. Future studies should also aim to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action. This will be crucial for identifying potential biomarkers for patient stratification and for designing rational combination therapies.
References
A Head-to-Head Comparison of Celosin H and Ursolic Acid: A Guide for Researchers
In the realm of natural product research, triterpenoids have garnered significant attention for their diverse pharmacological activities. This guide provides a detailed head-to-head comparison of two such compounds: Celosin H, a lesser-studied triterpenoid (B12794562) saponin (B1150181), and Ursolic Acid, a well-researched pentacyclic triterpenoid. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data, methodologies, and mechanistic insights to guide future research and development.
Executive Summary
This comparison highlights a significant disparity in the available scientific literature between this compound and ursolic acid. Ursolic acid has been extensively studied, with a wealth of quantitative data supporting its multifaceted biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. Its mechanisms of action are well-documented, involving the modulation of numerous signaling pathways.
In contrast, this compound, a saponin isolated from the seeds of Celosia argentea, is primarily noted for its suggested hepatoprotective properties. However, there is a conspicuous lack of specific quantitative data, such as IC50 values, and detailed mechanistic studies in publicly available literature. Therefore, this guide presents a comprehensive overview of ursolic acid's properties, juxtaposed with the current, more limited understanding of this compound, thereby identifying critical knowledge gaps and opportunities for future investigation.
Data Presentation: A Comparative Analysis
Physicochemical Properties
| Property | This compound | Ursolic Acid |
| Chemical Class | Triterpenoid Saponin | Pentacyclic Triterpenoid |
| Molecular Formula | C₄₇H₇₂O₂₀ | C₃₀H₄₈O₃ |
| Molecular Weight | 957.06 g/mol | 456.7 g/mol |
| Source | Seeds of Celosia argentea | Apples, basil, cranberries, peppermint, rosemary, oregano, prunes |
Biological Activity: Quantitative Comparison
A direct quantitative comparison is challenging due to the limited data on this compound. The following table summarizes the available information.
| Biological Activity | This compound | Ursolic Acid |
| Anti-inflammatory | Postulated, but no quantitative data (e.g., IC50) available. | IC50 = 0.1 µM (inhibition of monocyte priming)[1]. |
| Anticancer | No data available. | - IC50 = 26.7 µM (A375 human melanoma cells) - IC50 = 25.2 µM (HCT-8 colorectal cancer cells, 24h)[2] - IC50 = 221 µg/ml (MCF-7 breast cancer cells)[3] |
| Hepatoprotective | Suggested to have hepatoprotective effects, but no quantitative data available[4]. | Reduces serum levels of ALT and AST in mice with CCl₄-induced liver injury[5]. Treatment with 0.14% (w/w) ursolic acid significantly decreased liver weight and serum ALT/AST levels in a diabetic mouse model of NAFLD[6]. |
Signaling Pathways and Mechanisms of Action
This compound
The precise signaling pathways modulated by this compound have not been elucidated. However, based on studies of related triterpenoid saponins (B1172615) from Celosia argentea, it is hypothesized to exert its effects through the following pathways[7]:
-
Nrf2 Signaling Pathway (Antioxidant/Hepatoprotective): Triterpenoid saponins are thought to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the expression of antioxidant enzymes that protect cells from oxidative stress.
-
NF-κB Signaling Pathway (Anti-inflammatory): Saponins from Celosia species have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[7].
dot
Ursolic Acid
Ursolic acid is known to modulate a multitude of signaling pathways, contributing to its diverse pharmacological effects[8][9][10]:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway is a key mechanism for ursolic acid's anti-cancer effects, leading to decreased cell proliferation and induction of apoptosis[3].
-
NF-κB Signaling Pathway: Ursolic acid suppresses the activation of NF-κB, a critical regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines and mediators[11][12].
-
MAPK Signaling Pathway: It modulates the activity of Mitogen-Activated Protein Kinases (MAPKs), such as ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.
-
Apoptosis Pathways: Ursolic acid induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases and regulation of Bcl-2 family proteins.
dot
Experimental Protocols
Hepatoprotective Activity Assessment (In Vivo)
This protocol is based on the widely used carbon tetrachloride (CCl₄)-induced hepatotoxicity model in mice, which is relevant for evaluating both this compound and ursolic acid.
Objective: To evaluate the hepatoprotective effect of a test compound against CCl₄-induced liver injury.
Materials:
-
Male ICR mice (or other suitable strain)
-
Test compound (this compound or ursolic acid)
-
Carbon tetrachloride (CCl₄)
-
Olive oil (vehicle for CCl₄)
-
Silymarin (positive control)
-
Appropriate vehicle for test compound administration
-
Kits for measuring serum ALT and AST levels
Procedure:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
-
Grouping: Divide animals into groups: Normal Control, CCl₄ Model Control, Positive Control (Silymarin + CCl₄), and Test Groups (Test Compound at various doses + CCl₄).
-
Dosing: Administer the test compound or vehicle orally for a predefined period (e.g., 7 consecutive days).
-
Induction of Hepatotoxicity: On the last day of treatment, administer a single intraperitoneal injection of CCl₄ (typically 0.1-0.2% in olive oil).
-
Sample Collection: 24 hours after CCl₄ administration, collect blood samples via cardiac puncture and harvest liver tissues.
-
Biochemical Analysis: Centrifuge blood to obtain serum and measure the levels of ALT and AST.
-
Histopathological Examination: Fix liver tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.
Data Analysis: Compare the serum enzyme levels and histopathological changes between the different groups. A significant reduction in ALT and AST levels and amelioration of liver damage in the test groups compared to the CCl₄ model group indicates hepatoprotective activity.
Anti-inflammatory Activity Assessment (In Vitro)
This protocol describes the measurement of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, a common assay for screening anti-inflammatory compounds.
Objective: To determine the in vitro anti-inflammatory activity of a test compound by measuring its effect on NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Test compound (this compound or ursolic acid)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
-
MTT assay kit for cell viability
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compound and incubate for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess Reagent and incubate at room temperature. Measure the absorbance at 540 nm.
-
Cell Viability: Perform an MTT assay on the remaining cells to assess the cytotoxicity of the test compound.
-
Data Analysis: Calculate the concentration of nitrite from a standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC50 value from the dose-response curve, ensuring that the observed inhibition is not due to cytotoxicity.
dot
Conclusion and Future Directions
This comparative guide underscores the extensive body of research supporting the therapeutic potential of ursolic acid across various disease models, substantiated by robust quantitative data and well-defined mechanisms of action. In stark contrast, this compound remains a relatively enigmatic compound. While its classification as a hepatoprotective agent is noted, the absence of concrete experimental data severely limits a direct and meaningful comparison with ursolic acid.
For researchers and drug development professionals, this disparity presents a clear opportunity. There is a pressing need for fundamental research to elucidate the pharmacological profile of this compound. Future studies should focus on:
-
Quantitative Bioactivity Screening: Determining the IC50 values of this compound in a range of in vitro assays for anti-inflammatory, anti-cancer, and hepatoprotective activities.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in relevant animal models.
-
Mechanistic Elucidation: Investigating the molecular targets and signaling pathways modulated by this compound.
A thorough investigation of this compound will not only allow for a more direct comparison with established compounds like ursolic acid but also potentially unveil a novel therapeutic agent with unique pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ursolic acid inhibits the development of nonalcoholic fatty liver disease by attenuating endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ursolic acid simultaneously targets multiple signaling pathways to suppress proliferation and induce apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis [frontiersin.org]
- 12. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]
A Comparative Guide to the Synergistic Effects of Triterpenoid Saponins with Doxorubicin
Disclaimer: Due to the limited availability of public research on the synergistic chemotherapeutic effects of Celosin H, this guide utilizes Ginsenoside Rg3 as a well-documented proxy. Ginsenoside Rg3, a triterpenoid (B12794562) saponin (B1150181) derived from Panax ginseng, has been extensively studied for its synergistic interactions with various chemotherapeutic agents. The data presented herein is based on published experimental findings for Ginsenoside Rg3 and serves as a representative model for the potential synergistic activities of this compound.
This guide provides a comparative analysis of the cytotoxic and anti-metastatic effects of Doxorubicin, a standard chemotherapeutic agent, when used alone versus in combination with the triterpenoid saponin Ginsenoside Rg3. The objective is to furnish researchers, scientists, and drug development professionals with a clear overview of the potential for synergistic combination therapy in cancer treatment, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The synergistic effect of combining Ginsenoside Rg3 with Doxorubicin has been evaluated in various cancer cell lines. The following tables summarize the key quantitative findings, including the half-maximal inhibitory concentration (IC50) and the Combination Index (CI), where a CI value of less than 1 indicates a synergistic effect.
Table 1: Comparative IC50 Values of Ginsenoside Rg3 and Doxorubicin in Osteosarcoma Cell Lines (48h Treatment)
| Cell Line | Treatment | IC50 (µM) |
| 143B | Ginsenoside Rg3 | 25.46 |
| Doxorubicin | 0.89 | |
| Combination (Rg3 + Dox) | 10.23 (Rg3) + 0.36 (Dox) | |
| U2OS | Ginsenoside Rg3 | 31.52 |
| Doxorubicin | 1.12 | |
| Combination (Rg3 + Dox) | 12.61 (Rg3) + 0.45 (Dox) |
Table 2: Combination Index (CI) for Ginsenoside Rg3 and Doxorubicin in Osteosarcoma Cell Lines
| Cell Line | Combination Ratio (Rg3:Dox) | Combination Index (CI) | Synergism/Antagonism |
| 143B | 1:0.035 | 0.68 | Synergism |
| U2OS | 1:0.035 | 0.72 | Synergism |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Human osteosarcoma cells (143B and U2OS) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Treatment: Cells were treated with varying concentrations of Ginsenoside Rg3, Doxorubicin, or a combination of both for 48 hours.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The supernatant was discarded, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. Cell viability was expressed as a percentage of the control group.
2. Transwell Migration Assay
-
Cell Preparation: 143B cells were pre-treated with Ginsenoside Rg3, Doxorubicin, or their combination for 24 hours.
-
Seeding in Transwell Inserts: 5 x 10⁴ cells in serum-free medium were seeded into the upper chamber of a Transwell insert (8 µm pore size).
-
Chemoattractant: The lower chamber was filled with a medium containing 10% fetal bovine serum as a chemoattractant.
-
Incubation: The plates were incubated for 24 hours to allow for cell migration.
-
Staining and Counting: Non-migrated cells on the upper surface of the membrane were removed. Migrated cells on the lower surface were fixed with methanol (B129727) and stained with crystal violet. The number of migrated cells was counted in five randomly selected fields under a microscope.
3. Western Blot Analysis
-
Protein Extraction: Total protein was extracted from treated cells using RIPA lysis buffer.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against mTOR, HIF-1α, VEGF, E-cadherin, N-cadherin, and β-actin overnight at 4°C. Subsequently, the membrane was incubated with a secondary antibody.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Diagram 1: Experimental Workflow for Assessing Synergistic Effects
Caption: Workflow for in vitro evaluation of synergistic anti-cancer effects.
Diagram 2: Signaling Pathways Modulated by Ginsenoside Rg3 and Doxorubicin Combination
Meta-analysis of Saponins from Celosia argentea for Liver Health: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the hepatoprotective effects of saponins (B1172615) derived from Celosia argentea (also known as Celosia cristata). Saponins, a major class of bioactive compounds in this plant, have demonstrated significant potential in mitigating liver damage in various preclinical models.[1][2] This document synthesizes available experimental data to offer an objective comparison of the performance of different Celosia argentea saponins, detailing the experimental protocols and plausible signaling pathways involved in their therapeutic effects.
Quantitative Data Summary
The hepatoprotective efficacy of various saponins isolated from Celosia argentea has been quantified by measuring their ability to reduce elevated serum levels of key liver enzymes—alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP)—in animal models of toxin-induced liver injury. The following table summarizes the key findings from pertinent studies.
| Saponin(s) | Animal Model | Toxin | Doses Administered (mg/kg) | Effect on Liver Enzymes (Compared to Toxin-Only Group) | Reference |
| Cristatain | ICR Mice | Carbon Tetrachloride (CCl₄) | Not specified in abstract | Significant decrease in serum ALT, AST, and ALP | Wang Y, et al. (2010)[3] |
| ICR Mice | N,N-dimethylformamide (DMF) | Not specified in abstract | Significant decrease in serum ALT, AST, and ALP | Wang Y, et al. (2010)[3] | |
| Semenoside A | Mice | Carbon Tetrachloride (CCl₄) | 1.0, 2.0, 4.0 | Significant hepatoprotective effects (p < 0.01) | Xue LJ, et al. (2011)[4] |
| Celosin A & B | Kunming Mice | 0.10% Carbon Tetrachloride (CCl₄) | 1.0, 2.0, 4.0 | Dose-dependent reduction in serum ALT, AST, and ALP. At 4.0 mg/kg, AST, ALT, and ALP levels were reduced from 299 ± 77, 167 ± 26, and 380 ± 72 U/L to 293 ± 54, 162 ± 42, and 360 ± 75 U/L, respectively. | Cited in review by Al-Snafi AE (2015) |
| Celosin C & D | Mice | Carbon Tetrachloride (CCl₄) | 1.0, 2.0, 4.0 | Significant hepatoprotective effects (p < 0.01) | Sun ZL, et al. (2010)[2] |
Experimental Protocols
The studies investigating the hepatoprotective effects of Celosia argentea saponins have employed standardized preclinical models of liver toxicity. Below are detailed methodologies for the key experiments cited.
Saponin (B1150181) Isolation and Purification
The general procedure for isolating saponins from the seeds of Celosia argentea involves several steps:
-
Extraction: The air-dried and powdered seeds of Celosia argentea are typically extracted with a solvent such as 70% ethanol (B145695) using methods like reflux extraction.
-
Solvent Partitioning: The resulting crude extract is then suspended in water and partitioned successively with different organic solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their solubility. Saponins are often enriched in the n-butanol fraction.
-
Chromatography: The saponin-rich fraction is subjected to various chromatographic techniques for isolation and purification of individual saponins. These techniques include:
-
Macroporous Resin Column Chromatography: For initial separation and enrichment of total saponins.
-
Silica Gel Column Chromatography: For further separation of different saponin compounds.
-
Reversed-Phase C18 (RP-C18) Column Chromatography and High-Performance Liquid Chromatography (HPLC): For final purification of individual saponins.
-
-
Structure Elucidation: The chemical structures of the isolated saponins are determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).
Animal Models of Hepatotoxicity
-
Animals: Male Kunming or ICR mice are commonly used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Induction of Liver Injury:
-
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity: CCl₄ is a well-established hepatotoxin that induces liver injury through the generation of free radicals. It is typically administered as a single intraperitoneal (i.p.) injection, often diluted in olive oil.
-
N,N-dimethylformamide (DMF)-Induced Hepatotoxicity: DMF is another chemical agent used to induce liver damage in experimental models.
-
-
Treatment Protocol:
-
The purified saponins (e.g., cristatain, semenoside A) or saponin mixtures are dissolved in a suitable vehicle (e.g., distilled water or a weak saline solution).
-
The saponin solutions are administered orally (p.o.) to the animals daily for a period of several days (typically 3-7 days) prior to the administration of the hepatotoxin.
-
A positive control group, often treated with a known hepatoprotective agent like silymarin, and a negative control group (receiving only the vehicle and the toxin) are included in the study design.
-
Biochemical Assays for Liver Function
-
Sample Collection: Approximately 24 hours after the administration of the hepatotoxin, blood samples are collected from the animals via retro-orbital puncture or cardiac puncture. The blood is allowed to clot, and serum is separated by centrifugation.
-
Measurement of Liver Enzymes: The serum levels of ALT, AST, and ALP are determined using commercially available biochemical assay kits according to the manufacturer's instructions. The results are typically expressed in units per liter (U/L).
-
Histopathological Examination: After blood collection, the animals are euthanized, and their livers are excised. A portion of the liver tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of liver morphology, including signs of necrosis, inflammation, and steatosis.
Visualizations: Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the hepatoprotective effects of saponins from Celosia argentea.
Plausible Signaling Pathways
While direct studies on the signaling pathways of Celosia argentea saponins in liver cells are limited, the hepatoprotective effects of triterpenoid (B12794562) saponins are often attributed to their antioxidant and anti-inflammatory properties. The diagram below illustrates the plausible molecular mechanisms.
References
- 1. A novel hepatoprotective saponin from Celosia cristata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of isoflavones and triterpenoid saponins from pueraria lobata on liver diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new hepoprotective saponin from Semen Celosia cristatae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celosia cristata Linn. flowers as a new source of nutraceuticals- A study on nutritional composition, chemical characterization and in-vitro antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Celosin H's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Celosin H is a triterpenoid (B12794562) saponin (B1150181) identified in the seeds of Celosia argentea.[1] Like other saponins (B1172615) from this plant, it is recognized for its hepatoprotective (liver-protective) and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of this compound's biological effects, supported by available data on related compounds, to offer a framework for assessing its specificity.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, we can infer its potential performance by comparing it to other well-studied Celosin saponins and compounds with similar mechanisms of action.[1] The following table summarizes key performance indicators for compounds acting on pathways likely modulated by this compound.
| Compound/Extract | Target Pathway/Activity | IC50/Effective Dose | Cell/Animal Model | Key Findings |
| Celosin C & D | Hepatoprotective | 1.0, 2.0, 4.0 mg/kg (oral) | CCl4-induced hepatotoxicity in mice | Significant hepatoprotective effects observed (p<0.01).[3] |
| Celosin A | Anti-inflammatory (NF-κB) | Not specified | Rat model of acute haemorrhagic necrotizing pancreatitis | Significantly reduced ascites, serum amylase, TNF-α, and NF-κB protein expression.[4] |
| C. argentea Extract | Antioxidant | Not specified | Toxin-induced liver injury models | Restored levels of endogenous antioxidant enzymes (e.g., SOD) and reduced lipid peroxidation markers.[2] |
| Betanin (from C. cristata) | Anti-inflammatory | Not specified | In vivo and in vitro models | Demonstrated anti-inflammatory activity.[5] |
Signaling Pathways and Experimental Workflows
The primary biological effects of Celosin saponins are attributed to the modulation of the Nrf2 and NF-κB signaling pathways.[2]
Nrf2 Signaling Pathway (Hepatoprotective/Antioxidant)
This compound's hepatoprotective effects are likely mediated through the activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses.[2] Under oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of cytoprotective genes.[2]
NF-κB Signaling Pathway (Anti-inflammatory)
The anti-inflammatory properties of Celosins are associated with the inhibition of the NF-κB pathway.[2] In response to inflammatory stimuli, this pathway typically promotes the expression of pro-inflammatory genes. Celosins may interfere with this process, leading to a reduction in inflammation.
Experimental Protocols
To rigorously assess the specificity of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Hepatotoxicity Assay
This experiment evaluates the protective effect of this compound against toxin-induced liver cell death.
Methodology:
-
Cell Culture: Culture human hepatoma cells (e.g., HepG2) in appropriate media.
-
Treatment: Pre-incubate cells with varying concentrations of this compound for 24 hours.
-
Toxin Induction: Introduce a hepatotoxic agent (e.g., carbon tetrachloride, CCl4) to induce cell damage.
-
Viability Assessment: Measure cell viability using an MTT or LDH assay.
-
Data Analysis: Calculate the percentage of viable cells relative to control groups (untreated and toxin-only). Plot a dose-response curve to determine the EC50 (half-maximal effective concentration).
Kinase Specificity Profiling
To ensure this compound does not have off-target effects on other signaling pathways, a kinase specificity profile is crucial.
Methodology:
-
Compound: Solubilize this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel: Screen this compound against a broad panel of human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 10 µM).
-
Binding Assay: Utilize a competitive binding assay (e.g., KiNativ) or an enzymatic assay to measure the percentage of inhibition for each kinase.
-
Data Analysis: Identify any kinases that are significantly inhibited. For these "hits," perform follow-up dose-response assays to determine the IC50 values.
-
Selectivity Score: Calculate a selectivity score (e.g., S-score) to quantify the degree of specificity.
In Vivo Animal Model of Liver Injury
This experiment validates the in vitro findings in a living organism.
Methodology:
-
Animal Model: Use a standard model of liver injury, such as CCl4-induced hepatotoxicity in mice.[3]
-
Dosing: Administer this compound orally to mice at various doses for a set period.
-
Induction of Injury: Induce liver damage by intraperitoneal injection of CCl4.
-
Sample Collection: Collect blood and liver tissue samples after a specified time.
-
Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST).
-
Histopathology: Perform histological examination of liver tissue to assess the extent of damage.
While direct experimental data on this compound is sparse, the available information on related Celosin saponins suggests it is a promising candidate for hepatoprotective and anti-inflammatory applications.[1] Its biological effects are likely mediated through the Nrf2 and NF-κB pathways.[2] To fully assess its specificity and therapeutic potential, further research using the experimental protocols outlined in this guide is essential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Two new hepaprotective saponins from Semen celosiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress on Chemical Constituents and Pharmacological Effects of Celosia L. [scirp.org]
- 5. Antinociceptive effect of methanol extract of Celosia cristata Linn. in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Celosin H: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Handling of Celosin H Waste
This compound, a novel hepatoprotective triterpenoid (B12794562) saponin (B1150181) isolated from Celosia argentea, requires careful management in a laboratory setting.[1] Due to the absence of a specific Safety Data Sheet (SDS) in publicly available resources, researchers, scientists, and drug development professionals must handle this compound waste with a cautious and informed approach, treating it as potentially hazardous. This guide provides a procedural framework to ensure its safe and compliant disposal. The foundational principle for managing such chemicals is to establish a disposal plan in consultation with your institution's Environmental Health and Safety (EHS) department before commencing any experimental work.[2]
Core Disposal Principles and Hazard Assessment
In the absence of specific toxicological and environmental hazard data for this compound, a thorough hazard assessment is the critical first step.[2] This involves:
-
Reviewing Analogous Compounds: Examine safety information for other triterpenoid saponins (B1172615) to infer potential biological activity and hazards.
-
Assuming Toxicity: In the absence of concrete data, assume the compound is toxic and handle it with appropriate Personal Protective Equipment (PPE), including nitrile rubber gloves, safety glasses, and a lab coat.[2][3]
-
Evaluating Chemical Properties: Assess for characteristics of hazardous waste such as ignitability, corrosivity, and reactivity. While as a solid organic compound this compound is unlikely to be ignitable or corrosive, its reactivity with other waste materials should be considered.[2]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of waste containing this compound, including the pure compound, solutions, and contaminated labware. This compound waste is to be considered hazardous and must not be disposed of down the drain or in regular trash.[4][5][6]
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including gloves, eye protection, and a lab coat.
-
Waste Segregation:
-
Solid Waste: All solid materials that have come into contact with this compound, such as contaminated gloves, weighing paper, and absorbent pads, must be collected in a designated solid chemical waste container.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container.[7] Do not mix with other waste streams unless compatibility has been confirmed.[6] Common solvents for this compound include Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]
-
Sharps Waste: Any contaminated sharps, such as needles or Pasteur pipettes, must be disposed of in a designated sharps container.
-
-
Waste Container Management:
-
Use only chemically compatible containers for waste collection.[6]
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Keep waste containers securely closed at all times, except when adding waste.[5]
-
Store waste containers in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[4][5]
-
-
Disposal of "Empty" Containers:
-
A container that held this compound is not considered empty until it has been triple-rinsed.[5][6]
-
Rinse the container three times with a suitable solvent in which this compound is soluble.
-
Collect all rinsate as hazardous liquid waste and add it to the appropriate liquid waste container.[5]
-
After triple-rinsing, deface or remove the original label. The clean container can then be disposed of according to your institution's policy for non-hazardous lab glass or plastic.[5]
-
-
Requesting Waste Pickup:
-
When a waste container is full or has been in storage for the maximum allowable time (often up to one year for partially filled containers in an SAA), arrange for its collection by your institution's EHS department.[4][5]
-
Complete all necessary waste disposal forms accurately, providing the full chemical name and the estimated quantity of waste.[7]
-
Quantitative Guidelines for General Hazardous Waste
While specific quantitative data for this compound disposal is unavailable, the following table summarizes general guidelines applicable to laboratory hazardous waste.
| Parameter | Guideline | Citation |
| pH of Aqueous Waste | Must be between 5.0 and 12.5 for drain disposal (Note: this compound waste should NOT be drain disposed). For solvent waste, pH should be between 5 and 9. | [4][6] |
| Alcohol Content | Product wastes with >10% alcohol are considered ignitable. | [4] |
| Satellite Accumulation Time | Partially filled containers may remain for up to one year. Full containers must be removed within three days. | [4] |
Experimental Protocols
No specific experimental protocols for the neutralization or deactivation of this compound were found. Therefore, chemical treatment of this compound waste within the laboratory is not recommended. The safest and most compliant method of disposal is through collection and management by a licensed hazardous waste vendor arranged by your institution.[2]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | CAS:1623405-28-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. benchchem.com [benchchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 7. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Celosin H
Disclaimer: No specific Safety Data Sheet (SDS) for Celosin H is readily available in the public domain. The following guidance is based on general best practices for handling powdered chemical compounds of unknown toxicity in a research and development setting. Researchers must exercise caution and handle this compound as a potentially hazardous substance. This guide provides procedural, step-by-step recommendations for safe handling, operational planning, and disposal.
Personal Protective Equipment (PPE)
Given the unknown specific toxicological properties of this compound, a comprehensive approach to personal protection is mandatory. The following PPE must be worn at all times when handling the compound, especially in its powdered form.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended). Double-gloving is advised for high-risk procedures. | To prevent skin contact and absorption. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be used with goggles during splash-risk activities. | To protect against splashes and airborne particles entering the eyes. |
| Respiratory Protection | An N95-rated respirator or higher is recommended when handling the powder outside of a fume hood. For higher-risk or large-scale operations, a powered air-purifying respirator (PAPR) may be necessary. | To prevent inhalation of fine particles. |
| Body Protection | A fully buttoned lab coat, preferably disposable. For larger quantities or higher-risk procedures, chemical-resistant coveralls are recommended. | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes, preferably safety shoes with slip-resistant soles. | To protect feet from spills and falling objects. |
Operational Plan for Safe Handling
All procedures involving this compound should be meticulously planned to minimize exposure risk.
2.1. Engineering Controls
-
Ventilation: All manipulations of powdered this compound (e.g., weighing, reconstitution) must be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination. This area should be clearly marked.
2.2. Procedural Guidance
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Have a chemical spill kit accessible.
-
Weighing and Transfer:
-
Perform these tasks in a fume hood.
-
Use dedicated spatulas and weigh boats.
-
Handle the powder gently to avoid creating dust.
-
-
Solution Preparation:
-
Add the solvent to the this compound powder slowly to avoid splashing.
-
Cap and seal containers immediately after use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use. 70% ethanol (B145695) or another appropriate solvent can be used, followed by a soap and water wash.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, lab coat, and respirator).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Table 2: Emergency Exposure Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
3.1. Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, bench paper, and pipette tips, in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
3.2. Disposal Procedure
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this compound waste down the drain or in regular trash.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
